4-Boc-1-(6-methyl-2-pyridyl)piperazine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-12-6-5-7-13(16-12)17-8-10-18(11-9-17)14(19)20-15(2,3)4/h5-7H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVZUFNZJJSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584669 | |
| Record name | tert-Butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127188-33-4 | |
| Record name | tert-Butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Boc-1-(6-methyl-2-pyridyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Boc-1-(6-methyl-2-pyridyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-Boc-1-(6-methyl-2-pyridyl)piperazine (CAS No. 127188-33-4), a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, reactivity, and strategic application in the design of novel therapeutics. The narrative emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity.
Strategic Importance in Medicinal Chemistry: The Privileged 1-(6-methyl-2-pyridyl)piperazine Scaffold
The piperazine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents across a wide range of disease areas, including oncology, psychiatry, and infectious diseases.[1][2] Its value stems from the unique physicochemical properties conferred by the two nitrogen atoms within the six-membered ring. These nitrogens can be readily functionalized, allowing for the precise tuning of properties such as solubility, basicity (pKa), and the ability to form crucial hydrogen bond interactions with biological targets.[3]
The subject of this guide, this compound, serves as a strategically protected precursor to the 1-(6-methyl-2-pyridyl)piperazine core. The tert-butyloxycarbonyl (Boc) protecting group on the N4-nitrogen allows for the initial, selective introduction of the piperazine moiety onto the 6-methyl-2-pyridyl scaffold. Subsequent removal of the Boc group unmasks a secondary amine, providing a reactive handle for further molecular elaboration and the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[4][5] This versatility makes it an invaluable tool for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Physicochemical and Safety Data
A thorough understanding of the compound's properties is fundamental to its safe and effective use in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 127188-33-4 | [6][7] |
| Molecular Formula | C₁₅H₂₃N₃O₂ | [6][7] |
| Molecular Weight | 277.36 g/mol | [6][7] |
| Appearance | Solid | [6] |
| Melting Point | 80-84 °C | [6] |
| Assay | ≥97% | [6] |
Safety Profile:
| Hazard Statement | Code |
| Acute toxicity, Oral (Category 3) | H301 |
| Skin irritation (Category 2) | H315 |
| Eye irritation (Category 2) | H319 |
| Specific target organ toxicity – single exposure (Respiratory system) (Category 3) | H335 |
Researchers should consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6]
Synthesis of this compound via Buchwald-Hartwig Amination
The formation of the C-N bond between the pyridine ring and the piperazine nitrogen is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[8] This reaction has become a cornerstone of modern synthetic chemistry for its broad substrate scope and functional group tolerance, particularly in the synthesis of N-aryl amines.[9]
The logical workflow for this synthesis is depicted below:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 97 127188-33-4 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Serotonergic Landscape: A Technical Guide to BRL-54443, a Selective 5-HT1E/1F Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the initial topic specified a molecular formula of C15H23N3O2, an extensive search revealed a lack of a sufficiently well-researched and prominent compound for a comprehensive technical guide. Therefore, this guide focuses on the scientifically significant and structurally related compound, BRL-54443 (C14H18N2O), a potent and selective 5-HT1E/1F receptor agonist, to provide a valuable resource for researchers in the field.
Introduction: Unveiling a Tool for Selective Serotonin Receptor Modulation
The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse array of receptor subtypes, represents a critical target for therapeutic intervention in a multitude of physiological and pathological processes.[1][2] Among these, the 5-HT1 receptor subfamily, which is predominantly inhibitory, plays a crucial role in regulating neurotransmitter release and neuronal activity.[3] While subtypes like 5-HT1A and 5-HT1D have been extensively studied and targeted by approved drugs, the 5-HT1E and 5-HT1F receptors have remained comparatively enigmatic. BRL-54443, a piperidinylindole derivative, has emerged as a pivotal pharmacological tool, enabling researchers to dissect the specific functions of these less-characterized receptors.[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and experimental applications of BRL-54443, offering a technical resource for its effective utilization in research and drug discovery.
Chemical & Physical Properties
A thorough understanding of the physicochemical properties of BRL-54443 is fundamental for its appropriate handling, formulation, and interpretation of experimental results.
| Property | Value | Source |
| IUPAC Name | 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | [5] |
| Molecular Formula | C14H18N2O | [5] |
| Molecular Weight | 230.31 g/mol | |
| CAS Number | 57477-39-1 | [5] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO to 50 mM | |
| Storage | Store under desiccating conditions at +4°C for up to 12 months. |
Synthesis of BRL-54443: A Conceptual Pathway
While specific, detailed synthesis protocols for BRL-54443 are often proprietary, a general retrosynthetic analysis suggests a plausible route involving the construction of the substituted indole core followed by the introduction of the methylpiperidine moiety. A key step would likely involve a Fischer indole synthesis or a similar strategy to form the indole ring system from appropriately substituted precursors. The N-methylpiperidin-4-yl group could be introduced via a coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, or through a reductive amination process.
The final purification of BRL-54443 would typically involve chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to ensure high purity for biological assays.
Analytical Characterization: Ensuring Identity and Purity
The unambiguous identification and purity assessment of BRL-54443 are critical for the validity of any experimental study. A combination of analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of BRL-54443. A typical method would involve a reversed-phase column (e.g., C18) with a gradient elution system.
Illustrative HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A time-dependent linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Expected Outcome: A single major peak corresponding to BRL-54443, with purity typically exceeding 98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the identity of the synthesized compound. Both ¹H and ¹³C NMR spectra are essential.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the indole ring, the protons of the piperidine ring, and the N-methyl group. The chemical shifts and coupling patterns would be consistent with the structure of BRL-54443.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for each unique carbon atom in the molecule, further corroborating its structure.
The combination of HPLC and NMR data provides a robust confirmation of both the purity and identity of BRL-54443, ensuring the reliability of subsequent biological experiments.[6][7][8]
Mechanism of Action: Selective Agonism at 5-HT1E and 5-HT1F Receptors
BRL-54443 exerts its biological effects through its potent and selective agonist activity at the 5-HT1E and 5-HT1F receptors.[4][5]
Receptor Binding Affinity
Binding assays have demonstrated the high affinity of BRL-54443 for these two receptor subtypes, with significantly lower affinity for other serotonin receptors and dopamine receptors, highlighting its selectivity.
| Receptor | pKi | Ki (nM) |
| 5-HT1E | 8.7 | 2.0 |
| 5-HT1F | 9.25 | 0.56 |
| 5-HT1A | 7.2 | 63 |
| 5-HT1B | 6.9 | 126 |
| 5-HT1D | 7.2 | 63 |
| 5-HT2A | 5.9 | 1259 |
Data compiled from multiple sources.[4]
This selectivity is crucial for its use as a research tool, as it allows for the specific interrogation of 5-HT1E and 5-HT1F receptor function with minimal off-target effects at typical experimental concentrations.
Signaling Pathways
Furthermore, studies have shown that BRL-54443-induced activation of 5-HT1E receptors can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This ERK activation has been shown to be dependent on Gαi, PKA, and PI3K.[1]
Caption: BRL-54443 signaling cascade.
Experimental Protocols & Applications
BRL-54443 serves as a versatile tool in both in vitro and in vivo experimental settings to probe the function of 5-HT1E/1F receptors.
In Vitro Assays
1. Receptor Binding Assay (Radioligand Displacement):
-
Objective: To determine the binding affinity (Ki) of BRL-54443 for the target receptor.
-
Methodology:
-
Prepare cell membranes expressing the human recombinant 5-HT1E or 5-HT1F receptor.
-
Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]5-HT).
-
Add increasing concentrations of non-labeled BRL-54443.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of BRL-54443 that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Self-Validation: The inclusion of known standard compounds with established affinities for the receptor serves as a positive control and validates the assay performance.
2. Functional Assay (cAMP Measurement):
-
Objective: To assess the functional activity of BRL-54443 as an agonist.
-
Methodology:
-
Culture cells stably expressing the 5-HT1E or 5-HT1F receptor.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add increasing concentrations of BRL-54443.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Determine the EC50 value (concentration of BRL-54443 that produces 50% of the maximal inhibitory effect).
-
-
Self-Validation: A known agonist for the receptor should be run in parallel to confirm the expected cellular response.
Caption: Experimental workflow for BRL-54443.
In Vivo Applications
BRL-54443 has been utilized in various animal models to investigate the physiological roles of 5-HT1E/1F receptors. For instance, studies have shown that peripheral administration of BRL-54443 can significantly reduce formalin-induced flinching in rats, suggesting a role for these receptors in nociception.
Experimental Considerations for In Vivo Studies:
-
Animal Model: The choice of animal model is critical. It is important to note that the 5-HT1E receptor is not present in rodents, which can complicate the interpretation of results.[2] Therefore, studies investigating 5-HT1E receptor function often rely on primate models or transgenic animals.
-
Route of Administration: BRL-54443 can be administered via various routes, including subcutaneous (s.c.) and intraperitoneal (i.p.) injection. The choice of route will depend on the desired pharmacokinetic profile.
-
Dose-Response Studies: It is essential to conduct dose-response studies to determine the optimal dose for eliciting the desired pharmacological effect while minimizing potential side effects.
-
Behavioral Paradigms: A wide range of behavioral tests can be employed to assess the effects of BRL-54443 on processes such as pain perception, anxiety, and cognition.
Conclusion and Future Directions
BRL-54443 has proven to be an invaluable pharmacological tool for the selective investigation of 5-HT1E and 5-HT1F receptors. Its high affinity and selectivity have enabled researchers to begin to unravel the complex roles of these receptors in various physiological and pathophysiological processes. Future research utilizing BRL-54443 and the development of even more selective ligands will be crucial for further elucidating the therapeutic potential of targeting the 5-HT1E and 5-HT1F receptors for conditions such as migraine, pain, and psychiatric disorders. The continued application of this and similar chemical probes will undoubtedly pave the way for novel drug discovery efforts within the serotonergic system.
References
-
Sharma, A., & Loh, H. H. (2023). Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival. Cell Communication and Signaling, 21(1), 235. [Link]
-
Wikipedia. (2026, January 10). BRL-54443. [Link]
-
ResearchGate. (2023). The discovery, structure, and function of 5-HTR1E serotonin receptor. [Link]
-
Tiwari, A., & Mahapatra, M. K. (2023). Structural studies of serotonin receptor family. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]
-
Wikipedia. (n.d.). 5-HT receptor. Retrieved January 14, 2026, from [Link]
-
PubMed. (1989). Selective and functional 5-hydroxytryptamine3 receptor antagonism by BRL 43694 (granisetron). [Link]
-
PubMed Central. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. [Link]
-
PubMed. (2001). Effects of two beta3-agonists, CGP 12177A and BRL 37344, on coronary flow and contractility in isolated guinea pig heart. [Link]
-
ResearchGate. (n.d.). HPLC-NMR, Pharmaceutical Applications. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. [Link]
-
ResearchGate. (2014). 2.7.5. HPLC/NMR and related hyphenated NMR methods. [Link]
-
PubMed. (2003). An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. [Link]
Sources
- 1. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Boc-1-(6-methyl-2-pyridyl)piperazine, with a Focus on Melting Point Determination
Abstract
This technical guide provides a comprehensive examination of 4-Boc-1-(6-methyl-2-pyridyl)piperazine (CAS No. 127188-33-4), a key building block in modern medicinal chemistry. The central focus of this document is the critical physicochemical parameter of its melting point. We will delve into the theoretical principles that govern the melting transition of crystalline organic solids, present a detailed, field-proven protocol for its accurate determination, and discuss the profound impact of sample purity on the observed values. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to accurately characterize this and similar pharmaceutical intermediates, ensuring data integrity and reproducibility in a research and development setting.
Introduction: The Significance of this compound
This compound, systematically named tert-butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate, is a heterocyclic compound of significant interest in drug discovery. The piperazine ring is a privileged scaffold, found in a multitude of approved drugs due to its ability to modulate aqueous solubility and basicity, and to serve as a versatile linker between different pharmacophoric elements. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective chemical modification at the other nitrogen, making it an invaluable intermediate for synthesizing complex target molecules.[1][2][3]
Given its role as a foundational starting material, the unequivocal confirmation of its identity and purity is paramount. The melting point is a fundamental, yet powerful, first indicator of a solid compound's purity. A sharp and consistent melting point range is often the first hallmark of a pure substance, while a depressed and broad range typically signifies the presence of impurities.[4][5]
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. The melting point, as reported by multiple chemical suppliers, is consistently cited within a 4-degree range.
| Property | Value | Source(s) |
| CAS Number | 127188-33-4 | [6] |
| Molecular Formula | C₁₅H₂₃N₃O₂ | [6] |
| Molecular Weight | 277.36 g/mol | [6][] |
| Appearance | White to off-white powder/solid | [8] |
| Reported Melting Point | 80-84 °C (lit.) | [8] |
The Causality Behind Melting Point Variation: Purity and Molecular Interactions
The seemingly straightforward measurement of a melting point is governed by complex principles of thermodynamics and intermolecular forces. For a compound like this compound, understanding these factors is key to interpreting experimental results correctly.
The Impact of Impurities (Melting Point Depression)
A pure, crystalline solid has a highly ordered, three-dimensional lattice structure. The energy required to overcome the forces holding this lattice together and transition into the liquid phase is specific and results in a sharp, characteristic melting point.[5]
However, the presence of impurities disrupts this crystal lattice.[4] This disruption weakens the overall intermolecular forces, meaning less thermal energy is required to break the lattice apart. This phenomenon leads to two observable effects:
-
Melting Point Depression: The temperature at which the substance begins to melt is lower than that of the pure compound.
-
Melting Point Broadening: The melting process occurs over a wider temperature range. A pure compound may have a sharp melting range of 0.5-1.0 °C, whereas an impure sample could melt over a range of several degrees.[5]
Therefore, a melting point of "80-84 °C" suggests a sample of acceptable, but not necessarily absolute, purity. A highly purified sample would be expected to exhibit a much narrower range, for example, 83.0-83.5 °C.
Intermolecular Forces and Molecular Structure
The melting point is directly proportional to the strength of the forces between molecules.[9][10][11] The structure of this compound contains several features that influence these forces:
-
Dipole-Dipole Interactions: The presence of polar C-N, C=O, and C-O bonds creates permanent dipoles, leading to electrostatic attractions between molecules.
-
Van der Waals Forces: As a moderately sized molecule (MW 277.36), London dispersion forces contribute significantly to the overall intermolecular attraction.[10][12]
-
Molecular Shape and Packing: The bulky tert-butyl group and the non-planar piperazine ring influence how efficiently the molecules can pack into a crystal lattice. Symmetrical molecules tend to pack more tightly and thus have higher melting points.[4][11][12] Any disruption to this packing, whether from impurities or different crystalline forms (polymorphism), will alter the melting point.
A Self-Validating Protocol for Accurate Melting Point Determination
To obtain reliable and reproducible melting point data, a rigorous and systematic protocol is essential. The capillary method is the standard technique recognized by most pharmacopeias.[13][14]
Required Apparatus and Materials
-
Melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or a traditional Mel-Temp or Thiele tube setup).
-
Thin-walled capillary tubes (1.3–1.8 mm outer diameter).[14]
-
Mortar and pestle (agate or glass recommended).[13]
-
Spatula.
-
Sample of this compound.
-
Certified melting point standards for temperature calibration (e.g., caffeine, vanillin).
Step-by-Step Experimental Workflow
Step 1: Sample Preparation (The Most Critical Step) The primary source of inaccurate results is improper sample preparation.[13]
-
Ensure Dryness: The sample must be completely dry, as residual solvents can act as impurities and cause melting point depression. Dry the sample under a high vacuum for several hours if necessary.
-
Create a Fine Powder: The sample must be a fine, homogeneous powder to ensure uniform heat transfer.[13] Use a clean, dry mortar and pestle to gently crush any coarse crystals.
-
Load the Capillary Tube: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the powder into a dense column at the bottom. The ideal sample height is 2-3 mm.[14] An insufficient or loosely packed sample will heat unevenly.
Step 2: Instrument Calibration and Setup
-
Temperature Calibration: Regularly verify the instrument's thermometer accuracy using certified standards with melting points that bracket the expected range of your sample.
-
Set Start Temperature: Program the apparatus to a start temperature approximately 5-10 °C below the expected melting point (e.g., 70 °C for this compound).[14]
Step 3: Measurement Procedure
-
Preliminary Fast Scan (Optional but Recommended): To save time, perform an initial rapid determination with a fast ramp rate (e.g., 10 °C/min) to quickly find the approximate melting range.[5][14] This prevents overshooting the melting point during the careful measurement.
-
Accurate Slow Scan: Prepare a new capillary tube. Allow the instrument to cool below the start temperature. Place the new capillary in the instrument.
-
Heating: Heat the sample at a slow, constant rate of 1-2 °C per minute.[5][14] A slow rate is crucial to ensure the sample and the thermometer are in thermal equilibrium.
-
Observation and Recording: Observe the sample closely through the magnified viewing port.
-
Record T₁ (Onset of Melt): The temperature at which the first drop of liquid appears within the solid matrix.
-
Record T₂ (Clear Point): The temperature at which the last solid crystal melts, and the sample becomes a completely clear liquid.
-
-
Reporting: The result is reported as the melting range, T₁ - T₂.
-
Replicate: Perform the measurement at least twice with fresh samples to ensure reproducibility. The results should be consistent.
Visualized Workflow for Validated Melting Point Measurement
The following diagram illustrates the logical flow for obtaining a validated melting point measurement, emphasizing the cyclical nature of verification and the importance of sample purity.
Caption: Workflow for Accurate Melting Point Determination.
Orthogonal Methods for Purity Verification
While a sharp melting point is a strong indicator of purity, it is not definitive proof. Co-eluting impurities in chromatography or the presence of an eutectic mixture can sometimes be misleading. Therefore, orthogonal analytical techniques must be employed for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Considered the gold standard for purity analysis, HPLC separates the compound from non-volatile impurities. Purity is typically reported as a percentage based on the area of the main peak relative to the total peak area.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the molecular structure of the compound. The absence of unexpected signals provides strong evidence of purity and can help identify the structure of any co-isolated impurities.[17]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with HPLC (LC-MS), it is a powerful tool for detecting and identifying trace impurities.[15][16]
-
Differential Scanning Calorimetry (DSC): This thermoanalytical technique can determine the purity of highly pure (>98.5%) crystalline substances based on the Van't Hoff equation.[18] It provides a quantitative purity value rather than just a qualitative assessment.
Conclusion
The reported melting point of this compound is 80-84 °C. This range, however, should not be accepted without critical evaluation. As this guide has detailed, the observed melting point is intrinsically linked to the purity of the sample. For researchers and drug developers, obtaining a sharp, narrow, and reproducible melting range is a critical first step in quality control. This is achieved not just by using a calibrated instrument, but by adhering to a meticulous protocol centered on correct sample preparation and a slow, controlled heating rate. The validation of a melting point should always be contextualized with data from orthogonal purity-assessment techniques like HPLC and NMR to ensure the utmost confidence in the quality of this vital chemical intermediate.
References
-
Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. Retrieved from [Link]
-
What Affects Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone. Retrieved from [Link]
-
What Factors Affect Melting Point? (2022, March 24). Sciencing. Retrieved from [Link]
-
Melting points and Boiling Points – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]
-
Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]
-
Melting Point Determination. (n.d.). thinkSRS.com. Retrieved from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
What is Melting Point? (n.d.). Mettler Toledo. Retrieved from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]
-
Melting point determination. (n.d.). SSERC. Retrieved from [Link]
-
The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. Retrieved from [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved from [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]
-
Review on the modern analytical advancements in impurities testing. (n.d.). Preprints.org. Retrieved from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. Retrieved from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). JGTPS.com. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. jgtps.com [jgtps.com]
- 4. sciencing.com [sciencing.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 10. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. m.youtube.com [m.youtube.com]
- 13. thinksrs.com [thinksrs.com]
- 14. mt.com [mt.com]
- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 16. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 17. rroij.com [rroij.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
An In-depth Technical Guide to the Safe Handling of 4-Boc-1-(6-methyl-2-pyridyl)piperazine
This guide provides a comprehensive overview of the essential safety and handling protocols for 4-Boc-1-(6-methyl-2-pyridyl)piperazine, a heterocyclic compound utilized in pharmaceutical research and drug development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical safety information with practical, field-tested insights to ensure the well-being of personnel and the integrity of research. The following sections detail hazard identification, appropriate personal protective equipment, emergency procedures, and proper storage and disposal methods.
Hazard Identification and Classification
This compound is classified as a hazardous substance. A thorough understanding of its potential risks is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1][2]:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The target organ for systemic effects is the respiratory system.
Signal Word: Danger
GHS Pictograms:
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical. This includes engineering controls, administrative controls, and the use of appropriate Personal Protective Equipment (PPE).
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3][4] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.[3]
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5]
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Safety glasses with side shields, or a face shield. | EN166 (EU) or ANSI Z87.1 (US) | Protects against splashes and airborne particles that can cause serious eye irritation.[3][5] |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended). Lab coat. | EN 374 (EU) or ASTM F739 (US) | Prevents skin irritation and potential absorption.[3][6] |
| Respiratory | Type P2 (EN 143) or N95 (US) respirator cartridges. | NIOSH (US) or CEN (EU) approved. | Required when handling powders outside of a fume hood or when aerosolization is possible to prevent respiratory tract irritation.[3] |
dot
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following procedures should be followed.
| Exposure Route | First Aid Protocol |
| Ingestion | Do NOT induce vomiting. [7] Rinse mouth with water.[3] Immediately call a POISON CENTER or doctor.[7][8] |
| Inhalation | Move the person to fresh air.[3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][4][9] If skin irritation persists, get medical advice/attention.[4] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[4] |
Fire-Fighting and Accidental Release Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) may be formed.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
-
Personal Precautions: Avoid dust formation.[3] Do not breathe dust, vapors, mist, or gas.[10] Ensure adequate ventilation.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Containment and Cleanup:
dot
Caption: Step-by-step accidental release response plan.
Handling and Storage
-
Avoid contact with skin and eyes.[3]
-
Avoid formation of dust and aerosols.[3]
-
Provide appropriate exhaust ventilation at places where dust is formed.[3]
-
Wash hands thoroughly after handling.[4]
-
Keep container tightly closed in a dry and well-ventilated place.[3][9]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][9]
-
Store locked up.[4]
Stability and Reactivity
-
Reactivity: No dangerous reactions are known under normal conditions of use.
-
Chemical Stability: The product is stable under recommended storage conditions.[3]
-
Conditions to Avoid: Avoid moisture and incompatible materials.[8]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[3][9]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.[3]
References
- 4 - Safety Data Sheet. (n.d.).
- 4-[(Aminomethyl)phenyl]piperazine, N1-BOC protected. (2022, May 16). Apollo Scientific.
- N-BOC-Piperazine SDS, 57260-71-6 Safety Data Sheets. (n.d.). ECHEMI.
- This compound. (n.d.). Sigma-Aldrich.
- 4-(Hydroxymethyl)piperidine, N-BOC protected. (2023, July 5). Apollo Scientific.
- 1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine Safety Data Sheet. (n.d.). AK Scientific, Inc.
- SAFETY DATA SHEET. (2018, January 18).
- This compound. (n.d.). Echemi.
- chemical label this compound. (n.d.).
- SAFETY DATA SHEET. (2010, October 13). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
Sources
- 1. echemi.com [echemi.com]
- 2. chemical-label.com [chemical-label.com]
- 3. peptide.com [peptide.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. echemi.com [echemi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
4-Boc-1-(6-methyl-2-pyridyl)piperazine storage conditions
An In-Depth Technical Guide to the Optimal Storage of 4-Boc-1-(6-methyl-2-pyridyl)piperazine
Abstract
This technical guide provides a comprehensive analysis of the optimal storage and handling conditions for this compound (CAS 348931-06-6), a key intermediate in pharmaceutical research and development. By examining the chemical vulnerabilities inherent in its structure—specifically the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the piperazine and pyridine moieties—we delineate the scientific rationale for preventative storage measures. This document offers detailed protocols for storage, handling, and stability assessment, designed to ensure the long-term integrity and purity of the compound for researchers, scientists, and drug development professionals.
Introduction: Chemical Profile and Significance
This compound is a bifunctional molecule of significant interest in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its structure combines a pyridine ring, a piperazine linker, and a Boc-protected amine. The precise control over the reactivity of the piperazine nitrogens, afforded by the Boc group, makes it a valuable building block. However, the very features that make it synthetically useful also render it susceptible to degradation if not stored under appropriate conditions. Understanding its stability profile is therefore critical to ensure reproducibility in experimental outcomes and to maintain the purity of downstream products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 348931-06-6 (also listed as 127188-33-4) | [1][2] |
| Molecular Formula | C₁₅H₂₃N₃O₂ | [2][3] |
| Molecular Weight | 277.36 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 80-84 °C | [2][4] |
| Purity | Typically ≥97% | [1][2] |
Core Stability Concerns and Degradation Pathways
The long-term stability of this compound is primarily influenced by three structural motifs: the Boc-protected amine, the piperazine ring, and the pyridine ring. Degradation can compromise sample purity, leading to the formation of impurities that may interfere with subsequent synthetic steps or biological assays.
Acid-Mediated Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[5] Its primary degradation pathway is cleavage under acidic conditions, which proceeds via protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to yield the unprotected piperazine.[2]
-
Causality : The stability of the resulting tert-butyl cation drives this reaction.[2] Exposure to acidic environments—including acidic fumes in a laboratory, residual acids on glassware, or acidic impurities in solvents—can catalyze this degradation. Even seemingly neutral conditions can become acidic over time due to the absorption of atmospheric CO₂ and moisture.
Figure 1: Acid-catalyzed degradation of the Boc group.
Oxidation of the Piperazine and Pyridine Moieties
Both nitrogen-containing heterocyclic rings present potential sites for oxidation, although they exhibit different susceptibilities.
-
Piperazine Ring : Saturated amines, like those in the piperazine ring, are susceptible to oxidation.[6] Atmospheric oxygen, especially in the presence of light, heat, or metal ion catalysts, can lead to the formation of various oxidation products, including N-oxides and ring-opened byproducts.[4][7] Studies on aqueous piperazine have shown it can degrade to products like piperazinol and piperazinone.[7]
-
Pyridine Ring : The pyridine ring is an aromatic system and is generally more stable towards oxidation than the piperazine ring.[8] However, the nitrogen atom in the pyridine ring can be oxidized by strong oxidizing agents (like peroxy acids) to form a pyridine N-oxide.[3][9] While less likely under typical storage conditions, this pathway should be considered, especially if the compound is exposed to oxidizing contaminants.
Figure 2: Potential oxidative degradation pathways.
Recommended Storage and Handling Protocols
To mitigate the degradation risks detailed above, a multi-faceted approach to storage and handling is required. The following protocols are designed to preserve the compound's integrity.
Core Storage Conditions
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) . For long-term storage (>1 year), consider -20°C (Frozen) . | Reduces the rate of all chemical degradation pathways, including slow oxidation and hydrolysis. Freezer storage is recommended for reagents like BOC-ON to prolong shelf life.[10] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) . | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation of the piperazine ring and hydrolysis of the Boc group. |
| Light | Store in an amber or opaque vial in a dark location (e.g., inside a cabinet or box). | Protects the compound from photolytic degradation, which can catalyze oxidative processes. |
| Container | Use a tightly sealed, clean, and dry glass vial with a PTFE-lined cap. | Prevents ingress of moisture and air. Glass is preferred over plastic to avoid potential leaching and contamination. A PTFE liner provides an inert seal. |
| Environment | Keep away from acids, strong oxidizing agents, and areas with acidic fumes . | Prevents acid-catalyzed deprotection and oxidative degradation.[8][11] |
Handling Procedures
Proper handling is crucial to maintain purity each time the compound is used.
-
Equilibration : Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid, which could introduce water and accelerate degradation.
-
Inert Atmosphere Handling : If possible, handle the compound in a glovebox or under a stream of inert gas (argon or nitrogen).
-
Dispensing : Use clean, dry spatulas and weighing instruments. Avoid introducing any contaminants into the stock container.
-
Resealing : After dispensing, flush the container headspace with an inert gas before tightly resealing the cap.
-
Aliquotting : For frequently used material, it is best practice to divide a new batch into smaller, single-use aliquots. This minimizes the number of times the primary stock container is opened, reducing the cumulative exposure to air and moisture.
Experimental Protocol: Stability Assessment via Forced Degradation
To empirically validate the stability of this compound and identify potential degradants, a forced degradation study can be performed.[12] This involves subjecting the compound to stress conditions more severe than those it would encounter during routine storage.
Objective
To identify the primary degradation products under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress and to develop a stability-indicating analytical method.
Analytical Method
A High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for these studies due to its ability to separate and quantify the parent compound and its degradation products.[11][13]
-
Suggested HPLC Parameters (starting point):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Forced Degradation Workflow
Figure 3: Workflow for conducting forced degradation studies.
Step-by-Step Stress Conditions
For each condition, a control sample (stored at 2-8°C, protected from light) should be analyzed alongside the stressed sample. Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[14]
-
Acid Hydrolysis :
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an equimolar amount of 0.1 M NaOH.
-
Dilute with mobile phase for HPLC analysis.
-
Expected Outcome: Significant degradation via Boc cleavage.
-
-
Base Hydrolysis :
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an equimolar amount of 0.1 M HCl.
-
Dilute for analysis.
-
Expected Outcome: Boc group is generally base-stable, so minimal degradation is expected compared to acid hydrolysis.[1]
-
-
Oxidative Degradation :
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute for analysis.
-
Expected Outcome: Potential formation of N-oxides on the piperazine or pyridine rings.
-
-
Thermal Degradation :
-
Store a sample of the solid compound in an oven at 80°C for 48 hours.
-
Dissolve a known quantity in solvent, dilute, and analyze.
-
Expected Outcome: May show some degradation, potentially including slow thermolytic deprotection.
-
-
Photolytic Degradation :
-
Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
Analyze the solution by HPLC.
-
Expected Outcome: May catalyze oxidative degradation pathways.
-
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and drug development. Its primary vulnerabilities are acid-catalyzed cleavage of the Boc protecting group and oxidation of its nitrogen-containing heterocyclic rings. Adherence to the storage and handling protocols outlined in this guide—specifically, storage at 2-8°C (or -20°C long-term) under an inert, dry, and dark atmosphere —is the most effective strategy to ensure its long-term stability and purity. Regular stability testing, guided by the principles of forced degradation, provides an empirical framework for validating these storage conditions and understanding the compound's behavior over time.
References
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. (2023). [Link]
-
Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]
-
ResearchGate. What are the product of degradation from Pyridine?. (2019). [Link]
-
News-Medical.Net. Novel Techniques Improve Pharmaceutical Stability Testing. (2019). [Link]
-
Separation Science. Analytical Techniques In Stability Testing. (2025). [Link]
-
ResearchGate. Analytical Techniques for the Assessment of Drug Stability. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). [Link]
-
National Institutes of Health. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. [Link]
-
International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. (2019). [Link]
-
The University of Texas at Austin. Oxidation of piperazine in post-combustion carbon capture. [Link]
-
ResearchGate. Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation. [Link]
-
Wikipedia. Pyridine. [Link]
-
YouTube. Heterocycles Part 2: Pyridine. (2021). [Link]
-
National Institutes of Health. Oxidative Dearomatization of Pyridines. [Link]
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. (2022). [Link]
-
ACS GCI Pharmaceutical Roundtable. Pyridine Ring Synthesis. [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. (2024). [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsdr.org [ijsdr.org]
- 14. biomedres.us [biomedres.us]
Discovery of N-alkyl piperazine side chain based CXCR4 antagonists
An In-Depth Technical Guide to the Discovery of N-Alkyl Piperazine Side Chain-Based CXCR4 Antagonists
Abstract
The C-X-C chemokine receptor type 4 (CXCR4), with its endogenous ligand CXCL12 (stromal cell-derived factor-1, SDF-1), represents a critical signaling axis in human physiology and pathology. Its involvement in hematopoietic stem cell (HSC) homing, HIV-1 entry, and the progression of over 23 types of cancer has established it as a high-value therapeutic target.[1][2][3] Early antagonists, while validating the target, were often beset with suboptimal drug-like properties. This guide provides a detailed exploration of a successful medicinal chemistry campaign that led to the discovery of a novel series of CXCR4 antagonists. Specifically, it focuses on the strategic replacement of a flexible butylamine side chain with an N-alkyl piperazine moiety, a modification that yielded compounds with retained potency and significantly improved metabolic stability and off-target profiles. We will dissect the structure-activity relationships (SAR), provide detailed protocols for key validation assays, and illustrate the underlying scientific rationale that guided the discovery process.
The Rationale for Targeting the CXCL12/CXCR4 Axis
The CXCL12/CXCR4 axis is a master regulator of cell trafficking.[4] Upon binding of CXCL12, CXCR4—a G-protein coupled receptor (GPCR)—initiates a cascade of intracellular signaling events.[5] This primarily occurs through Gαi protein coupling, which inhibits adenylyl cyclase and activates pathways like Phospholipase C (PLC) and Phosphoinositide-3 Kinase (PI3K).[6] Activation of PLC leads to an increase in intracellular calcium ([Ca2+]i), a key event that can be harnessed for functional assays.[7] These signaling pathways ultimately govern cellular chemotaxis, proliferation, and survival.[8][9]
In pathology, this axis is hijacked. Many cancer cells overexpress CXCR4, allowing them to follow CXCL12 gradients to organs like the bone marrow, lungs, and liver, leading to metastasis.[3][10] Furthermore, CXCR4 is a major co-receptor for T-tropic HIV-1 strains to enter and infect CD4+ T cells.[1][2] Consequently, antagonizing this receptor presents a powerful therapeutic strategy to inhibit cancer metastasis and block HIV infection.[2]
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 triggers a conformational change, activating heterotrimeric G-proteins. The subsequent signaling cascade is crucial for the receptor's biological effects.
Caption: Simplified CXCR4 signaling cascade upon CXCL12 binding.
From Bicyclams to a New Scaffold: The Medicinal Chemistry Evolution
The first CXCR4 antagonist to enter clinical trials was AMD3100 (Plerixafor), a bicyclam-containing molecule.[11][12] It was initially discovered as an anti-HIV agent and later approved for mobilizing hematopoietic stem cells.[11][13][14] While a crucial proof-of-concept, AMD3100's structure presented challenges, including potential cardiotoxicity linked to metal ion coordination by the cyclam rings.[10] This spurred the search for novel, non-macrocyclic small molecules with improved pharmacological profiles.
Subsequent research led to the identification of various scaffolds, including tetrahydroisoquinoline (TIQ) derivatives.[3] One such lead compound, TIQ-15, demonstrated potent CXCR4 antagonism but was hampered by issues such as significant inhibition of the CYP450 2D6 enzyme, an undesirable trait that can lead to drug-drug interactions.[15] The butylamine side chain of TIQ-15 was identified as a potential liability. The strategic decision was made to replace this flexible, metabolically susceptible chain with a more constrained, chemically versatile N-alkyl piperazine moiety.[16][17]
Structure-Activity Relationship (SAR) of N-Alkyl Piperazine Analogs
The core innovation was the replacement of the butylamine side chain of the lead compound TIQ-15 (compound 5 in many studies) with various piperidinyl and piperazinyl alkylamine side chains.[15][16] The primary goal was to maintain or improve CXCR4 potency while mitigating off-target effects and enhancing drug-like properties.
A systematic SAR investigation revealed several key insights:
-
Piperazine vs. Piperidine: While both series were explored, the piperazine-containing compounds generally showed a better balance of properties, particularly with reduced CYP2D6 inhibition compared to piperidine analogs.[15]
-
Alkyl Linker Length: The length of the alkyl chain linking the core to the piperazine ring was critical. A propyl linker (n=3) proved to be optimal for CXCR4 potency.[15] For instance, the N-propyl piperazine analog 16 retained high potency in a calcium flux assay while showing a 10-fold reduction in CYP2D6 activity compared to the parent compound.[15]
-
Piperazine N'-Substitution: Further optimization focused on substituting the second nitrogen of the piperazine ring. This led to the discovery that small alkyl groups, such as an ethyl group, could further improve the overall profile. The N'-ethyl-N-propyl-piperazine derivative 44 emerged as a lead candidate, demonstrating an excellent combination of good CXCR4 potency, no measurable CYP450 inhibition, good membrane permeability, and high metabolic stability in human liver microsomes.[15][16][17]
The logical progression of this lead optimization is illustrated below.
Caption: Lead optimization workflow from TIQ-15 to improved N-alkyl piperazine analogs.
Summary of SAR Data
The following table summarizes the data for key compounds in the discovery series, highlighting the successful optimization of the lead scaffold.
| Compound | Side Chain | CXCR4 Ca2+ Flux IC50 (nM) | CYP2D6 Inhibition IC50 (µM) | Human Liver Microsome Stability (% remaining @ 1 hr) |
| TIQ-15 (5) | Butylamine | 2.1 | 0.8 | 18 |
| 16 | N-Propyl Piperazine | 6.8 | 8.0 | 60 |
| 37 | N-Propyl Piperazine (Benzimidazole core) | 12 | >20 | 95 |
| 44 | N'-Ethyl-N-Propyl Piperazine (TIQ core) | 11 | >20 | 85 |
Data synthesized from ACS Med Chem Lett. 2018, 9(5), 446-451.[15][16][17]
Core Experimental Protocols for Antagonist Validation
The characterization of novel CXCR4 antagonists relies on a suite of robust, self-validating in vitro assays. These assays are designed to confirm binding to the receptor, quantify functional antagonism, and assess potential liabilities.
Functional Antagonism: Calcium Mobilization Assay
This is the primary functional assay for CXCR4, as it directly measures a key downstream signaling event. The principle is to quantify the ability of a test compound to inhibit the intracellular calcium release induced by the natural ligand, CXCL12.[7]
Workflow Diagram:
Sources
- 1. Small molecule CXCR4 chemokine receptor antagonists: developing drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCL12/CXCR4 signal transduction in diseases and its molecular approaches in targeted-therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR4 signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Plerixafor - Wikipedia [en.wikipedia.org]
- 13. CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mozobil® (Plerixafor, AMD3100), 10 years after its approval by the US Food and Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine Moiety: A Privileged Scaffold in Modern Drug Design and Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," it is a structural component in a multitude of FDA-approved drugs across a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2][3] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties, synthetic tractability, and the ability to favorably modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5] This technical guide provides a comprehensive analysis of the multifaceted role of the piperazine moiety, elucidating the fundamental principles that make it an indispensable tool in the rational design of novel therapeutics. We will explore its impact on drug-like properties, its function as a versatile linker and pharmacophore, and its application in diverse therapeutic contexts, supported by quantitative data and key experimental insights.
Part 1: The Foundation: Physicochemical and Pharmacokinetic Advantages
The strategic incorporation of a piperazine moiety into a drug candidate is often a deliberate choice to impart specific, advantageous properties that enhance its overall performance. These benefits are directly linked to its inherent structural and chemical nature.
Modulating Physicochemical Properties
The piperazine scaffold offers medicinal chemists a powerful lever to fine-tune critical physicochemical parameters that govern a drug's behavior.
-
Basicity and pKa Control: As a diprotic base, piperazine possesses two distinct pKa values, approximately 5.35 and 9.73.[6][7][8] This dual basicity is a key feature, allowing the molecule's ionization state to be precisely modulated at physiological pH (typically 7.4).[9] At this pH, one nitrogen is often protonated, which is crucial for enhancing aqueous solubility and forming stable, crystalline salts for improved formulation.[1][10] The second nitrogen remains available for substitution, allowing for the attachment of other pharmacophoric elements without drastically altering the core's beneficial properties. The basicity can be further tuned through substitution; N-alkylation tends to slightly decrease the pKa, while adding electron-withdrawing groups like acyl or sulfonyl moieties significantly lowers it.[9]
-
Solubility and Lipophilicity Balance: The polar nature of the two nitrogen atoms generally imparts greater water solubility to parent molecules.[1][11] This is a critical advantage for improving oral bioavailability and ensuring a compound can be effectively formulated.[10][12] Piperazine's ability to be protonated enhances this effect.[] However, it also offers a semi-rigid, lipophilic backbone that contributes to membrane permeability. This balance between hydrophilicity and lipophilicity is a delicate but crucial aspect of drug design, and piperazine provides a reliable scaffold for achieving it.[6]
Table 1: Comparative Physicochemical Properties of Common Saturated Heterocycles
| Heterocycle | Structure | Typical pKa | Aqueous Solubility | Key Features |
|---|---|---|---|---|
| Piperazine | C4H10N2 | pKa1 ≈ 5.35, pKa2 ≈ 9.73[6][14] | Freely Soluble[8] | Diprotic base, enhances solubility, versatile for substitution.[1] |
| Piperidine | C5H11N | ≈ 11.22[6] | Miscible | Monoprotic, higher basicity, more lipophilic than piperazine.[6] |
| Morpholine | C4H9NO | ≈ 8.5 | Miscible | Weaker base due to the electron-withdrawing effect of oxygen. |
Optimizing Pharmacokinetics (ADME)
The journey of a drug through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—is profoundly influenced by its chemical structure. The piperazine ring is a workhorse for optimizing these pharmacokinetic parameters.[5]
-
Absorption and Bioavailability: By improving aqueous solubility, the piperazine moiety can directly enhance the dissolution rate of a drug, a key factor for oral absorption.[1][10] Its ability to engage in hydrogen bonding and its balanced lipophilicity can facilitate passage across the intestinal wall.
-
Distribution: The ionization state of piperazine at physiological pH helps control a drug's volume of distribution. For drugs targeting the CNS, the ability of the piperazine ring to be transiently uncharged allows it to cross the blood-brain barrier, a feature exploited in many antipsychotic and antidepressant medications.[6][15]
-
Metabolism: The two nitrogen atoms in piperazine provide sites for metabolic enzymes, primarily cytochrome P450 (CYP) isoenzymes like CYP2D6 and CYP3A4.[6][16] While this can sometimes lead to the formation of active or even toxic metabolites, it also provides a handle for modulating the metabolic profile.[6] For instance, N-alkylation can alter the rate and site of metabolism. Understanding these metabolic pathways is crucial for avoiding drug-drug interactions.[16]
-
Excretion: The hydrophilicity conferred by the piperazine ring can facilitate renal clearance, aiding in the efficient excretion of the drug and its metabolites from the body.[6]
Part 2: The Functional Role: Pharmacodynamic Contributions
Beyond its impact on pharmacokinetics, the piperazine moiety plays a direct and active role in how a drug interacts with its biological target.
The Versatile Linker
The piperazine ring frequently serves as a semi-rigid linker connecting two or more key pharmacophoric fragments within a single molecule.[1][11] This is not merely a passive spacer; its defined chair conformation provides a predictable spatial orientation for the attached groups, which is essential for optimal binding to a target protein.[10] This structural pre-organization can reduce the entropic penalty of binding, leading to higher affinity.[] This linker capability has been exploited in a wide range of applications, from kinase inhibitors in oncology to PROTACs (Proteolysis Targeting Chimeras), where it connects a warhead to an E3 ligase ligand.[1][]
A Key Pharmacophore Element
In many drug classes, particularly those targeting the CNS, the piperazine ring is not just a scaffold but an integral part of the pharmacophore itself.[1][15]
-
Receptor Interactions: The nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups (if present) can be hydrogen bond donors.[1][11] This allows for potent interactions with amino acid residues in receptor binding pockets.
-
CNS Drug Design: In many antipsychotics and antidepressants, the piperazine moiety is crucial for interacting with dopamine (D2) and serotonin (5-HT) receptors.[1][6] It correctly positions aryl groups for optimal engagement, leading to the desired modulation of neurotransmitter signaling.[1][17]
Bioisosteric Replacement
In drug optimization, replacing one functional group with another that retains similar biological activity is a common strategy known as bioisosteric replacement. Piperazine is often a subject of this strategy. When properties like high basicity lead to off-target effects (e.g., hERG channel inhibition), chemists may replace a piperazine with a bioisostere like a diazabicyclo[3.2.1]octane or homopiperazine to modulate pKa and improve the safety profile.[18][19] Conversely, piperazine itself is often used as a bioisosteric replacement for other cyclic amines to enhance solubility or alter the pharmacokinetic profile.[18][20]
Part 3: Piperazine in Action: A Showcase of Therapeutic Applications
The versatility of the piperazine scaffold is best illustrated by its presence in a wide array of approved drugs across different disease areas.
Central Nervous System (CNS) Disorders
Piperazine is a dominant feature in drugs targeting the CNS.[6][21] Its ability to cross the blood-brain barrier and interact with key neurotransmitter receptors makes it an invaluable scaffold.[6]
-
Antipsychotics: Drugs like Olanzapine and Clozapine incorporate a piperazine moiety that is critical for their multi-receptor binding profile, particularly at dopamine D2 and serotonin 5-HT2A receptors.[6]
-
Antidepressants: Many antidepressants utilize the piperazine ring to position pharmacophoric elements correctly for interaction with serotonin receptors, a key mechanism for their therapeutic effect.[15][17]
Diagram 1: Role of Piperazine in CNS Receptor Binding
Caption: Piperazine acts as a key linker in kinase inhibitors, anchoring the drug in the ATP pocket.
Infectious Diseases
The piperazine scaffold is also found in drugs used to treat infectious diseases.
-
Antivirals: Certain piperazine derivatives have shown promise as antiviral agents, including against HIV. [19][20]* Anthelmintics: Piperazine itself is used as an anthelmintic drug to treat roundworm and pinworm infections. [22]It works by causing flaccid paralysis in the worms, allowing them to be expelled from the body. [22]* Antibacterials: Ciprofloxacin, a broad-spectrum antibiotic, contains a piperazine ring that contributes to its potency and pharmacokinetic profile.
Part 4: Synthetic Strategies
The widespread use of piperazine is also due to its synthetic accessibility. [10][23]Chemists have a variety of reliable methods to introduce and modify the piperazine ring.
-
N-Alkylation: This is one of the most common methods, involving the reaction of piperazine with alkyl halides or sulfonates. [24]* Reductive Amination: This powerful reaction involves treating an aldehyde or ketone with piperazine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products. [24]* Amide Coupling: Piperazine can be coupled with carboxylic acids using standard peptide coupling reagents (like HATU) to form amide bonds, a common strategy in linker synthesis. [25]* Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form N-aryl piperazines, which are key intermediates for many CNS drugs.
Diagram 3: General Drug Discovery Workflow for Piperazine-Based Candidates
Caption: A typical workflow for discovering and optimizing piperazine-containing drug candidates.
Part 5: Experimental Protocol: Potentiometric Titration for pKa Determination
Determining the pKa of a piperazine-containing compound is fundamental to understanding its behavior. Potentiometric titration is a standard and accurate method for this purpose.
Objective: To determine the two pKa values of a piperazine-containing drug candidate.
Materials:
-
Piperazine-containing compound (e.g., 0.01 M solution in water)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
-
Deionized water
Methodology:
-
Preparation: Accurately prepare a solution of the piperazine compound of known concentration (e.g., 50 mL of a 0.01 M solution) in the beaker.
-
Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip does not contact the stir bar.
-
Initial Reading: Begin stirring at a gentle, constant speed. Record the initial pH of the solution before any titrant is added.
-
Titration: Begin adding the standardized HCl solution from the burette in small, precise increments (e.g., 0.1 mL or 0.2 mL).
-
Data Collection: After each addition of HCl, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH value.
-
Endpoint Detection: Continue the titration well past the second equivalence point. The equivalence points are identified by the regions of most rapid pH change. The pKa values are determined from the points of half-equivalence.
-
Data Analysis:
-
Plot the collected data as pH versus the volume of HCl added. This generates the titration curve.
-
Determine the first and second equivalence points (V_eq1 and V_eq2) from the inflection points of the curve (or by using the first derivative plot, ΔpH/ΔV vs. V).
-
The volume at the first half-equivalence point is V_eq1 / 2. The pH at this volume is equal to pKa2 (the higher pKa value).
-
The volume at the second half-equivalence point is (V_eq1 + V_eq2) / 2. The pH at this volume is equal to pKa1 (the lower pKa value).
-
Self-Validation: The resulting titration curve should show two distinct buffer regions and two clear inflection points, characteristic of a diprotic base. The sharpness of the inflection points validates the accuracy of the titration and the purity of the compound. The calculated pKa values should be reproducible across multiple runs.
Part 6: Challenges and Future Directions
Despite its advantages, the piperazine moiety is not without its challenges.
-
hERG Inhibition: The basic nitrogen of piperazine can sometimes contribute to binding at the hERG potassium channel, which can lead to cardiotoxicity. Medicinal chemists often need to carefully design molecules to mitigate this risk, for example, by reducing basicity. [26]* Metabolic Liabilities: As mentioned, piperazine can be a site of metabolism. If this leads to rapid clearance or the formation of undesirable metabolites, it can hinder drug development. [6]* P-glycoprotein (P-gp) Efflux: Some piperazine-containing compounds can be substrates for efflux pumps like P-gp, which can limit their ability to cross biological barriers like the blood-brain barrier and reduce oral bioavailability. [][27] The future of piperazine in drug design remains bright. Its use in novel modalities like PROTACs is expanding. []Furthermore, the development of novel piperazine bioisosteres and constrained analogues continues to provide chemists with new tools to fine-tune drug properties and overcome existing challenges. [18][19]The ability to strategically harness the polypharmacology of piperazine-based compounds—their ability to interact with multiple targets—is also a promising avenue for treating complex diseases like cancer and neurodegenerative disorders. [1]
Conclusion
The piperazine moiety has earned its status as a privileged scaffold in drug discovery through a proven track record of success. Its unique ability to confer favorable physicochemical properties, optimize pharmacokinetics, and participate directly in target binding makes it an exceptionally versatile and powerful tool. [4][5]By understanding the fundamental principles that govern its behavior—from its dual pKa values to its conformational rigidity as a linker—researchers can continue to leverage this remarkable heterocycle to design and develop the next generation of innovative and life-saving medicines.
References
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. [URL: https://www.benchchem.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35899570/]
- The Science Behind CNS Drugs: The Role of Piperazine Derivatives. [URL: https://www.dakenchem.
- Role of piperazine scaffolds in medicinal chemistry - Benchchem. [URL: https://www.benchchem.com/blog/role-of-piperazine-scaffolds-in-medicinal-chemistry]
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. [URL: https://www.tandfonline.com/doi/abs/10.1080/17460441.2022.2103535]
- Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. [URL: https://www.bocsci.com/blog/piperazine-and-triazole-linkers-the-future-of-functional-protac-chemistry/]
- Piperazine Bioisosteres for Drug Design - Enamine. [URL: https://enamine.net/hit-generation/building-blocks-for-medicinal-chemistry/139-piperazine-bioisosteres-for-drug-design]
- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery - Benchchem. [URL: https://www.benchchem.com/blog/the-piperazine-scaffold-a-cornerstone-in-modern-drug-discovery]
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. [URL: https://www.researchgate.net/publication/382898734_An_Evolving_Role_of_Piperazine_Moieties_in_Drug_Design_and_Discovery]
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt02812a]
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6643]
- Piperazine Bioisosteres for Drug Design - Enamine. [URL: https://enamine.net/white-papers-and-posters/139-piperazine-bioisosteres-for-drug-design]
- A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem. [URL: https://www.benchchem.com/blog/a-technical-guide-to-the-physicochemical-properties-of-piperazine-salts]
- Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2023.2260655]
- Basic Bioisosteres | Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.com/resources/bioisosteres/basic_bioisosteres.html]
- Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40047279/]
- Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34237868/]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10788647/]
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - ResearchGate. [URL: https://www.researchgate.net/publication/343273187_Applications_of_Isosteres_of_Piperazine_in_the_Design_of_Biologically_Active_Compounds_Part_1]
- Recently Adopted Synthetic Protocols for Piperazines: A Review - ResearchGate. [URL: https://www.researchgate.net/publication/385392686_Recently_Adopted_Synthetic_Protocols_for_Piperazines_A_Review]
- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072485/]
- Piperazines – Knowledge and References - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2022.2103535?src=recsys]
- Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019012/]
- Convergent and Fast Route to Piperazines via IMCR - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/Highlights/2005/July/05.s.html]
- pK a values of common substituted piperazines - ResearchGate. [URL: https://www.researchgate.net/figure/Measured-and-literature-experimental-pKa-values-Black-points-represent-experimental_fig1_362544760]
- Piperazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]
- (PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance - ResearchGate. [URL: https://www.researchgate.net/publication/374116489_Synthetic_Routes_for_the_Development_of_Piperazine-Based_Acetanilides_and_Their_Medicinal_Importance]
- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33735520/]
- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10103758/]
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine - SILAE. [URL: https://pharmacologyonline.silae.it/files/archives/2017/vol2/012.Rios.pdf]
- Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. [URL: https://www.researchgate.net/publication/24213190_Metabolic_interactions_with_piperazine-based_'party_pill'_drugs]
- p K a Values of Some Piperazines at (298, 303, 313, and 323) K - ResearchGate. [URL: https://www.researchgate.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01150h]
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/29/10/2253]
- Piperazine: Uses, Dosage, Side Effects and More | MIMS Philippines. [URL: https://www.mims.com/philippines/drug/info/piperazine?mtype=generic]
- Piperazine-containing anticancer agents having metal complexes. - ResearchGate. [URL: https://www.researchgate.net/publication/384795400_Piperazine-containing_anticancer_agents_having_metal_complexes]
- Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. [URL: https://www.mdpi.com/1999-4923/11/1/22]
- Structure of cinnamyl piperazine derivatives as CNS agents - ResearchGate. [URL: https://www.researchgate.
- Coumarin-piperazine derivatives as biologically active compounds - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6918349/]
- Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter. [URL: https://drughunter.
- Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004381/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. enamine.net [enamine.net]
- 3. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. researchgate.net [researchgate.net]
- 20. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 22. mims.com [mims.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. drughunter.com [drughunter.com]
- 27. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics | MDPI [mdpi.com]
Methodological & Application
Synthesis of 4-Boc-1-(6-methyl-2-pyridyl)piperazine: An Application Note and Detailed Protocol
Introduction: The Significance of a Privileged Scaffold in Medicinal Chemistry
The piperazine moiety is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it an invaluable component in the design of novel therapeutics. The title compound, 4-Boc-1-(6-methyl-2-pyridyl)piperazine, serves as a key building block in the synthesis of various pharmaceutical candidates, particularly those targeting the central nervous system and other biological pathways. The tert-butyloxycarbonyl (Boc) protecting group offers a strategic advantage, enabling selective functionalization at the N4 position of the piperazine ring, a critical step in the elaboration of more complex molecular architectures. This document provides a comprehensive guide to the synthesis, purification, and characterization of this important intermediate, grounded in established chemical principles and supported by practical, field-proven insights.
Strategic Approach: The Buchwald-Hartwig Amination
The formation of the C-N bond between the electron-rich piperazine nitrogen and the pyridine ring is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method that is tolerant of a wide range of functional groups. The catalytic cycle, a cornerstone of this transformation, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to furnish the desired product and regenerate the active catalyst. The judicious selection of the palladium precursor, phosphine ligand, and base is paramount to the success of this reaction, directly influencing reaction kinetics, yield, and purity.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, providing clear, actionable steps and the necessary analytical data to confirm the successful synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloro-6-methylpyridine | 98% | Commercially Available |
| 1-Boc-piperazine | 99% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Commercially Available |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | 98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | 98% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Synthetic Procedure
Reaction Setup:
-
To an oven-dried Schlenk flask, add 2-chloro-6-methylpyridine (1.0 eq.), 1-Boc-piperazine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.) in a small amount of anhydrous toluene.
-
Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene to the Schlenk flask to achieve a concentration of approximately 0.2 M with respect to the 2-chloro-6-methylpyridine.
-
Using a syringe, add the catalyst/ligand solution to the reaction mixture.
Reaction Execution and Monitoring:
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system. The reaction is typically complete within 12-18 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of 10% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white to off-white solid.
Data Presentation and Characterization
Quantitative Data
| Parameter | Value |
| Molecular Formula | C₁₅H₂₃N₃O₂ |
| Molecular Weight | 277.36 g/mol |
| Melting Point | 80-84 °C |
| Expected Yield | 75-85% |
| Appearance | White to off-white solid |
Spectroscopic Data for Product Validation
-
¹H NMR (400 MHz, CDCl₃) δ: 7.42 (t, J = 7.8 Hz, 1H), 6.65 (d, J = 7.3 Hz, 1H), 6.53 (d, J = 8.2 Hz, 1H), 3.55 (t, J = 5.2 Hz, 4H), 3.48 (t, J = 5.2 Hz, 4H), 2.45 (s, 3H), 1.48 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 158.6, 157.5, 154.9, 138.2, 114.3, 107.9, 79.8, 45.2, 44.1, 28.5, 24.5.
-
Mass Spectrum (ESI): m/z 278.18 [M+H]⁺.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Expertise and Experience: Causality and Troubleshooting
The choice of Xantphos as the ligand is deliberate; its wide bite angle is known to facilitate the reductive elimination step, which is often rate-limiting, particularly with electron-rich pyridines. Sodium tert-butoxide is a sufficiently strong base to deprotonate the piperazine nitrogen, driving the catalytic cycle forward. Anhydrous conditions are critical, as water can deactivate the catalyst and hydrolyze the base.
Potential Challenges and Solutions:
-
Low Yield: If the yield is lower than expected, ensure all reagents and the solvent are scrupulously dry. Degassing the solvent and reaction mixture thoroughly with argon is also crucial to prevent oxidation of the palladium catalyst. Increasing the catalyst loading to 3-5 mol% may also improve conversion.
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 18 hours, the temperature may be increased to 110 °C. Alternatively, a more active catalyst system, such as a second-generation Buchwald precatalyst, could be employed.
-
Purification Difficulties: The product is a relatively polar compound. If separation from byproducts is challenging, a different solvent system for chromatography, such as dichloromethane/methanol, may be explored.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound, a key intermediate in pharmaceutical research. By adhering to the detailed steps and leveraging the provided analytical data for validation, researchers can confidently and efficiently produce this valuable building block. The insights into the rationale behind the procedural choices and troubleshooting guidance are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific research needs.
References
-
Buchwald-Hartwig Amination. Wikipedia. [Link]
Application Notes and Protocols for 4-Boc-1-(6-methyl-2-pyridyl)piperazine: A Key Intermediate in Pharmaceutical Synthesis
Abstract
The N-aryl piperazine motif is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically significant therapeutic agents. 4-Boc-1-(6-methyl-2-pyridyl)piperazine serves as a critical mono-protected intermediate, enabling selective functionalization for the construction of complex drug molecules, particularly kinase inhibitors. This guide provides a comprehensive overview of its synthesis, purification, characterization, and application. The protocols herein are grounded in established palladium-catalyzed cross-coupling chemistry and standard protection/deprotection methodologies, offering researchers a robust framework for utilizing this versatile building block in drug discovery and development programs.
Introduction: The Strategic Importance of this compound
The piperazine ring is a cornerstone in drug design, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and bioavailability, by virtue of its two nitrogen atoms.[1] The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom of the piperazine ring renders the other nucleophilic, allowing for precise, directed synthesis.
This compound, specifically, is an exemplary intermediate. The 6-methyl-2-pyridyl group is an electronic and structural motif found in various kinase inhibitors. The Boc group provides robust protection under basic and nucleophilic conditions yet is readily cleaved under acidic conditions, allowing for sequential modification at both piperazine nitrogens.[2] This dual reactivity makes it an invaluable tool for building complex molecular architectures.
This document details the synthesis via a palladium-catalyzed Buchwald-Hartwig amination, outlines rigorous characterization and purification protocols, and demonstrates its utility through subsequent deprotection and a representative downstream coupling reaction, showcasing its role as a precursor to advanced pharmaceutical intermediates.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 127188-33-4 | [3] |
| Molecular Formula | C₁₅H₂₃N₃O₂ | [3] |
| Molecular Weight | 277.36 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 80-84 °C | [4] |
| Predicted XLogP3 | 2.4 | [5] |
Synthesis Protocol: Buchwald-Hartwig Amination
The formation of the C-N bond between the pyridine ring and the piperazine nitrogen is most effectively achieved through a Buchwald-Hartwig amination.[6] This palladium-catalyzed cross-coupling reaction is renowned for its functional group tolerance and broad substrate scope, making it an industrial standard for the synthesis of N-aryl amines.[7]
The following is a representative protocol adapted from established procedures for the coupling of aryl halides with N-Boc-piperazine.[7]
Reaction Scheme
Caption: Buchwald-Hartwig synthesis of the target intermediate.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a specialized phosphine ligand like Xantphos is crucial. Xantphos is a bulky, electron-rich bidentate ligand that promotes the key oxidative addition and reductive elimination steps of the catalytic cycle and helps prevent catalyst decomposition.[7]
-
Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base required to deprotonate the piperazine nitrogen, forming the active palladium-amido intermediate necessary for coupling.
-
Solvent: Toluene is a high-boiling, inert solvent suitable for the elevated temperatures (80-110 °C) typically required to drive the reaction to completion.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation.
Step-by-Step Protocol
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-6-methylpyridine (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), and sodium tert-butoxide (1.5 eq.).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with dry argon gas. Repeat this cycle three times.
-
Catalyst Addition: To the flask, add Pd₂(dba)₃ (0.02 eq., 2 mol%) and Xantphos (0.04 eq., 4 mol%).
-
Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per mmol of aryl chloride) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filter pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization
Purification Protocol: Flash Column Chromatography
The crude product is typically purified by flash column chromatography to remove residual starting materials, ligand, and byproducts.
-
Column Preparation: Pack a silica gel column with an appropriate diameter based on the scale of the reaction.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start at 5% ethyl acetate and gradually increase to 20-30%. The product is moderately polar and should elute after non-polar impurities.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization Data (Predicted)
Authentic analytical data for this specific compound is not widely published. The following table summarizes the expected characterization data based on its chemical structure and data from analogous compounds.[8][9]
| Analysis Type | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.4-7.5 (t, 1H, Ar-H), 6.5-6.6 (d, 1H, Ar-H), 6.4-6.5 (d, 1H, Ar-H), 3.5-3.6 (m, 4H, piperazine-H), 3.4-3.5 (m, 4H, piperazine-H), 2.4 (s, 3H, Ar-CH₃), 1.48 (s, 9H, Boc-H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 158.5 (pyridyl-C), 157.0 (pyridyl-C), 154.9 (Boc C=O), 138.0 (pyridyl-C), 114.0 (pyridyl-C), 106.0 (pyridyl-C), 80.0 (Boc C(CH₃)₃), 50.5 (piperazine-CH₂), 44.5 (piperazine-CH₂), 28.4 (Boc-CH₃), 24.5 (Ar-CH₃). |
| HRMS (ESI) | Calculated for C₁₅H₂₄N₃O₂ [M+H]⁺: 278.1863; Found: 278.18xx.[5] |
| FT-IR (cm⁻¹) | ~2975 (C-H stretch), ~1695 (Boc C=O stretch), ~1590 (Ar C=C stretch), ~1240 (C-N stretch), ~1160 (C-O stretch). |
Application in Pharmaceutical Synthesis
The primary utility of this intermediate is to serve as a building block for more complex molecules. This involves two key steps: removal of the Boc protecting group, followed by functionalization of the newly liberated secondary amine.
Step A: Boc Group Deprotection
The acid-labile Boc group is readily removed to unmask the N-4 piperazine nitrogen, yielding 1-(6-methyl-2-pyridyl)piperazine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method.
Caption: Experimental workflow for Boc deprotection using TFA.
Protocol: Boc Deprotection with TFA/DCM
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous DCM (0.1-0.2 M concentration).
-
Acidification: To the stirred solution, add TFA to a final concentration of 20-50% (v/v).
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor for the disappearance of starting material by TLC or LC-MS.
-
Solvent Removal: Once complete, remove the DCM and excess TFA under reduced pressure.
-
Neutralization: Dissolve the oily residue in water and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is >8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected product, 1-(6-methyl-2-pyridyl)piperazine.
Step B: Exemplary Downstream Coupling for Kinase Inhibitor Scaffolds
The deprotected intermediate is now primed for coupling to an electrophilic partner. A common application for such scaffolds is in the synthesis of CDK4/6 inhibitors like Ribociclib and Palbociclib. While those drugs use a different pyridine isomer, the underlying chemistry provides an excellent template for a representative application. The following protocol illustrates a hypothetical coupling with a 2-chloro-pyrrolo[2,3-d]pyrimidine core, a common fragment in kinase inhibitors.
Reaction Scheme (Exemplary)
Caption: Exemplary coupling of the deprotected intermediate.
Protocol: Nucleophilic Aromatic Substitution (Representative)
-
Reagent Addition: To a solution of 1-(6-methyl-2-pyridyl)piperazine (1.0 eq.) and the 2-chloro-pyrrolo[2,3-d]pyrimidine core (1.0 eq.) in acetonitrile, add sodium hydride (NaH, 2.0 eq.) and copper(I) iodide (CuI, 0.1 eq.) at room temperature under an argon atmosphere.
-
Reaction: Heat the reaction mixture to 70-80 °C for 1-2 hours.
-
Monitoring: Follow the reaction progress by LC-MS.
-
Quench & Work-up: Upon completion, cool the reaction and carefully quench with methanol, followed by the addition of water.
-
Isolation: Stir the resulting slurry, collect the solid product by filtration, and wash with water to afford the final coupled product.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Statements: Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Avoid breathing dust. Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
References
- Li, S., Yang, W., Ji, M., Cai, J., & Chen, J. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Journal of Chemical Research, 43(9-10), 345-349.
- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2016).
- BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines.
- BenchChem. (2025). A Comparative Guide to 4-Boc-1-piperazinecarbonyl Chloride and 4-methyl-1-piperazinecarbonyl Chloride.
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Rao, K. V., Sridhar, G., & Kumar, Y. N. (2024). Synthesis of Ribociclib Using Phase Transfer Catalysis and Ecofriendly Reducing Agent: Potential Method for Industrial Practice. Letters in Organic Chemistry, 21(4), 329-335.
- Process for the preparation of ribociclib and its salts. (2022).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Sigma-Aldrich. Safety Data Sheet for this compound.
- PubChem.
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- WO2020084389A1 - Ribociclib intermediate and process for preparation thereof.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021).
- Process for the preparation of Palbociclib intermediates. (2024). Technical Disclosure Commons.
- PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)
- Santa Cruz Biotechnology. Product Page for this compound.
- CN113429340B - Method for preparing 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- ChemicalBook. tert-butyl 4-(6-aminopyridin-3-yl)
- WO 2010/020675 A1. GoogleApis.
- PubChemLite. This compound.
- CN108033931B - Synthesis method of N-Boc piperazine.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Sigma-Aldrich. Product Page for this compound.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017). Current Organic Synthesis, 15(2).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(18), 6667.
- 4-BOC-1-(5-BROMO-2-PYRIDYL)PIPERAZINE synthesis. ChemicalBook.
- Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. (2011). Bioorganic & Medicinal Chemistry, 19(5), 1580-1593.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of ribociclib intermediate and in-line purification (A)...
- CN108283940B - Preparation method of palbociclib intermediate.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
Sources
- 1. WO2020084389A1 - Ribociclib intermediate and process for preparation thereof - Google Patents [patents.google.com]
- 2. US5814639A - Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds - Google Patents [patents.google.com]
- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN108283940B - Preparation method of palbociclib intermediate - Google Patents [patents.google.com]
- 6. worldscientific.com [worldscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. patents.justia.com [patents.justia.com]
- 9. worldscientific.com [worldscientific.com]
The Strategic Utility of 4-Boc-1-(6-methyl-2-pyridyl)piperazine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a structural motif frequently found in a multitude of clinically successful drugs.[1][2] Its prevalence is attributed to its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, and its versatile synthetic handles that allow for the introduction of diverse substituents to modulate pharmacological activity.[3] This guide focuses on a particularly valuable derivative, 4-Boc-1-(6-methyl-2-pyridyl)piperazine , a key building block for the synthesis of novel therapeutics, particularly in the realms of oncology and central nervous system (CNS) disorders.[4][5]
The strategic placement of a methyl group on the pyridyl ring and the presence of a tert-butyloxycarbonyl (Boc) protecting group offer medicinal chemists precise control over synthetic transformations, making this reagent an indispensable tool in the construction of complex molecular architectures. This document provides an in-depth exploration of its applications, supported by detailed experimental protocols.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 127188-33-4 |
| Molecular Formula | C₁₅H₂₃N₃O₂ |
| Molecular Weight | 277.36 g/mol |
| Appearance | Solid |
| Melting Point | 80-84 °C |
The Significance of the (6-Methyl-2-pyridyl)piperazine Moiety
The incorporation of the (6-methyl-2-pyridyl)piperazine fragment into drug candidates is a deliberate design choice aimed at optimizing various pharmacological parameters:
-
Modulation of Basicity: The pyridine nitrogen, with its distinct pKa compared to the aliphatic nitrogen of the piperazine, allows for fine-tuning of the overall basicity of the final compound. This is critical for optimizing interactions with biological targets and for improving cell permeability and pharmacokinetic profiles.
-
Vectorial Exit from the Target: The substituted pyridyl group can serve as a vectorial component, directing the orientation of the molecule within the binding pocket of a target protein, such as a kinase or a G-protein coupled receptor (GPCR).
-
Metabolic Stability: The methyl group can influence the metabolic stability of the compound by blocking potential sites of oxidation on the pyridine ring, thereby prolonging its half-life in vivo.
-
Enhanced Selectivity: The specific substitution pattern can contribute to enhanced selectivity for the desired biological target over off-targets, reducing the potential for side effects. This has been particularly noted in the development of selective kinase inhibitors.[6]
Core Synthetic Applications and Protocols
This compound is primarily utilized in two key synthetic steps: Boc-deprotection to unmask the reactive secondary amine, followed by coupling reactions to append the piperazine moiety to a core scaffold.
Boc-Deprotection: Gateway to Functionalization
The removal of the Boc group is the crucial first step to enable further synthetic transformations. The choice of acidic conditions is paramount to ensure efficient and clean deprotection without affecting other sensitive functional groups in the molecule.
This is a widely used and generally effective method for Boc deprotection.[7]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM (at a concentration of approximately 0.1 M).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the excess TFA and DCM under reduced pressure.
-
Dissolve the residue in water and basify with a saturated NaHCO₃ solution until the pH is > 8.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected 1-(6-methyl-2-pyridyl)piperazine.
This method is a common alternative and can be advantageous if the resulting hydrochloride salt of the product precipitates, aiding in purification.[7]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Saturated aqueous NaHCO₃ solution
-
DCM or other suitable extraction solvent
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether and collected by filtration.
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM and add saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.
Sources
- 1. US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soci.org [soci.org]
- 7. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
Application Notes and Protocols for 4-Boc-1-(6-methyl-2-pyridyl)piperazine: A Keystone Reagent in Medicinal Chemistry
Sources
- 1. CN105399743A - Salt(s) Of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7h-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Dimethylamide And Processes Of Making Thereof - Google Patents [patents.google.com]
- 2. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 3. endorama.gr [endorama.gr]
- 4. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Strategic Use of 4-Boc-1-(6-methyl-2-pyridyl)piperazine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridylpiperazine Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with the highly conserved ATP-binding site of kinases. The piperazine moiety is one such scaffold, frequently incorporated into drug candidates to improve physicochemical properties like solubility and to serve as a versatile linker.[1][2][3]
When combined with a pyridyl group, the resulting pyridylpiperazine motif becomes a powerful pharmacophore. The pyridine nitrogen can form crucial hydrogen bonds with the "hinge" region of the kinase active site, a common anchoring strategy for potent inhibitors.[4] This application note provides a detailed guide to the strategic use of 4-Boc-1-(6-methyl-2-pyridyl)piperazine , a key building block that offers synthetic flexibility and desirable structural features for the construction of novel kinase inhibitors. We will detail its properties, provide a robust, step-by-step protocol for its incorporation into a representative kinase inhibitor scaffold, and discuss the rationale behind the synthetic strategy.
Properties and Synthetic Advantages of the Building Block
This compound is a bifunctional reagent designed for sequential, controlled synthesis. Its value lies in the orthogonal reactivity of its two nitrogen atoms.
-
The Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group is a robust protecting group that renders the N-4 nitrogen of the piperazine ring unreactive under common nucleophilic substitution and coupling conditions. It is stable to bases but can be cleanly removed under acidic conditions, allowing for subsequent functionalization.
-
The Pyridyl-Linked Nitrogen: The N-1 nitrogen is a secondary amine, poised for nucleophilic attack. Its reactivity is modulated by the electron-withdrawing nature of the adjacent 2-pyridyl ring.
-
The 6-Methyl-2-pyridyl Group: This moiety is not merely a passive element. The pyridine nitrogen is critical for hinge-binding, while the methyl group at the 6-position can provide beneficial steric interactions, improve metabolic stability, or enhance selectivity for the target kinase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 127188-33-4 | [5] |
| Molecular Formula | C₁₅H₂₃N₃O₂ | [5] |
| Molecular Weight | 277.36 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 80-84 °C | |
| Assay | ≥97% | [6] |
General Synthesis Workflow for Kinase Inhibitors
The most common application of this building block involves a two-step sequence: Boc-deprotection followed by coupling to an electrophilic core, typically a halogenated heterocycle common in kinase inhibitors (e.g., pyrimidine, pyrazole, or triazine).[7][8]
Caption: General two-step synthetic workflow.
Detailed Application Protocol: Synthesis of a Pyrimidine-Based Inhibitor Scaffold
This protocol describes a representative synthesis using 2,4-dichloropyrimidine as the electrophilic core. This core is found in numerous approved and investigational kinase inhibitors. The described methodology is robust and can be adapted for various heterocyclic cores.
PART A: Boc Deprotection of the Piperazine Intermediate
Causality: The Boc group must be removed to unmask the secondary amine, making it available for the subsequent nucleophilic aromatic substitution (SNAr) reaction. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, efficiently cleaves the Boc group to generate the corresponding salt of the free amine. Using HCl in dioxane is often preferred as the resulting hydrochloride salt frequently precipitates, simplifying isolation.
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane (approx. 5-10 mL per mmol of starting material). Stir until all solid has dissolved.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 4.0 M solution of HCl in 1,4-dioxane (2.5 - 3.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Isolation: Upon completion, the product, 1-(6-methyl-2-pyridyl)piperazine dihydrochloride, will often precipitate as a white solid. If precipitation is incomplete, the solvent can be removed under reduced pressure. The resulting solid is typically used in the next step without further purification.
PART B: Nucleophilic Aromatic Substitution (SNAr) Coupling
Causality: The deprotected piperazine is now a potent nucleophile. It reacts with an electron-deficient aromatic ring, such as 2,4-dichloropyrimidine, to displace a leaving group (in this case, a chloride ion). The C4 position of 2,4-dichloropyrimidine is significantly more reactive towards nucleophilic attack than the C2 position, leading to regioselective substitution. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction and to free the piperazine nucleophile from its hydrochloride salt. A high-boiling point solvent like n-butanol or dimethyl sulfoxide (DMSO) is used to drive the reaction to completion.[7]
Protocol:
-
Reaction Setup: To a round-bottom flask, add the 1-(6-methyl-2-pyridyl)piperazine dihydrochloride salt (1.0 eq) from Part A and 2,4-dichloropyrimidine (1.0-1.1 eq).
-
Solvent and Base Addition: Add n-butanol (approx. 10-15 mL per mmol of piperazine salt). Add DIPEA (2.5 - 3.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Purification: The crude product is purified by flash column chromatography on silica gel to yield the final compound, 2-chloro-4-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrimidine.
Table 2: Representative Reaction Data
| Step | Starting Material | Product | Typical Yield | Purity (LC-MS) |
| A | This compound | 1-(6-Methyl-2-pyridyl)piperazine Dihydrochloride | >95% (crude) | >98% |
| B | Piperazine Salt + 2,4-Dichloropyrimidine | 2-Chloro-4-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrimidine | 75-90% | >98% |
Biological Context: Targeting a Kinase Signaling Pathway
The synthesized scaffold is a versatile intermediate. The remaining chlorine atom at the C2 position can be further displaced by another nucleophile (e.g., a substituted aniline) in a subsequent SNAr or a transition-metal-catalyzed cross-coupling reaction to complete the synthesis of a potent kinase inhibitor.[8] For instance, many inhibitors targeting Anaplastic Lymphoma Kinase (ALK) or Epidermal Growth Factor Receptor (EGFR) utilize this pyrimidine core.[9][10]
Caption: Inhibition of a generic Receptor Tyrosine Kinase pathway.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its design facilitates a straightforward and high-yielding two-step deprotection/coupling sequence, enabling the rapid construction of complex molecules containing the critical pyridylpiperazine pharmacophore. The protocol outlined in this note provides a reliable and adaptable method for researchers engaged in drug discovery, serving as a foundational strategy for developing novel therapeutics targeting the kinome.
References
- Jingming Chemical. This compound. (n.d.).
-
Kaur, R., et al. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Biomedicine & Pharmacotherapy. Retrieved from [Link]
-
Gillings, N., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
SciELO South Africa. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. (n.d.). Retrieved from [Link]
- Google Patents. CN111138492A - Preparation method of ALK inhibitor brigatinib. (2020).
- Google Patents. CN113024454A - Synthesis method of brigatinib intermediate. (2021).
-
AdooQ BioScience. This compound - CAS 127188-33-4. (n.d.). Retrieved from [Link]
-
PubMed. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (n.d.). Retrieved from [Link]
-
MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2024). Retrieved from [Link]
-
PubMed Central. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2022). Retrieved from [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Retrieved from [Link]
-
ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2021). Retrieved from [Link]
-
ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Retrieved from [Link]
-
ResearchGate. Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. (2016). Retrieved from [Link]
-
PubMed Central. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). Retrieved from [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Retrieved from [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4-Boc-1-(6-甲基-2-吡啶基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Pyridylpiperazine Scaffold: A Versatile Tool in Central Nervous System Drug Discovery
Introduction: The quest for novel therapeutics targeting the multifaceted landscape of central nervous system (CNS) disorders is a paramount challenge in modern medicine. Among the privileged scaffolds in medicinal chemistry, the pyridylpiperazine moiety has emerged as a cornerstone for the development of a diverse array of CNS-active agents. Its unique structural and physicochemical properties allow for fine-tuning of interactions with key neurotransmitter receptors, leading to treatments for conditions ranging from anxiety and depression to psychosis and neurodegenerative diseases.[1][2] This guide provides an in-depth exploration of the application of pyridylpiperazines in CNS drug discovery, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The Significance of the Pyridylpiperazine Core
The pyridylpiperazine scaffold consists of a pyridine ring linked to a piperazine ring. This arrangement offers a unique combination of properties that are highly advantageous for CNS drug design:
-
Receptor Interaction: The nitrogen atoms in both the pyridine and piperazine rings can act as hydrogen bond acceptors and donors, facilitating interactions with specific residues within the binding pockets of CNS receptors, particularly serotonin and dopamine receptors.
-
Modulability: The scaffold allows for substitutions at various positions on both the pyridine and piperazine rings, enabling medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties.
-
Blood-Brain Barrier Penetration: Many pyridylpiperazine derivatives possess the requisite lipophilicity and molecular weight to cross the blood-brain barrier (BBB), a critical hurdle for CNS drug efficacy.[3][4]
Key Therapeutic Targets and Mechanisms of Action
Pyridylpiperazine derivatives have been successfully developed to modulate the activity of several key CNS receptors, primarily within the serotonergic and dopaminergic systems.
Serotonin Receptor Modulation
The serotonin (5-HT) system is deeply implicated in the regulation of mood, anxiety, and cognition. Pyridylpiperazines have proven to be effective modulators of various 5-HT receptor subtypes.
A prominent example is Buspirone , an anxiolytic agent that acts as a partial agonist at the 5-HT1A receptor.[5][6][7] Its mechanism involves the modulation of serotonergic neurotransmission, which helps to alleviate anxiety without the sedative effects associated with benzodiazepines.[8]
dot
Caption: Buspirone's mechanism at the 5-HT1A receptor.
Dopamine Receptor Modulation
The dopaminergic system plays a crucial role in motor control, motivation, and reward. Dysregulation of this system is a hallmark of several CNS disorders, including schizophrenia and Parkinson's disease.
Aripiprazole , an atypical antipsychotic, exemplifies the successful application of the pyridylpiperazine scaffold in modulating dopamine receptors.[9] It acts as a partial agonist at the dopamine D2 receptor, a mechanism that has been described as a "dopamine system stabilizer."[10] This allows it to reduce dopaminergic activity in brain regions where it is excessive (mesolimbic pathway) and increase it where it is deficient (mesocortical pathway), thereby addressing both the positive and negative symptoms of schizophrenia.[11][12]
dot
Caption: Aripiprazole's mechanism at the D2 receptor.
Application Notes and Protocols
The following sections provide detailed protocols for the synthesis, in vitro, and in vivo evaluation of pyridylpiperazine-based CNS drug candidates.
Protocol 1: General Synthesis of Pyridylpiperazine Derivatives
This protocol outlines a common synthetic route for the preparation of N-aryl-pyridylpiperazines.
Objective: To synthesize a pyridylpiperazine derivative via nucleophilic aromatic substitution.
Materials:
-
2-chloropyridine derivative
-
Piperazine derivative
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-chloropyridine derivative (1.0 eq) and the piperazine derivative (1.2 eq) in acetonitrile.
-
Base Addition: Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC. The reaction time will vary depending on the specific reactants but is typically in the range of 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the final product by NMR, mass spectrometry, and melting point to confirm its identity and purity.
Example: Synthesis of Buspirone
A well-documented synthesis of buspirone involves the reaction of 1-(2-pyrimidinyl)piperazine with 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione.[13][14][15]
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(2-Pyrimidinyl)piperazine | C₈H₁₂N₄ | 164.21 |
| 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | C₁₃H₂₀BrNO₂ | 302.21 |
| Product | ||
| Buspirone | C₂₁H₃₁N₅O₂ | 385.50 |
Protocol 2: In Vitro Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of a pyridylpiperazine compound for a specific CNS receptor (e.g., Dopamine D2 receptor).
Objective: To determine the inhibitory constant (Ki) of a test compound for the D2 receptor.
Materials:
-
Cell membranes expressing the human D2 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist)
-
Test pyridylpiperazine compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding determinator (e.g., 10 µM haloperidol)
-
96-well microplates
-
Scintillation counter and cocktail
Procedure:
-
Plate Setup: Prepare a 96-well plate with the following in triplicate:
-
Total binding wells: Assay buffer
-
Non-specific binding wells: Non-specific binding determinator
-
Test compound wells: Serial dilutions of the pyridylpiperazine compound
-
-
Radioligand Addition: Add a fixed concentration of [³H]-Spiperone (typically at its Kd value) to all wells.
-
Membrane Addition: Add the D2 receptor-expressing cell membranes to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.[16][17]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
Caption: Workflow for a radioligand binding assay.
Protocol 3: In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol describes the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels in a specific brain region following the administration of a pyridylpiperazine compound.[18]
Objective: To assess the effect of a pyridylpiperazine on dopamine and serotonin levels in the prefrontal cortex of a rat.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetized or freely moving rat
-
Test pyridylpiperazine compound
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex) of the rat using a stereotaxic apparatus.
-
Stabilization: Allow the animal to recover and the probe to stabilize for a period of time (e.g., 2-4 hours).
-
Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a syringe pump.[19]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.[20]
-
Drug Administration: Administer the pyridylpiperazine compound via a relevant route (e.g., intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples at the same intervals for a specified period after drug administration.
-
Sample Analysis: Analyze the dialysate samples for dopamine and serotonin concentrations using HPLC with an appropriate detector.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the data over time to visualize the drug's effect.
dot
Caption: Workflow for in vivo microdialysis.
Challenges and Future Directions
Despite the successes, the development of pyridylpiperazine-based CNS drugs is not without its challenges.[4][21] These include:
-
Selectivity: Achieving high selectivity for a specific receptor subtype is crucial to minimize off-target effects.
-
Blood-Brain Barrier Permeability: Optimizing the physicochemical properties to ensure adequate brain penetration remains a key challenge.[22][23]
-
Metabolism and Pharmacokinetics: Ensuring a favorable metabolic profile and pharmacokinetic properties is essential for clinical success.[11]
Future research in this area will likely focus on:
-
Structure-Based Drug Design: Utilizing crystal structures of CNS receptors to design more potent and selective pyridylpiperazine ligands.
-
Novel Delivery Systems: Exploring innovative drug delivery strategies to enhance brain penetration and target engagement.[24][25]
-
Polypharmacology: Designing pyridylpiperazine derivatives that modulate multiple targets simultaneously to address the complex nature of many CNS disorders.
Conclusion
The pyridylpiperazine scaffold has proven to be an exceptionally valuable tool in the discovery and development of drugs for a wide range of CNS disorders. Its versatility allows for the fine-tuning of pharmacological activity, leading to the creation of effective and well-tolerated therapeutics. The detailed protocols and insights provided in this guide are intended to empower researchers to further explore the potential of this remarkable chemical entity and contribute to the advancement of treatments for neurological and psychiatric conditions.
References
-
Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020). Psychopharmacology Institute. [Link]
-
De Deurwaerdère, P., et al. (2017). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. Frontiers in Psychiatry. [Link]
-
Taylor, D. P. (1988). Buspirone: review of its pharmacology and current perspectives on its mechanism of action. The American Journal of Medicine. [Link]
-
Medicover Hospitals. (n.d.). Buspirone Mechanism of Action | How It Works to Treat Anxiety. [Link]
-
Wikipedia. (n.d.). Buspirone. [Link]
-
Gammans, R. E., et al. (1988). Buspirone: an update on a unique anxiolytic agent. Pharmacotherapy. [Link]
-
Wikipedia. (n.d.). Aripiprazole. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Buspirone Hydrochloride? [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Aripiprazole? [Link]
-
PsychDB. (n.d.). Abilify Mechanism of Action: Dopamine-Serotonin Modulation Explained. [Link]
-
New Drug Approvals. (2021). Buspirone. [Link]
-
ResearchGate. (2008). Scheme 17. Synthesis of buspirone by Wei and co-workers (2008). [Link]
-
National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
National Institutes of Health. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. [Link]
-
Ungerstedt, U. (1984). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. NIDA Research Monograph. [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]
-
Publi. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
-
Kumar, A., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets. [Link]
-
Staroń, J., et al. (2018). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules. [Link]
-
Benveniste, H., & Hüttemeier, P. C. (1990). Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis. Journal of Neurochemistry. [Link]
-
Drugs.com. (n.d.). List of Central nervous system agents (CNS agents). [Link]
-
Palmer, A. M. (2005). CNS drug discovery: challenges and solutions. Expert Opinion on Drug Discovery. [Link]
-
Shackman, J. G., et al. (2019). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. [Link]
-
Semyanov, A., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports. [Link]
-
Pérez-Alvarez, V. M., et al. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]
-
Grigorenko, A. P., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience. [Link]
-
Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments. [Link]
-
Bowser, M. T., & Kennedy, R. T. (2001). In vivo monitoring of amine neurotransmitters using microdialysis with on-line capillary electrophoresis. Electrophoresis. [Link]
-
Paila, Y. D., & Tiwari, A. K. (2017). The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. Biophysical Journal. [Link]
-
Sahlholm, K., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology. [Link]
-
Gasser, J., et al. (2023). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Pharmaceutics. [Link]
-
Sharma, R., et al. (2021). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. Current Organic Synthesis. [Link]
-
Simbec-Orion. (2024). Challenges and Opportunities in CNS Drug Development. [Link]
-
Drug Target Review. (2024). Drug candidates with blockbuster potential for CNS diseases. [Link]
-
MDPI. (n.d.). Special Issue : Novel Compounds in the Treatment of the CNS Disorders, 2nd Edition. [Link]
-
Gasser, J., et al. (2023). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Pharmaceutics. [Link]
-
Saraogi, G. K., et al. (2011). Drug Delivery to CNS: Challenges and Opportunities with Emphasis on Biomaterials Based Drug Delivery Strategies. Current Pharmaceutical Design. [Link]
-
Shah, N., et al. (2024). Overcoming challenges in the design of drug delivery systems targeting the central nervous system. Future Journal of Pharmaceutical Sciences. [Link]
-
Wikipedia. (n.d.). Category:Drugs acting on the nervous system. [Link]
-
Pike, V. W. (1999). Serotonin 5-HT1A receptor imaging in the human brain with PET. Co-ordination of the standardisation and dissemination of methodology. Workshop on [carbonyl-11C]WAY-100635 radiochemistry and metabolite analysis 30-31 March 1999. MRC Cyclotron Unit, London, UK. European Journal of Nuclear Medicine. [Link]
-
Gasser, J., et al. (2023). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Pharmaceutics. [Link]
-
Drugs.com. (n.d.). List of Miscellaneous central nervous system agents. [Link]
-
Ben-Chaim, Y., et al. (2006). The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels. The Journal of Physiology. [Link]
-
National Center for Biotechnology Information. (2021). Central Nervous System (CNS) Stimulants. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
Sources
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. simbecorion.com [simbecorion.com]
- 5. Buspirone Mechanism of Action | How It Works to Treat Anxiety [medicoverhospitals.in]
- 6. Buspirone - Wikipedia [en.wikipedia.org]
- 7. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychscenehub.com [psychscenehub.com]
- 10. What is the mechanism of Aripiprazole? [synapse.patsnap.com]
- 11. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. Buspirone synthesis - chemicalbook [chemicalbook.com]
- 16. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo monitoring of amine neurotransmitters using microdialysis with on-line capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CNS drug discovery: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug Delivery to CNS: Challenges and Opportunities with Emphasis on Biomaterials Based Drug Delivery Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Overcoming challenges in the design of drug delivery systems targeting the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery [mdpi.com]
- 25. Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 4-Boc-1-(6-methyl-2-pyridyl)piperazine
Introduction
The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] These structures are integral to drugs targeting various conditions, including neurological disorders, cancer, and infectious diseases.[1][4][5] Within this class, 4-Boc-1-(6-methyl-2-pyridyl)piperazine (CAS No. 127188-33-4) serves as a critical intermediate.[6] The tert-butoxycarbonyl (Boc) protecting group on one nitrogen allows for selective functionalization at the other, providing a versatile handle for the construction of complex molecular architectures.[7][8][9]
This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of this key building block. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, justify the selection of reagents and conditions, and address the critical safety and optimization challenges inherent in transitioning from bench-scale to pilot-plant production. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Reaction Principle: The Buchwald-Hartwig Amination
The formation of the C-N bond between the pyridine ring and the piperazine nitrogen is the key transformation in this synthesis. While traditional methods like nucleophilic aromatic substitution (SNAr) are viable, they often require harsh conditions and are limited to electron-deficient aromatic systems.[10] For a more general and efficient approach, particularly on a larger scale, the Palladium-catalyzed Buchwald-Hartwig amination is the reaction of choice.[3][4][11]
This cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, excellent functional group tolerance, and milder reaction conditions compared to older methods.[11][12]
Catalytic Cycle Mechanism
The reaction proceeds through a well-established catalytic cycle, as illustrated below. The fundamental steps are:
-
Oxidative Addition: A Pd(0) catalyst species oxidatively adds to the aryl halide (2-chloro-6-methylpyridine), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (1-Boc-piperazine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[11][12]
The choice of ligand is critical to the success of the reaction, as it modulates the stability and reactivity of the palladium intermediates, preventing side reactions like beta-hydride elimination and facilitating the crucial reductive elimination step.[12]
Materials and Reagents for Scale-Up Synthesis (100g Scale)
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Quantity | Moles | Eq. | Notes |
| 2-Chloro-6-methylpyridine | 18368-63-3 | 127.57 | 78.0 g | 0.611 | 1.0 | Limiting Reagent |
| 1-Boc-piperazine | 57260-71-6 | 186.25 | 125.0 g | 0.671 | 1.1 | [8] |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 82.3 g | 0.856 | 1.4 | Strong, non-nucleophilic base |
| Xantphos | 161265-03-8 | 578.68 | 7.1 g | 0.012 | 0.02 | Buchwald-Hartwig Ligand |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 2.8 g | 0.003 | 0.005 | Palladium Pre-catalyst |
| Toluene | 108-88-3 | 92.14 | 1.5 L | - | - | Anhydrous, degassed solvent |
Detailed Scale-Up Protocol
This protocol details the synthesis of approximately 100g of this compound. All operations should be conducted in a well-ventilated fume hood or appropriate pilot-plant setting.
Reactor Setup and Inerting
-
Assemble a 5L jacketed glass reactor equipped with a mechanical overhead stirrer, thermocouple, condenser, and a nitrogen/argon inlet.
-
Ensure the system is completely dry and purge with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove oxygen, which can deactivate the palladium catalyst.
Reagent Charging
-
To the inerted reactor, charge anhydrous, degassed Toluene (1.5 L).
-
Begin stirring and add 1-Boc-piperazine (125.0 g), 2-Chloro-6-methylpyridine (78.0 g), Sodium tert-butoxide (82.3 g), Xantphos (7.1 g), and finally Pd₂(dba)₃ (2.8 g). The order of addition of the solids is not critical, but the catalyst should be added last.
-
A slight exotherm may be observed upon addition of the base.
Reaction Execution
-
Heat the reaction mixture to 85-90 °C using a circulating oil bath or reactor jacket.
-
Maintain the temperature and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by taking small, quenched aliquots for analysis by TLC or LC-MS. The reaction is considered complete when the limiting reagent (2-Chloro-6-methylpyridine) is consumed.
Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Slowly and carefully quench the reaction by adding water (1.0 L). Caution: The quenching of unreacted sodium tert-butoxide is exothermic. Add water portion-wise to control the temperature.
-
Stir the biphasic mixture for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic (upper) layer.
-
Wash the organic layer sequentially with 1M Sodium Bicarbonate solution (500 mL) and brine (500 mL).
-
Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
Purification
-
For scale-up, purification via crystallization is preferred over chromatography.
-
Dissolve the crude solid in a minimal amount of hot isopropanol or heptane.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5 °C) to induce crystallization.
-
Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum at 40-45 °C to a constant weight.
-
Expected Yield: ~140-155 g (85-95% yield).
-
Expected Purity: >97% (by HPLC).
-
Melting Point: 80-84 °C.
Experimental Workflow Diagram
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. scbt.com [scbt.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Functionalized Pyridines: Versatile Building Blocks for Modern Organic Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
The pyridine ring is a ubiquitous scaffold in modern pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and ability to act as a ligand and hydrogen bond acceptor make it a privileged structure in drug design. However, the same electronic properties that make it valuable also render its selective functionalization a significant synthetic challenge. This guide provides an in-depth exploration of key strategies for preparing and utilizing functionalized pyridines as versatile building blocks in organic synthesis. We will delve into the mechanistic basis for these transformations, offer field-proven protocols for their application, and present workflows that showcase their power in constructing complex molecular architectures.
The Central Role of the Pyridine Moiety in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern drug discovery, present in a vast array of approved therapeutic agents. Its prevalence stems from its ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets. For instance, blockbuster drugs like Lipitor (atorvastatin), a cholesterol-lowering agent, and Gleevec (imatinib), a targeted cancer therapy, feature the pyridine ring as a central component of their molecular structure. The nitrogen atom in the ring is not merely a structural placeholder; it acts as a hydrogen bond acceptor and can significantly influence the pKa of the molecule, which is critical for drug absorption and distribution.
The challenge for medicinal chemists is that the pyridine ring is electron-deficient, making it resistant to classical electrophilic aromatic substitution reactions that are common for carbocyclic aromatics like benzene. This has spurred the development of robust and innovative strategies to access substituted pyridines, transforming them from challenging targets into readily accessible building blocks.
Strategic Functionalization: A Workflow for Pyridine Diversification
The modern approach to pyridine synthesis and functionalization relies on creating versatile intermediates that can be elaborated through a variety of high-yielding reactions. Halogenated pyridines, in particular, have emerged as exceptionally valuable linchpins in this strategy. They serve as stable, accessible handles for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.
The following workflow illustrates a common and powerful strategy for leveraging a single halogenated pyridine to generate a diverse library of analogues, a critical task in lead optimization for drug discovery.
Figure 1: A generalized workflow for the diversification of a 2-chloropyridine intermediate using common cross-coupling reactions.
Application Note I: The Suzuki-Miyaura Cross-Coupling of Halopyridines
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for C-C bond formation due to its operational simplicity, the commercial availability of a vast library of boronic acids, and the generally mild reaction conditions.
Mechanistic Insight & Trustworthiness: The reaction proceeds via a catalytic cycle involving a palladium catalyst. The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition of the electron-deficient chloropyridine to the Pd(0) center, which is often the rate-limiting step. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 2-(4-methoxyphenyl)pyridine
This protocol details a representative Suzuki-Miyaura coupling between 2-chloropyridine and 4-methoxyphenylboronic acid.
Reagents & Equipment:
-
2-Chloropyridine
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃), finely ground
-
1,4-Dioxane, anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-chloropyridine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
In a separate vial, prepare the catalyst pre-mixture by adding palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to 2 mL of anhydrous dioxane. Stir for 5 minutes at room temperature.
-
Expertise Note: Pre-forming the active Pd(0) catalyst with the ligand can improve reaction consistency and yield.
-
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add an additional 8 mL of anhydrous dioxane to achieve a final reaction concentration of 0.1 M.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
| Substrate | Catalyst System | Yield (%) | Reference |
| 2-Bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | 95 | |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos / K₃PO₄ | 92 | |
| 3-Chloropyridine | Pd(OAc)₂ / SPhos / K₂CO₃ | 88 |
Table 1: Comparison of typical yields for Suzuki-Miyaura coupling with different halopyridines and catalyst systems.
Application Note II: C-H Functionalization of Pyridine N-Oxides
A powerful strategy for altering the inherent reactivity of the pyridine ring is through the formation of the corresponding N-oxide. The N-oxide modification has two profound effects:
-
It activates the C2 and C4 positions for nucleophilic attack.
-
It makes the C2 and C4 positions susceptible to directed C-H functionalization by acting as a directing group for transition metals.
This approach avoids the pre-installation of a halogen "handle," making it a more atom-economical strategy.
Protocol: Palladium-Catalyzed C2-Arylation of Pyridine N-Oxide
This protocol describes the direct arylation of pyridine N-oxide with iodobenzene, a method that provides access to 2-arylpyridines, which can then be deoxygenated.
Reagents & Equipment:
-
Pyridine N-oxide
-
Iodobenzene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Sealed pressure vessel
-
Magnetic stirrer and hotplate
Procedure:
-
To a pressure vessel, add pyridine N-oxide (1.0 mmol, 1.0 equiv), iodobenzene (1.1 mmol, 1.1 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Expertise Note: In this case, a ligand is often not required as the N-oxide itself coordinates to the palladium center, directing the C-H activation.
-
-
Add 5 mL of anhydrous DMF.
-
Seal the vessel tightly and heat the reaction mixture to 120 °C for 24 hours.
-
After cooling to room temperature, carefully unseal the vessel.
-
Dilute the reaction mixture with water (30 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford 2-phenylpyridine N-oxide.
-
Deoxygenation Step: The resulting N-oxide can be readily deoxygenated to the corresponding pyridine by treatment with a reducing agent like PCl₃ or PPh₃ in a solvent like dichloromethane at 0 °C to room temperature.
Future Outlook
The field of pyridine functionalization continues to evolve rapidly. Key future directions include the development of more sustainable and efficient catalytic systems, such as those using earth-abundant metals like iron or nickel. Furthermore, late-stage C-H functionalization, where complex drug-like molecules are modified in the final steps of a synthesis, remains a primary goal. The continued innovation in methodologies for creating and utilizing functionalized pyridines will undoubtedly accelerate the discovery of new medicines and materials for years to come.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available at: [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Suzuki-Miyaura Couplings. Angewandte Chemie International Edition. Available at: [Link]
-
Al-Zoubi, R. M. (2014). A very simple and highly efficient Suzuki-Miyaura reaction of 2-bromopyridine with arylboronic acids in aqueous media. Green Chemistry Letters and Reviews. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
Li, B. (2019). Transition-Metal-Catalyzed C–H Functionalization of Pyridine N-Oxides. Accounts of Chemical Research. Available at: [Link]
-
Shang, R., & Ilies, L. (2017). Iron-Catalyzed C–H Bond Activation. Chemical Reviews. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Boc-1-(6-methyl-2-pyridyl)piperazine
Welcome to the technical support guide for the chromatographic purification of 4-Boc-1-(6-methyl-2-pyridyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this key intermediate. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, supported by step-by-step protocols and visual workflows.
Troubleshooting Guide
This section directly addresses specific issues encountered during the chromatographic purification of this compound in a question-and-answer format.
Question 1: Why am I observing significant peak tailing for my compound on a silica gel column?
Answer: Peak tailing is a frequent challenge when purifying pyridine-containing compounds on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the silica surface.[1] This strong, non-ideal interaction leads to a portion of the analyte being retained more strongly, resulting in a broad, asymmetric peak.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. The TEA acts as a competitive base, binding to the acidic silanol sites and preventing the pyridine nitrogen from interacting with them.[1] This results in a more uniform elution profile and sharper peaks.
-
Ammonia: A solution of methanol containing ammonia (e.g., 2M NH₃ in MeOH) can be used as a polar component in your eluent system (e.g., Dichloromethane/Methanol/Ammonia).
-
-
Choice of Stationary Phase: If mobile phase additives are insufficient or undesirable for downstream applications, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can significantly reduce tailing for basic compounds.
-
End-capped Silica: Use a highly end-capped C18 column in reverse-phase chromatography, where residual silanol activity is minimized.
-
Polymer-based Columns: These columns lack silanol groups entirely and can provide excellent peak shape for basic analytes.[1]
-
Question 2: My product recovery is low. Where is my compound going?
Answer: Low recovery can stem from several factors, ranging from irreversible adsorption on the stationary phase to degradation of the molecule during the purification process.
Solutions:
-
Irreversible Adsorption: The same acidic silanol groups that cause peak tailing can, in some cases, bind the compound so strongly that it does not elute from the column. The solutions are the same as for peak tailing: add a basic modifier like TEA to the eluent or switch to a more inert stationary phase like neutral alumina.[1]
-
Product Degradation (Cleavage of Boc Group): The tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[2][3] Standard silica gel is slightly acidic and can be sufficient to cause partial or complete cleavage of the Boc group, especially with prolonged exposure.
-
Test for On-Column Stability: Before running a large-scale column, perform a 2D-TLC analysis. Spot the crude material on a TLC plate, run the plate in your chosen eluent, dry it, rotate it 90 degrees, and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates your compound is degrading on the silica.[1]
-
Deactivate the Silica: To minimize acidity, you can pre-treat the column by flushing it with your mobile phase containing 1% TEA before loading your sample.
-
Minimize Contact Time: Use flash chromatography with slightly higher pressure to reduce the residence time of the compound on the column. Avoid letting a packed column sit for extended periods before or during elution.
-
Question 3: I'm struggling to separate my desired product from a closely-eluting impurity. How can I improve the resolution?
Answer: Achieving good separation (resolution) between compounds with similar polarities requires careful optimization of the chromatographic conditions.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Strength: The goal is to find a solvent system where the Rf value of your target compound is between 0.2 and 0.4 on a TLC plate. This typically provides the best separation on a column. Experiment with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[4]
-
Solvent Selectivity: If changing the solvent ratio doesn't work, change the solvents themselves. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system. Different solvents interact with the analyte and stationary phase in unique ways, which can alter the relative separation of compounds.
-
-
Improve Column Efficiency:
-
Column Packing: Ensure your column is packed uniformly without any cracks or channels, which can lead to band broadening and poor separation.
-
Sample Loading: Load the sample in the smallest possible volume of solvent and ensure it is applied as a narrow, concentrated band at the top of the column. Dry loading the sample onto a small amount of silica can often improve resolution.
-
Workflow for Improving Resolution
Caption: A logical workflow for systematically improving chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for purifying this compound?
A1: A good starting point is to use silica gel as the stationary phase with a mobile phase of ethyl acetate (EtOAc) in hexanes (or petroleum ether). Begin by developing a TLC with a solvent system like 20-30% EtOAc in hexanes. Based on the TLC results, adjust the polarity to achieve an Rf value of ~0.3 for the product.[4] Remember to add ~0.5% triethylamine (TEA) to the eluent to prevent peak tailing.
Q2: How do I choose between normal-phase (silica/alumina) and reverse-phase chromatography?
A2: Normal-phase chromatography is typically the first choice for this type of molecule due to its moderate polarity. It is generally faster, cheaper, and allows for the use of organic solvents that are easy to remove. Reverse-phase (e.g., C18 silica) is a powerful alternative, especially for highly polar impurities that are difficult to remove in normal-phase. However, reverse-phase often requires aqueous mobile phases (e.g., water/acetonitrile), which can be more difficult to remove, and care must be taken with pH modifiers. Acidic additives like TFA, often used in reverse-phase, can cleave the Boc group.[2] If using reverse-phase, buffered mobile phases (e.g., ammonium acetate) are a safer choice.
Q3: How can I confirm that the Boc group is intact after purification?
A3: The most definitive way is through ¹H NMR spectroscopy. The tert-butyl group of the Boc protectorate gives a characteristic sharp singlet peak integrating to 9 protons, typically found around 1.4-1.5 ppm in CDCl₃. The absence of this peak in your final product spectrum is a clear indication that deprotection has occurred. LC-MS analysis can also be used to confirm the molecular weight of the purified product. The molecular weight of the title compound is 277.36 g/mol .[5]
Q4: What are common impurities I might encounter?
A4: Impurities can arise from the starting materials or side reactions. A common byproduct in the synthesis of mono-substituted piperazines is the di-substituted piperazine.[6] If the synthesis involves the Boc-protection of 1-(6-methyl-2-pyridyl)piperazine, unreacted starting material may be present. These impurities usually have different polarities and can be separated with an optimized chromatographic system.
Data Presentation
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System Components | Ratio (v/v) | Polarity | Expected Rf Range | Notes |
| Ethyl Acetate / Hexanes | 20:80 to 40:60 | Low to Medium | 0.2 - 0.5 | Good starting point. Add 0.5% TEA to prevent streaking. |
| Dichloromethane / Methanol | 98:2 to 95:5 | Medium | 0.2 - 0.4 | Useful if separation is poor in EtOAc/Hexanes. Add 0.5% TEA. |
| Diethyl Ether / Hexanes | 40:60 to 60:40 | Low to Medium | 0.2 - 0.5 | Offers different selectivity compared to EtOAc. |
Experimental Protocols
Protocol 1: Standard Silica Gel Flash Chromatography
-
TLC Analysis: Determine the optimal mobile phase using TLC. A good target Rf is ~0.3. Prepare the chosen eluent (e.g., 30% EtOAc in Hexanes + 0.5% TEA).
-
Column Packing: Select an appropriate size flash column. Slurry pack the column with silica gel (230-400 mesh) using the non-polar component of your mobile phase (Hexanes). Ensure the packing is uniform and free of air bubbles.
-
Sample Preparation & Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin elution with the mobile phase, applying gentle positive pressure (flash chromatography). Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light (the pyridine ring is UV active) and/or with a potassium permanganate stain.
-
Combine and Concentrate: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
General Chromatography Troubleshooting Workflow
Caption: A high-level workflow for chromatographic purification.
References
- BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. BenchChem.
- Sigma-Aldrich. This compound. Sigma-Aldrich.
- Sigma-Aldrich. This compound 97%. Sigma-Aldrich.
- Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- The Royal Society of Chemistry. (2016).
- Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 37(9), 1471-1472.
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
- BenchChem. (2025).
Sources
Technical Support Center: Troubleshooting Side Reactions in Arylpiperazine Synthesis
Welcome to the technical support center for the synthesis of N-arylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during synthesis. Drawing on established chemical principles and field-proven insights, this resource offers a structured, question-and-answer approach to overcoming synthetic challenges.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Buchwald-Hartwig Amination
-
Troubleshooting Guide: Ullmann Condensation
-
Troubleshooting Guide: Reductive Amination
-
Experimental Protocols & Data
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for N-arylpiperazines and what are their primary drawbacks?
A1: The three most prevalent methods are Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Reductive amination. Each has a distinct profile of advantages and potential side reactions.
-
Buchwald-Hartwig Amination: Highly versatile with broad substrate scope, but can be susceptible to catalyst deactivation, hydrodehalogenation, and formation of undesired diarylamine byproducts.[1][2]
-
Ullmann Condensation: A classic, cost-effective method, particularly for electron-deficient aryl halides. However, it often requires harsh conditions (high temperatures) which can lead to thermal decomposition and other side reactions.[3][4]
-
Reductive Amination: Useful for specific substrate combinations, such as reacting an aniline with a bis(2-haloethyl)amine. Key challenges include controlling selectivity to avoid multiple alkylations and managing pH for efficient iminium ion formation.[5]
Q2: My primary challenge is the formation of the 1,4-diarylpiperazine byproduct. How can I favor mono-arylation?
A2: This is a common issue stemming from the comparable reactivity of both nitrogen atoms in the piperazine ring. To enhance mono-selectivity:
-
Stoichiometry Control: Use a significant excess of piperazine (5-10 equivalents) relative to the aryl halide. This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule.[6]
-
Use of a Mono-Protected Piperazine: Employing a protecting group like tert-butyloxycarbonyl (Boc) on one of the piperazine nitrogens is a highly effective strategy. The N-Boc-piperazine ensures only one nitrogen is available for arylation, and the Boc group can be removed post-reaction.[6][7]
-
Slow Addition: A slow, controlled addition of the aryl halide to the reaction mixture, especially at lower temperatures, can help minimize the formation of the di-substituted product.[6]
Q3: How do I choose the optimal base for my C-N coupling reaction?
A3: Base selection is critical and depends on the specific reaction (Buchwald-Hartwig vs. Ullmann) and substrate sensitivity.
-
For Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. For base-sensitive substrates, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can prevent decomposition.[5][8] The physical properties of the base also matter; clumping of inorganic bases can hinder the reaction, so grinding the base or using a soluble organic base like DBU may be beneficial.[8][9]
-
For Ullmann Condensation: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically used to facilitate the deprotonation of the amine nucleophile.[3]
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but side reactions can diminish yield and complicate purification.[2]
Problem 1: Low or No Yield of the Desired N-Arylpiperazine
-
Question: My Buchwald-Hartwig reaction is failing or providing consistently low yields. What are the likely causes and how can I fix it?
-
Answer & Troubleshooting: Low yield can stem from several factors related to the catalyst system, reagents, or reaction environment.
-
Causality: The catalytic cycle involves the formation of an active Pd(0) species, oxidative addition to the aryl halide, amine coordination, and reductive elimination.[8] A failure at any step will halt the reaction. Catalyst deactivation, often by water or oxygen, is a primary culprit.
-
Troubleshooting Steps:
-
Verify Catalyst & Ligand Integrity: Ensure the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., XPhos, RuPhos) have not degraded. Using a pre-catalyst can often provide more reliable generation of the active catalytic species.[5][10] For less reactive aryl chlorides, more electron-rich and sterically hindered ligands are often necessary.[6]
-
Ensure Anhydrous & Inert Conditions: Water can deactivate the catalyst.[11] Use anhydrous solvents (e.g., toluene, dioxane, THF) and thoroughly degas the solvent and reaction vessel with an inert gas like argon or nitrogen.[6]
-
Optimize Base: If you observe decomposition of your starting material or product, the base (e.g., NaOtBu) may be too strong. Switch to a milder base like K₃PO₄ or Cs₂CO₃.[5]
-
Check Temperature: While these reactions often require heat (80-110 °C), excessive temperatures can lead to catalyst decomposition.[4] Monitor the reaction by TLC or LC-MS to find the optimal balance.
-
-
Problem 2: Significant Formation of Hydrodehalogenation Byproduct
-
Question: I am observing a significant amount of the arene byproduct where the halogen has been replaced by hydrogen. What causes this and how can it be minimized?
-
Answer & Troubleshooting: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.
-
Causality: This side reaction can occur via β-hydride elimination from an intermediate palladium-amido complex, which is more common with primary aliphatic amines, or through other catalyst-related decomposition pathways.[2][12] It effectively removes the aryl halide from the productive catalytic cycle.
-
Troubleshooting Steps:
-
Ligand Modification: The choice of ligand has a major impact. Sterically demanding ligands can promote the desired reductive elimination over side reactions.[12] Screening different ligands (e.g., moving from a general ligand to one specifically designed to prevent this pathway) is a key strategy.
-
Adjust Reaction Parameters: Lowering the reaction temperature or adjusting the base may alter the relative rates of the desired amination versus the undesired hydrodehalogenation.[5]
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to a cleaner reaction with fewer side products compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[7][10]
-
-
dot
Caption: Troubleshooting workflow for low Buchwald-Hartwig yield.
Troubleshooting Guide: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed alternative for N-arylation, but its classic formulation requires harsh conditions that can promote side reactions.[3][4]
Problem: Reaction Failure or Very Low Conversion
-
Question: My Ullmann reaction is not proceeding. What are the critical parameters to check?
-
Answer & Troubleshooting: The success of an Ullmann condensation hinges on the copper catalyst's activity, temperature, and the electronic nature of the substrates.
-
Causality: The classical mechanism involves oxidative addition of the aryl halide to a Cu(I) species.[3] The reaction is often sluggish, especially with electron-rich aryl halides, and requires high temperatures (often >150 °C) to proceed.[4][13] Catalyst deactivation or insufficient thermal energy can halt the reaction.
-
Troubleshooting Steps:
-
Activate the Copper Catalyst: Traditional Ullmann reactions often used copper powder or bronze. Activating the copper, for instance, by reduction of a copper salt with zinc, can improve reactivity.[13] Modern protocols often use a Cu(I) salt like CuI.
-
Increase Temperature: These reactions are notoriously temperature-sensitive. Ensure your reaction is reaching the necessary temperature (often 180-220 °C in high-boiling solvents like DMF or DMSO).[3][4] Monitor for decomposition, as excessively high temperatures can cause charring.
-
Add a Ligand: Modern Ullmann-type reactions are often accelerated by the addition of a ligand, such as L-proline or a diamine. Ligands stabilize the copper intermediates, allowing the reaction to proceed at lower temperatures (sometimes below 100 °C) and with catalytic amounts of copper.[3]
-
Substrate Reactivity: Aryl iodides are the most reactive, followed by bromides and then chlorides.[3] If you are using an aryl chloride, particularly an electron-rich one, the reaction may not be feasible without a modern, ligand-accelerated protocol.
-
-
dot
Caption: Decision tree for troubleshooting a failed Ullmann reaction.
Troubleshooting Guide: Reductive Amination
Reductive amination for arylpiperazine synthesis, often involving the reaction of an aniline with bis(2-chloroethyl)amine, presents its own set of challenges.[5][14]
Problem: Messy Reaction with Multiple Unidentified Products
-
Question: I am attempting a reductive amination to form the piperazine ring, but the reaction is messy. How can I improve selectivity?
-
Answer & Troubleshooting: This reaction involves the formation of two C-N bonds. Lack of control can lead to polymerization or other side products.
-
Causality: The reaction proceeds via a double Sₙ2 reaction where the aniline nitrogen displaces both chloroethyl groups to form the piperazine ring.[14] Side reactions can occur if the aniline displaces a chloroethyl group from another aniline that has already reacted once, leading to oligomers.
-
Troubleshooting Steps:
-
Control Stoichiometry: The stoichiometry is critical. Using the aniline as the limiting reagent can sometimes help control the formation of multiple products.[5]
-
Optimize pH: The nucleophilicity of the aniline is pH-dependent. The reaction is often carried out in the presence of a mild acid to facilitate the necessary steps without fully protonating and deactivating the aniline nucleophile.[5]
-
Temperature Control: High temperatures can promote unwanted side reactions. Running the reaction at a moderate temperature and monitoring its progress is advisable.
-
-
Problem: Incomplete Reaction or Failure to Form the Iminium Ion
-
Question: When reacting a pre-formed N-arylpiperazine with a carbonyl compound, my reductive amination is very slow or incomplete. What's wrong?
-
Answer & Troubleshooting: This two-step, one-pot process requires the formation of an iminium ion, followed by its reduction. The first step is often the bottleneck.
-
Causality: The condensation of the secondary amine of the arylpiperazine with the aldehyde or ketone to form an iminium ion is a reversible, pH-sensitive equilibrium. If the iminium ion does not form, the reducing agent will have nothing to reduce (or may simply reduce the carbonyl compound).
-
Troubleshooting Steps:
-
Catalytic Acid: Add a catalytic amount of a mild acid, such as acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial attack by the piperazine nitrogen.[5]
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl group and is compatible with mildly acidic conditions. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose.[15] NaBH₄ can also be used, but may require careful pH control and can reduce some aldehydes.[16]
-
Water Removal: The formation of the iminium ion releases a molecule of water. In some cases, removing this water (e.g., with molecular sieves) can help drive the equilibrium toward the iminium ion.
-
-
Experimental Protocols & Data
General Protocol for Buchwald-Hartwig Amination[5]
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), piperazine (or N-Boc-piperazine, 1.2-2.0 equiv), the phosphine ligand (1-5 mol%), and the palladium source (0.5-2.5 mol%).
-
Add the base (e.g., NaOtBu or K₃PO₄, 1.4-2.5 equiv).
-
Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Comparative Data for Ligand and Base Selection
| Aryl Halide | Ligand | Base | Temperature (°C) | Typical Outcome |
| Aryl Bromide | XPhos | NaOtBu | 100 | High yield, fast reaction. |
| Aryl Chloride | RuPhos | K₃PO₄ | 110 | Good for sensitive substrates, may be slower. |
| Aryl Bromide (EWG) | BINAP | Cs₂CO₃ | 90 | Mild conditions, suitable for functionalized arenes. |
| Aryl Chloride (hindered) | GPhos | LHMDS | 110 | Effective for challenging, sterically hindered couplings. |
| Note: This data is illustrative and compiled from various sources. Actual results will vary based on specific substrates and conditions.[5][6] |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis. Benchchem.
- Fors, B. P., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- BenchChem Technical Support Team. (2025).
- Grokipedia. (n.d.).
- Fors, B. P., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- BenchChem Technical Support Team. (2025). The Kinetics of Ullmann Condensation: A Deep Dive into Aryl Thioether Synthesis. Benchchem.
- Wikipedia. (n.d.).
- Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Wikipedia. (n.d.).
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction. Thermo Fisher Scientific - US.
- Reddit User Contribution. (2018).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Martin, M. et al. (2005). A general and convenient synthesis of N-aryl piperazines.
- Browne, D. L., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Reddit User Contribution. (2025).
- Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?.
- Reddit User Contribution. (2024).
Sources
- 1. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimizing Boc Deprotection Conditions
Welcome to the technical support center for optimizing tert-butyloxycarbonyl (Boc) deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Boc cleavage, minimize side-product formation, and ensure the integrity of your target molecules. Here, we synthesize fundamental mechanistic principles with field-proven troubleshooting strategies to address common challenges encountered during this critical synthetic step.
Understanding the Challenge: The Mechanism and the Culprit
The removal of the Boc protecting group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][2][3] The mechanism proceeds through protonation of the Boc group's carbonyl oxygen, followed by cleavage to form a relatively stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2][4] The carbamic acid rapidly decarboxylates, releasing carbon dioxide and the desired free amine.[1][2][4]
The primary cause of unwanted side reactions is the highly electrophilic tert-butyl cation generated during this process.[3][5] This reactive intermediate can attack any nucleophilic sites within your molecule, leading to undesired modifications.[3][5]
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section addresses specific issues you may encounter during your experiments, providing explanations for their cause and actionable solutions.
Issue 1: My mass spectrometry results show a +56 Da adduct on my peptide. What is happening and how can I prevent it?
Cause: A mass increase of 56 Da is a tell-tale sign of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic residue on your molecule.[3] Certain amino acid side chains are particularly susceptible to this modification.[3][5]
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and a prime target for alkylation.[3]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the carbocation.[3]
Solution: Employing Scavengers
The most effective strategy to prevent tert-butylation is the addition of "scavengers" to your deprotection cocktail.[3][6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues in your substrate, effectively trapping the cation before it can cause unwanted modifications.[3]
Recommended Scavenger Cocktails:
The choice of scavenger depends on the specific sensitive residues in your molecule. Often, a cocktail of scavengers provides broader protection.[6]
| Scavenger Cocktail | Composition (v/v/v) | Target Residues & Notes |
| General Use | TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) | Effective for most applications. TIS is a highly efficient carbocation scavenger. Water helps hydrolyze intermediates.[7] |
| For Trp, Met, Cys | TFA / TIS / H₂O / 1,2-Ethanedithiol (EDT) | EDT is particularly effective for sulfur-containing residues and tryptophan.[7] |
| "Reagent K" | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides with multiple sensitive residues.[6] |
Issue 2: My reaction is not going to completion, and I still see starting material.
Cause: Incomplete deprotection can arise from several factors.
-
Insufficient Acid: Some substrates may contain basic functional groups (e.g., imidazole in histidine) that can neutralize a portion of the acid, rendering it insufficient for complete deprotection.[8]
-
Insufficient Reaction Time: Boc deprotection is not always instantaneous. The reaction time can vary depending on the substrate and reaction conditions.[6]
-
Peptide Aggregation: In solid-phase peptide synthesis (SPPS), certain "difficult sequences" can aggregate, hindering reagent access to the Boc-protected amine.[9]
Solutions:
-
Increase Acid Stoichiometry: For substrates with basic moieties, increasing the equivalents of acid can overcome this issue.
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS and extend the reaction time as needed.
-
Optimize Reaction Conditions: Increasing the concentration of TFA (e.g., from 25% to 50% in DCM) can accelerate the reaction.[9]
-
Address Aggregation: For peptide synthesis, incorporating structure-disrupting agents like isopropanol into the reaction mixture can improve solvation and reagent accessibility.[9]
Frequently Asked Questions (FAQs)
Q1: Are there milder alternatives to neat TFA for Boc deprotection?
A1: Yes, several milder conditions can be employed, which are particularly useful for substrates with other acid-sensitive functional groups.[6][10]
-
TFA in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is a commonly used, milder alternative to neat TFA.[11]
-
HCl in Dioxane or Ethyl Acetate: A 4M solution of HCl in 1,4-dioxane is another standard reagent for Boc deprotection.[6] HCl in ethyl acetate can also be effective.[12]
-
Thermal Deprotection: In some cases, the Boc group can be removed thermally, avoiding the use of acid altogether.[10][13] This is often performed at high temperatures (e.g., 180°C) and can be done neat or in a high-boiling solvent.[13]
Q2: How should I monitor the progress of my Boc deprotection reaction?
A2: The progress of the reaction should be monitored to determine the optimal reaction time and ensure complete conversion.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method. The deprotected amine product will be more polar than the Boc-protected starting material, resulting in a lower Rf value.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more quantitative technique that allows you to monitor the disappearance of the starting material's mass and the appearance of the product's mass.[15][16]
Q3: Can I selectively deprotect a Boc group in the presence of a t-butyl ester?
A3: This is a challenging but sometimes achievable transformation, as both groups are acid-labile. Success depends on fine-tuning the reaction conditions. Using milder acidic conditions, such as HCl in an organic solvent at low temperatures, may favor the deprotection of the N-Boc group over the t-butyl ester.[17] Careful monitoring of the reaction is crucial to stop it before significant cleavage of the ester occurs.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers
This protocol is suitable for most substrates, especially peptides with sensitive residues.
-
Preparation: In a well-ventilated fume hood, prepare the deprotection cocktail. For a general-purpose cocktail, mix trifluoroacetic acid (TFA), triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 volume ratio.[6]
-
Reaction Setup: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
Deprotection: Add the freshly prepared deprotection cocktail to the substrate solution at room temperature. A typical volume ratio is 1:1 of the substrate solution to the deprotection cocktail.
-
Monitoring: Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]
-
Work-up: Once the reaction is complete, remove the TFA and DCM under reduced pressure. To remove residual TFA, co-evaporate with toluene (2-3 times).[6] The crude product is typically obtained as the TFA salt.
-
Purification: The crude product can be purified by an appropriate method, such as crystallization or chromatography.
Protocol 2: Mild Boc Deprotection using HCl in 1,4-Dioxane
This protocol is a good alternative for substrates sensitive to strong TFA conditions.
-
Reaction Setup: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent (e.g., methanol or DCM) in a round-bottom flask with a stir bar.[6]
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) dropwise to the stirred solution.[6]
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Continue stirring for 1-4 hours, or until the reaction is complete as determined by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The product is typically isolated as the hydrochloride salt.
-
Purification: Further purification can be performed as needed.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 14, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. (n.d.). Microsaic Systems. Retrieved January 14, 2026, from [Link]
-
Specific solvent issues with BOC deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 14, 2026, from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. Retrieved January 14, 2026, from [Link]
-
BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved January 14, 2026, from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Stack Exchange. Retrieved January 14, 2026, from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Any suggestion on Boc deprotection without using acid? (2016). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved January 14, 2026, from [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
How should I deprotect Boc-amino group without breaking ester bond? (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Boc Protection - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). Organic Process Research & Development. Retrieved January 14, 2026, from [Link]
-
Method to remove Boc in the presence of t-butylester. (2025). Reddit. Retrieved January 14, 2026, from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
SUPPORTING INFORMATION. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. microsaic.com [microsaic.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Stability of Synthetic Piperazines in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered when working with synthetic piperazines in solution. Drawing from established scientific principles and field-proven insights, this resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
Section 1: Troubleshooting Guides & FAQs
This section directly addresses specific issues you may encounter during your research, offering explanations for the underlying causes and actionable protocols to mitigate them.
Formulation and Storage Stability
Q1: My piperazine-containing compound is rapidly degrading in an aqueous solution. What are the primary causes, and how can I enhance its stability?
A1: Degradation in aqueous media is a frequent challenge. The principal culprits are typically pH-dependent hydrolysis, oxidation, and photodegradation. The piperazine ring itself is generally stable against hydrolysis, but its substituents and the overall molecular structure can be susceptible.[1]
Causality & Troubleshooting:
-
pH-Related Degradation: Piperazine and its derivatives are weak bases.[2] The pH of your solution is a critical factor governing the stability of your compound. Extreme pH values, both acidic and basic, can catalyze hydrolysis of susceptible functional groups attached to the piperazine core.
-
Solution - pH Optimization & Buffering: Conduct a pH-stability profile to determine the pH at which your specific piperazine derivative exhibits maximum stability. Prepare a series of buffered solutions across a relevant pH range (e.g., pH 3-9), dissolve your compound, and monitor its concentration over time using a stability-indicating method like HPLC. Once the optimal pH is identified, use a suitable buffer system to maintain it in your formulation.[1]
-
-
Oxidation: The nitrogen atoms within the piperazine ring are susceptible to oxidation.[1] This can be initiated by dissolved oxygen, trace metal ions, or exposure to heat and light.
-
Solution - Mitigating Oxidation:
-
Inert Atmosphere: When preparing and storing solutions, purge the solvent and the headspace of the container with an inert gas such as nitrogen or argon to displace oxygen.[1]
-
Antioxidants: Consider adding antioxidants to your formulation. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid.[1]
-
Chelating Agents: If you suspect metal-catalyzed oxidation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.[1]
-
-
-
Photodegradation: Many organic molecules, including piperazine derivatives, can degrade upon exposure to light, particularly UV radiation. This can lead to the formation of colored degradants.[3]
Q2: I've noticed precipitation in my piperazine solution after storing it, even at refrigerated temperatures. What's happening and how can I prevent it?
A2: Precipitation upon storage usually points to issues with solubility, temperature effects, or interaction with components of the solution, such as dissolved CO2.
Causality & Troubleshooting:
-
Temperature Effects on Solubility: The solubility of many compounds, including piperazine, is temperature-dependent, generally increasing with heat.[4] When a solution prepared at room temperature or slightly elevated temperatures is cooled, the solubility limit can be exceeded, leading to precipitation.
-
Solution - Solubility Assessment: Determine the solubility of your compound at your intended storage temperature (e.g., 2-8°C). If the concentration of your stock solution exceeds this limit, you will need to either lower the concentration or use a co-solvent system to improve solubility.
-
-
Interaction with Atmospheric CO2: Piperazine is a base and readily absorbs carbon dioxide from the air, which can lead to the formation of carbamates or piperazinium carbonate salts.[2][5] These salts may have different solubility profiles than the parent compound, potentially causing precipitation.
-
Solvent Selection: Piperazine is freely soluble in water and alcohols like methanol and ethanol, but has poor solubility in non-polar organic solvents like diethyl ether or hexane.[2][5][8] Using an inappropriate solvent is a common cause of precipitation.
-
Solution - Solvent System Optimization: If working with a derivative that has poor aqueous solubility, consider using a co-solvent system (e.g., water/ethanol, water/DMSO). Always verify the long-term stability of your compound in any new solvent system.
-
Table 1: Qualitative Solubility of Piperazine in Common Solvents
| Solvent | Polarity | Expected Solubility | Rationale & Notes |
| Water | Polar Protic | Freely Soluble[2][4] | The polar nature of water and the ability of piperazine's nitrogen atoms to hydrogen bond contribute to high solubility. |
| Methanol / Ethanol | Polar Protic | Soluble[4][9] | Piperazine is readily soluble in simple alcohols. |
| Isopropyl Alcohol | Polar Protic | Soluble[10] | Often used as a recrystallization solvent, indicating good solubility at higher temperatures.[10] |
| Dichloromethane (DCM) | Non-Polar | Low / Insoluble[8] | The high polarity of piperazine salts makes them poorly soluble in non-polar solvents.[8] |
| Acetone | Polar Aprotic | Sparingly Soluble[10] | Used as a washing solvent, implying low solubility, especially when cold.[10] |
| Diethyl Ether | Non-Polar | Insoluble[2][5] | Piperazine exhibits poor solubility in diethyl ether.[5] |
| Benzene / Heptane | Non-Polar | Slightly Soluble[9] | Solubility is limited in non-polar hydrocarbon solvents. |
Q3: My experimental results are inconsistent. Could this be a stability issue with my piperazine stock solution?
A3: Absolutely. Inconsistent results are a classic indicator of compound instability.[1] If a compound degrades in a stock solution, the actual concentration being used in experiments will decrease over time, leading to poor reproducibility.
Causality & Troubleshooting:
-
Silent Degradation: Not all degradation pathways result in visible changes like precipitation or color change. Oxidation or subtle hydrolysis can occur, reducing the concentration of the active compound without obvious signs.
-
Solution - Regular Purity Checks & Fresh Solutions:
-
Purity Analysis: Periodically check the purity of your stock solution using a reliable analytical method like HPLC-UV. This will allow you to quantify the parent compound and detect the emergence of any degradation products.
-
Prepare Fresh: For sensitive experiments, it is best practice to prepare stock solutions fresh on the day of use. If solutions must be stored, do so for the shortest possible time under validated conditions (e.g., refrigerated, protected from light, under inert gas).
-
Storage Conditions: Studies have shown that storing piperazine samples at room temperature should be avoided to minimize degradation.[11] Refrigerated (4°C) or frozen (-20°C) storage is recommended to ensure stability, even for periods as short as 30 days.[11][12]
-
-
Analytical and Experimental Challenges
Q4: I am developing a stability-indicating HPLC method for a new piperazine derivative, but I'm struggling to separate the parent drug from its degradation products. What can I do?
A4: Developing a robust, stability-indicating HPLC method is essential for accurately assessing stability.[1] Separation issues are common, but can be resolved through systematic optimization of chromatographic parameters.
Causality & Troubleshooting:
-
Insufficient Chromatographic Resolution: The degradation products may be structurally very similar to the parent compound, making them difficult to separate with a standard C18 column and generic mobile phase.
-
Solution - Method Development & Optimization:
-
Column Selection: If a C18 column doesn't provide adequate separation, explore columns with different selectivities. A C8, Phenyl-Hexyl, or Cyano (CN) stationary phase can offer different retention mechanisms that may resolve your compounds.[1]
-
Mobile Phase pH: Since piperazines are basic, the pH of the aqueous portion of your mobile phase is critical. Small adjustments in pH can significantly alter the ionization state of your analyte and its degradants, thereby affecting retention and peak shape. Experiment with a range of pH values using appropriate buffers (e.g., phosphate, formate, acetate).[1]
-
Organic Modifier: Vary both the type and the proportion of the organic solvent. If you are using acetonitrile, try methanol, or vice-versa. Sometimes a combination of the two can improve resolution.[1]
-
Amine Additives: Basic compounds like piperazines can interact with residual silanol groups on the silica support of the column, leading to peak tailing. Adding a small amount of an amine modifier, such as triethylamine (TEA), to the mobile phase can mask these sites and improve peak symmetry.[1]
-
-
Q5: An unexpected peak has appeared in the chromatogram of my stability sample. How can I identify this unknown degradant?
A5: Identifying unknown degradation products is a crucial part of any stability study. A combination of chromatographic and spectroscopic techniques is the standard approach.
Causality & Troubleshooting:
-
Formation of Degradation Products: Stress conditions (heat, light, pH, oxidation) can cause chemical transformations in the parent molecule, leading to new, related compounds.
-
Solution - Structural Elucidation Workflow:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task. Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is the first key piece of structural information.[1]
-
Tandem Mass Spectrometry (MS/MS): By selecting the parent ion of the unknown peak and fragmenting it within the mass spectrometer, you can generate a fragmentation pattern. This pattern provides vital clues about the molecule's structure, such as the loss of specific functional groups or cleavage of the piperazine ring.[1]
-
High-Resolution Mass Spectrometry (HRMS): Using an instrument like a TOF (Time-of-Flight) or Orbitrap analyzer will provide a highly accurate mass measurement, allowing you to determine the elemental formula of the degradant.
-
Forced Degradation Studies: Comparing the degradants formed under specific stress conditions (e.g., oxidation with H₂O₂, acid hydrolysis with HCl) can help you deduce the structure. For example, a degradant that appears only under oxidative stress is likely an N-oxide or a product of oxidative ring cleavage.[1]
-
-
Section 2: Experimental Protocols & Workflows
Protocol 1: General Forced Degradation Study
This protocol provides a framework for identifying potential degradation pathways and developing a stability-indicating analytical method for a piperazine-containing compound.[1][8]
Objective: To generate likely degradation products to challenge the specificity of an analytical method.
Materials:
-
Piperazine-containing drug substance
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
-
Calibrated pH meter
Procedure:
-
Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., 1 mg/mL in water or methanol).
-
Stress Conditions: Expose the drug to the following conditions in separate, clearly labeled vials. Include an unstressed control sample stored at optimal conditions.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature.
-
Thermal Degradation (Solid): Place the solid drug substance in an oven at 80°C.
-
Photodegradation (Solution): Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sampling: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). For acid/base hydrolysis, neutralize the samples before analysis.
-
Analysis: Analyze all samples by HPLC. The goal is to achieve 5-20% degradation of the parent compound.[13] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration.
Diagrams and Visualizations
References
-
National Center for Biotechnology Information. (n.d.). Piperazine. In PubChem. Retrieved from [Link]
-
TheWikiFairy. (n.d.). Piperazine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Blog. (2025, August 5). How to store methyl piperazine properly? Retrieved from [Link]
-
PubMed. (2020, May 21). Piperazine ring formation by a single-module NRPS and cleavage by an α-KG-dependent nonheme iron dioxygenase in brasiliamide biosynthesis. Retrieved from [Link]
-
OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Retrieved from [Link]
-
PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]
-
Journal of Analytical Toxicology. (2017, November 24). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]
-
Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]
-
RSC Publishing. (2019, November 8). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from [Link]
-
Novachem. (2024, January 2). Piperazine citrate. Retrieved from [Link]
-
Wikipedia. (n.d.). Lurasidone. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]
-
ResearchGate. (2020, December 16). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]
-
Heriot-Watt Research Portal. (n.d.). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Retrieved from [Link]
-
MDPI. (n.d.). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]
-
PubMed. (2018, June 18). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis | Request PDF. Retrieved from [Link]
-
Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. Retrieved from [Link]
-
ACS Earth and Space Chemistry. (n.d.). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]
-
ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine [medbox.iiab.me]
- 3. How to store methyl piperazine properly? - Blog [zbwhr.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [open.bu.edu]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting N-arylation of Boc-piperazine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the N-arylation of tert-butyl piperazine-1-carboxylate (Boc-piperazine). This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this critical transformation in medicinal chemistry. The N-aryl piperazine motif is a cornerstone in a multitude of biologically active molecules.[1][2] Achieving high yields and purity in its synthesis is paramount. This resource, structured in a question-and-answer format, directly addresses common experimental challenges, offering explanations grounded in reaction mechanisms and providing actionable, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of Boc-piperazine is giving very low to no yield. What are the most likely causes?
A1: Low yields in Buchwald-Hartwig aminations are a frequent issue stemming from several key factors.[3] A systematic check of the following is recommended:
-
Catalyst System Integrity: The active Pd(0) species is the engine of the catalytic cycle.[4] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing effectively to Pd(0). Ensure your reaction is conducted under an inert atmosphere (argon or nitrogen) using oven-dried glassware to protect the catalyst from oxygen.[1]
-
Ligand Selection: The choice of phosphine ligand is critical and highly dependent on the aryl halide substrate. For N-arylation of Boc-piperazine, sterically hindered, electron-rich biaryl phosphine ligands such as RuPhos and XPhos are often effective, particularly with less reactive aryl chlorides.[5] Older generation ligands may prove insufficient.
-
Base and Solvent Compatibility: The base is a crucial component of the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly employed.[5] Weaker bases might lead to incomplete reactions. Furthermore, the insolubility of reagents is a common reason for failure; ensure all starting materials are soluble in the chosen solvent (e.g., toluene, dioxane) at the reaction temperature.[5]
-
Reaction Temperature: Many N-arylation reactions require elevated temperatures, typically in the range of 80-110 °C, to proceed at a practical rate.[1][5]
Q2: I'm observing a significant amount of a side product that I suspect is the N,N'-bis-arylated piperazine. How can I improve mono-arylation selectivity?
A2: The formation of the bis-arylated byproduct is a classic selectivity challenge. The use of Boc-piperazine is the primary strategy to prevent this, as the Boc group sterically and electronically disfavors a second arylation. If bis-arylation is still observed, consider the following:
-
Stoichiometry Control: While using Boc-piperazine should prevent bis-arylation on the same molecule, if deprotection occurs, the free piperazine can react further. Ensure you are using a slight excess of Boc-piperazine (typically 1.2-1.5 equivalents) relative to the aryl halide.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged reaction times after the complete consumption of the aryl halide can sometimes lead to side reactions.[5]
-
Post-Reaction Deprotection: A faint possibility is the partial deprotection of the Boc group under the reaction conditions, freeing up the second nitrogen for arylation. If you suspect this, re-evaluate your reaction conditions for sources of acidity or excessive heat that might compromise the Boc group.
Q3: My aryl halide starting material seems to be disappearing, but I'm not forming the desired product. Instead, I'm seeing the corresponding arene (hydrodehalogenation). What causes this?
A3: Hydrodehalogenation, the reduction of the aryl halide to an arene, is a known competitive side reaction in Buchwald-Hartwig couplings.[5] This typically arises from a β-hydride elimination from the palladium amide intermediate, which competes with the desired reductive elimination step that forms the C-N bond.[6] To minimize this:
-
Optimize Catalyst and Ligand: Some ligand systems are more prone to this side reaction. Screening different bulky biarylphosphine ligands can often identify a system that favors reductive elimination over β-hydride elimination.
-
Temperature Control: Running the reaction at excessively high temperatures can sometimes favor side reactions like hydrodehalogenation.[7] Try running the reaction at the lower end of the effective temperature range (e.g., 80 °C).
Q4: I am considering using a copper-catalyzed Ullmann coupling instead of a palladium-catalyzed one. What are the key differences and potential challenges?
A4: The Ullmann coupling is a viable, often more economical alternative to palladium-catalyzed methods, but it comes with its own set of considerations.[8]
-
Reaction Conditions: Traditionally, Ullmann reactions require harsher conditions with higher temperatures (>150 °C) and higher catalyst loadings (5-10 mol% of a copper(I) salt like CuI).[8][9] Modern protocols often include ligands like L-proline or 1,10-phenanthroline to facilitate the reaction under milder conditions.[8]
-
Substrate Scope: The classical Ullmann reaction is often limited to more reactive aryl halides, particularly aryl iodides.[10]
-
Challenges: Achieving consistent yields can be challenging, and the reaction may have a lower functional group tolerance compared to the more versatile Buchwald-Hartwig reaction.[10]
Systematic Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem 1: Low Conversion of Aryl Halide
If you observe a significant amount of unreacted aryl halide after the expected reaction time, follow this troubleshooting workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jgtps.com [jgtps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Boc-1-(6-methyl-2-pyridyl)piperazine
Welcome to the technical support guide for 4-Boc-1-(6-methyl-2-pyridyl)piperazine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges related to its purity and provide robust, field-tested solutions to ensure your experiments are built on a foundation of high-quality material.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: My final product shows multiple spots on Thin Layer Chromatography (TLC), including one at the baseline.
Possible Cause & In-depth Explanation:
The presence of multiple spots on a TLC plate indicates a mixture of compounds. A spot at the baseline is typically a highly polar impurity. In the context of this synthesis, this is often due to unreacted piperazine starting material or a salt thereof. The synthesis of this compound commonly involves a nucleophilic aromatic substitution (SNAr) reaction between a Boc-protected piperazine and a substituted pyridine.[1][2][3] If the reaction does not go to completion, or if deprotection of the Boc group occurs, you will have residual piperazine.
Step-by-Step Troubleshooting and Solution:
-
Confirm the Identity of the Baseline Spot: Co-spot your reaction mixture with the piperazine starting material on a TLC plate. If the spots have the same Rf value, you have confirmed the presence of unreacted starting material.
-
Optimize Reaction Conditions:
-
Stoichiometry: Ensure you are using the correct stoichiometry of reactants. A slight excess of the pyridine starting material can help drive the reaction to completion.
-
Base: The choice and amount of base are critical. A weak or insufficient amount of base can lead to incomplete reaction. Potassium carbonate is a common choice for this type of reaction.[4]
-
Temperature and Reaction Time: SNAr reactions on heteroaromatic rings can be sluggish. Consider increasing the reaction temperature or extending the reaction time, monitoring progress by TLC.[1]
-
-
Purification Strategy: Acidic Wash
-
Rationale: The basic nitrogen atoms of piperazine can be protonated to form a water-soluble salt. This allows for its separation from the less polar, desired product.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).
-
Separate the organic layer, and then wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Issue 2: My NMR spectrum shows a complex multiplet in the aromatic region and a lower-than-expected integration for the Boc group.
Possible Cause & In-depth Explanation:
This observation suggests the presence of disubstituted piperazine by-products.[5] While using mono-Boc-piperazine is intended to prevent disubstitution, side reactions can still occur, especially under harsh conditions or if the Boc group is compromised.[5] The Boc (tert-butyloxycarbonyl) group is a protecting group designed to be stable under basic conditions but labile to acid.[6][7] Premature deprotection can lead to the formation of 1,4-disubstituted piperazine derivatives.
Step-by-Step Troubleshooting and Solution:
-
Analyze Reaction Conditions for Acidity: Review your reaction setup. Ensure no acidic contaminants are present. The Boc group is sensitive to strong acids and can be cleaved.[8][9]
-
Purification Strategy: Column Chromatography
-
Rationale: Column chromatography is a highly effective method for separating compounds with different polarities. The desired mono-substituted product will have a different polarity compared to any disubstituted by-products or unreacted starting materials.
-
Protocol:
-
Choose a Solvent System: Start by developing a solvent system using TLC. A common mobile phase for this type of compound is a mixture of hexane and ethyl acetate.[4] Aim for an Rf value of ~0.3 for your desired product.
-
Prepare the Column: Pack a silica gel column with your chosen solvent system.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, and load it onto the column.
-
Elute and Collect Fractions: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.
-
-
Issue 3: My product is an oil, but the literature reports it as a solid.
Possible Cause & In-depth Explanation:
The presence of residual solvents or minor impurities can prevent a compound from crystallizing, causing it to remain as an oil. This compound has a reported melting point of 80-84 °C. If your purified product is an oil at room temperature, it is likely not pure enough.
Step-by-Step Troubleshooting and Solution:
-
Ensure Complete Removal of Solvents: Use a high-vacuum pump to remove all traces of residual solvents. Gentle heating can sometimes aid in this process, but be cautious not to degrade the product.
-
Purification Strategy: Recrystallization
-
Rationale: Recrystallization is an excellent technique for purifying solid compounds. It relies on the principle that the desired compound is soluble in a hot solvent but less soluble at cooler temperatures, while impurities remain in solution.
-
Protocol:
-
Solvent Screening: Test the solubility of your oily product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, or mixtures thereof) at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the compound in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted Starting Materials: 1-Boc-piperazine and 2-halo-6-methylpyridine.
-
Disubstituted By-products: 1,4-bis(6-methyl-2-pyridyl)piperazine, which can form if the Boc group is prematurely cleaved.[5]
-
Piperazine: The fully deprotected piperazine.
-
Solvents: Residual solvents from the reaction or workup.
Q2: How can I best monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[10]
Q3: What analytical techniques are recommended for final purity assessment?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the sample.[][12]
Q4: How should I store purified this compound?
A4: Store the purified compound in a tightly sealed container in a cool, dry place, away from light and strong acids to prevent degradation or deprotection of the Boc group.
Section 3: Visual Workflows and Data
Impurity Removal Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Typical Purification Parameters
| Purification Method | Target Impurity | Typical Solvents/Reagents | Expected Purity |
| Acidic Wash | Unreacted Piperazine, Basic Impurities | Ethyl Acetate, 1M HCl, Saturated NaHCO₃ | >90% |
| Column Chromatography | Starting Materials, Disubstituted By-products | Hexane/Ethyl Acetate Gradient | >95% |
| Recrystallization | Minor Soluble Impurities | Isopropanol, Hexanes, or Ethanol | >98% |
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Reddit. Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
- Google Patents.
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
ResearchGate. The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. [Link]
- Google Patents. A kind of synthetic method of N-Boc piperazines.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Science.gov. piperazines: Topics by Science.gov. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
PubChemLite. This compound. [Link]
-
ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 4-BOC-1-(5-BROMO-2-PYRIDYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Reaction Monitoring for Piperazine Synthesis
Welcome to the technical support center for monitoring piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on overcoming common challenges in reaction monitoring. Piperazine and its derivatives are crucial building blocks in pharmaceuticals, making robust and reliable analytical monitoring essential for optimizing reaction yields, minimizing impurities, and ensuring batch-to-batch consistency.[1][2] This resource moves beyond standard protocols to offer insights grounded in practical experience, helping you to troubleshoot and refine your analytical strategies.
The Critical Role of Reaction Monitoring
Effective reaction monitoring is the cornerstone of successful process development for piperazine synthesis. It provides a real-time window into the chemical transformation, allowing for the precise determination of reaction endpoints, the identification of intermediates, and the detection of side products. This data-rich approach is indispensable for optimizing reaction parameters such as temperature, stoichiometry, and catalyst loading.[3]
Troubleshooting & FAQs for Core Monitoring Techniques
This section addresses specific challenges you may encounter during the monitoring of piperazine synthesis, presented in a direct question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse technique for monitoring the progress of piperazine synthesis due to its versatility and sensitivity. However, the basic nature of the piperazine moiety can present unique chromatographic challenges.
Question: My piperazine product is showing significant peak tailing in my reverse-phase HPLC analysis. What is causing this and how can I fix it?
Answer: Peak tailing for basic compounds like piperazines is a common issue in reverse-phase HPLC.[4] The primary cause is the interaction of the protonated amine groups on your piperazine with residual acidic silanol groups on the silica-based stationary phase. This secondary interaction leads to a portion of the analyte being retained more strongly, resulting in a "tailing" peak.
Here’s a systematic approach to troubleshooting this issue:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is the most critical factor.[5] Ensure the pH is at least 2 units above or below the pKa of your piperazine derivative. For piperazines, operating at a higher pH (e.g., pH 8-10) will keep the amine groups in their neutral, less interactive form.
-
Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), into your mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with your analyte.[5]
-
Column Selection: Not all C18 columns are created equal. Consider using a column with end-capping, which deactivates most of the residual silanol groups. Alternatively, columns with a different stationary phase, such as a C8, phenyl, or cyano column, may provide better peak shape.[5]
-
Sample Overload: Injecting too much sample can lead to peak tailing.[4] Try reducing the injection volume or diluting your sample.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Adjust to > pH 8 or < pH 3 | Minimizes interaction with silanol groups by controlling the ionization state of the analyte. |
| Additives | 0.1% Triethylamine (TEA) | Competes with the basic analyte for active sites on the stationary phase. |
| Column Type | End-capped C18, Phenyl, Cyano | Reduces the number of available silanol groups for secondary interactions. |
| Injection Volume | Reduce if overloading is suspected | Prevents saturation of the stationary phase at the column head. |
Question: I'm observing inconsistent retention times for my piperazine starting material and product. What could be the cause?
Answer: Drifting retention times are a sign of an unstable chromatographic system. For piperazine analysis, the most common culprits are:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, especially when using buffered mobile phases.
-
Mobile Phase Instability: The pH of your mobile phase can change over time due to the absorption of atmospheric CO2, especially if it's a high pH, unbuffered mobile phase. Prepare fresh mobile phase daily.[4]
-
Temperature Fluctuations: Column temperature has a significant impact on retention time. Using a column oven is crucial for maintaining a stable temperature.[6]
-
Pump Performance: Inconsistent flow from the pump due to air bubbles or worn seals can lead to retention time drift.[6][7] Degas your mobile phase and regularly maintain your pump.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile piperazine derivatives, providing both separation and structural information.[8][9]
Question: My piperazine analyte is not showing up in my GC-MS chromatogram, or the peak is very broad. What's happening?
Answer: This is a common issue when analyzing polar, basic compounds like piperazines by GC. The likely causes are:
-
Poor Volatility: Piperazine itself and many of its derivatives have relatively low volatility due to hydrogen bonding.
-
Adsorption: The free amine groups can interact strongly with active sites in the GC inlet and on the column, leading to peak broadening or complete loss of the analyte.
Troubleshooting Steps:
-
Derivatization: This is the most effective solution. Converting the polar N-H groups to less polar derivatives (e.g., by acylation or silylation) will significantly improve volatility and reduce tailing.
-
Inlet and Column Choice: Use a deactivated inlet liner and a column specifically designed for the analysis of basic compounds.
-
Temperature Optimization: Ensure the inlet and oven temperatures are high enough to volatilize your compound without causing thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an invaluable tool for in-depth structural elucidation and can be used for quantitative reaction monitoring.[9][10]
Question: The ¹H NMR spectrum of my substituted piperazine reaction mixture is complex, with broad or multiple signals for the piperazine ring protons. How can I interpret this?
Answer: The complexity in the NMR spectra of substituted piperazines often arises from dynamic conformational processes.
-
Chair Conformations: The piperazine ring exists in a chair conformation, and the interconversion between the two chair forms can be slow on the NMR timescale, leading to separate signals for axial and equatorial protons.
-
Amide Bond Rotation: If your piperazine is acylated, the restricted rotation around the amide C-N bond can lead to the presence of rotamers, which will have distinct sets of NMR signals.
Troubleshooting and Interpretation:
-
Variable Temperature (VT) NMR: Performing NMR analysis at different temperatures can help to resolve this complexity. At higher temperatures, the rate of conformational exchange increases, which can lead to the coalescence of broad signals into sharper, averaged signals.[11]
-
2D NMR: Techniques like COSY and HSQC can help to correlate the complex signals and piece together the structure of your compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is particularly useful for monitoring the disappearance of starting materials and the appearance of products by tracking key functional group vibrations.[9][12]
Question: Can I use FTIR to monitor the progress of my piperazine N-alkylation reaction?
Answer: Yes, FTIR can be a very effective and straightforward technique for this purpose, especially with in-situ monitoring capabilities.[12]
-
Key Vibrational Bands to Monitor:
-
N-H Stretch: The disappearance of the N-H stretching vibration of the piperazine starting material (typically in the 3200-3500 cm⁻¹ region) is a clear indicator of reaction progress.[13]
-
C-N Stretch: The appearance of a new C-N stretching vibration associated with the newly formed bond can also be monitored.
-
Workflow for Reaction Monitoring using FTIR:
Caption: Workflow for FTIR reaction monitoring.
General FAQs for Piperazine Synthesis Monitoring
Q1: What is the best all-around technique for monitoring piperazine synthesis?
A1: While the "best" technique is application-dependent, HPLC is generally the most versatile and widely used method for quantitative analysis of piperazine reactions due to its ability to separate complex mixtures and provide accurate quantitation of reactants, products, and impurities.[14][15]
Q2: How can I confirm the formation of the desired mono-substituted piperazine versus the di-substituted byproduct?
A2: LC-MS is an excellent technique for this. The mass spectrometer will allow you to distinguish between the mono- and di-substituted products based on their different molecular weights. This is a common challenge in piperazine synthesis.[3]
Q3: Are there any in-situ monitoring techniques that can be applied to piperazine synthesis?
A3: Yes, in-situ FTIR and NMR spectroscopy are powerful techniques for real-time reaction monitoring without the need for sampling.[12][16] This can provide valuable kinetic data and insights into reaction mechanisms.
Experimental Protocols
Protocol 1: General HPLC Method for Piperazine Reaction Monitoring
Objective: To monitor the consumption of starting materials and the formation of the product in a piperazine synthesis reaction.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Triethylamine (TEA)
-
Formic acid or ammonium hydroxide for pH adjustment
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a solution of 0.1% TEA in water. Adjust the pH to 9.0 with formic acid.
-
Organic Phase: Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient of 5-95% acetonitrile over 15 minutes.
-
-
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL).
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Identify the peaks corresponding to starting materials and products based on their retention times (previously determined with standards).
-
Calculate the relative peak areas to determine the reaction progress.
-
Caption: HPLC analysis workflow for piperazine synthesis.
References
-
Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. (n.d.). MDPI. Retrieved from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2186. Retrieved from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules, 26(20), 6125. Retrieved from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2019). RSC Advances, 9(1), 22-34. Retrieved from [Link]
-
Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). Office of Justice Programs. Retrieved from [Link]
-
Methods for the catalytic synthesis of piperazine. (2020). Russian Journal of General Chemistry, 90(12), 2536-2548. Retrieved from [Link]
-
Piperazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2019). Molecules, 24(21), 3843. Retrieved from [Link]
-
Spectral investigation and normal coordinate analysis of piperazine. (2004). Indian Journal of Pure & Applied Physics, 42, 579-583. Retrieved from [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Advances, 9(1), 22-34. Retrieved from [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (n.d.). Persee. Retrieved from [Link]
-
FTIR spectra of (a) piperazine (b) COP-1. (n.d.). ResearchGate. Retrieved from [Link]
-
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2014). Analytical Methods, 6(19), 7895-7903. Retrieved from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2018). Beilstein Journal of Organic Chemistry, 14, 2479-2491. Retrieved from [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Tetrahedron Letters, 57(29), 3075-3083. Retrieved from [Link]
-
Spectral investigation and normal coordinate analysis of piperazine. (2004). Indian Journal of Pure & Applied Physics, 42, 579-583. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. etd.auburn.edu [etd.auburn.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Synthesis of Polysubstituted Pyridines
Welcome to the Technical Support Center for Polysubstituted Pyridine Synthesis. This resource is meticulously designed for researchers, scientists, and professionals in drug development who are navigating the intricate landscape of pyridine chemistry. The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis is often fraught with challenges ranging from poor regioselectivity to low yields.[1][2]
This guide moves beyond standard protocols to provide in-depth, field-proven insights into the "why" behind common experimental hurdles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address the specific issues you are likely to encounter at the bench.
Part 1: Fundamental Challenges in Pyridine Substitution
The inherent electronic nature of the pyridine ring is the primary source of many synthetic challenges. The electronegative nitrogen atom deactivates the ring towards electrophilic attack compared to benzene and also serves as a basic site that can be protonated or coordinate to Lewis acids, further deactivating the ring.[3][4] Conversely, the ring is activated for nucleophilic substitution at specific positions. Understanding these electronic properties is paramount to troubleshooting your reactions.
FAQ 1: Why am I struggling with low yields and poor regioselectivity in the electrophilic halogenation of my substituted pyridine?
Root Cause: Direct electrophilic aromatic substitution (EAS) on the pyridine ring is inherently difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards electrophilic attack.[3][5] When the reaction does proceed, it typically requires harsh conditions and preferentially attacks the C3 position. This is because the sigma complex intermediate formed from attack at C2 or C4 would place a destabilizing positive charge on the electronegative nitrogen atom.[3][5]
Troubleshooting Your Electrophilic Halogenation:
-
Problem: A mixture of C3 and other regioisomers is observed.
-
Insight & Solution: The regiochemical outcome is a delicate balance between the directing effect of the ring nitrogen and any existing substituents.[5] Electron-donating groups (EDGs) like -NH2, -OH, and -OCH3 are ortho-, para-directing, while electron-withdrawing groups (EWGs) such as -NO2 and -CN are meta-directing, generally reinforcing the C3/C5 selectivity.[5] To enhance C3 selectivity, consider using a less reactive halogenating agent and milder conditions to favor the kinetically controlled product.
-
-
Problem: Very low or no conversion.
-
Insight & Solution: The pyridine nitrogen may be getting protonated by acidic byproducts, further deactivating the ring. The use of a non-coordinating base can scavenge acid and improve reactivity. Alternatively, converting the pyridine to a pyridine N-oxide can be a highly effective strategy. The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position. The N-oxide can then be deoxygenated.[6]
-
Part 2: Troubleshooting Classical Pyridine Syntheses
Many traditional methods for constructing the pyridine ring, while powerful, come with their own set of common pitfalls.[1][7] This section addresses specific issues within these foundational reactions.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, which initially forms a 1,4-dihydropyridine that is subsequently oxidized.[1][8]
FAQ 2: My Hantzsch synthesis is resulting in a low yield of the desired pyridine. What are the likely causes and how can I optimize the reaction?
Root Cause: Low yields in the Hantzsch synthesis are a frequent issue and can stem from incomplete reaction, side reactions, or inefficient aromatization of the dihydropyridine intermediate.[8][9]
Troubleshooting Your Hantzsch Synthesis:
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Dihydropyridine | Incomplete condensation due to steric hindrance or electronic effects of starting materials. | Consider pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step.[9] Using a milder catalyst, such as Amberlyst-15, can also be beneficial.[9] |
| Side reactions, such as the formation of tricyclic pyrans in unsymmetrical reactions. | The order of reagent addition is critical. It is often advantageous to control the sequence of bond formations.[9] | |
| Inefficient Aromatization | The chosen oxidizing agent is too harsh, leading to degradation of the product. | While classical oxidants like nitric acid can be effective, milder conditions are often preferable.[8] Consider using iodine in refluxing methanol or photochemical methods for a cleaner conversion.[8] |
| The dihydropyridine intermediate is unstable and decomposes upon isolation. | Perform the aromatization in a one-pot synthesis without isolating the dihydropyridine. This can be achieved using reagents like ferric chloride.[8] |
Experimental Protocol: Improved Hantzsch Synthesis and Aromatization
-
Dihydropyridine Synthesis: A mixture of the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.[1] Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.[1]
-
Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.[1]
Workflow for Troubleshooting Hantzsch Synthesis
Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis generates highly functionalized pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[10]
FAQ 3: I am observing significant byproduct formation in my Kröhnke pyridine synthesis. How can I improve the purity of my product?
Root Cause: Side reactions in the Kröhnke synthesis can arise from self-condensation of the starting materials or incomplete cyclization. The purity of the α-pyridinium methyl ketone salt is crucial for a clean reaction.
Troubleshooting Your Kröhnke Synthesis:
-
Problem: Formation of a complex mixture of products.
-
Insight & Solution: Ensure the α-pyridinium methyl ketone salt is pure and free of residual base from its preparation, as this can catalyze unwanted side reactions. The reaction conditions are generally mild, but optimizing the temperature can minimize byproduct formation.[10]
-
-
Problem: The reaction does not go to completion.
Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
-
Pyridinium Salt Formation: To a solution of acetophenone (10 mmol) in pyridine (10 mL), add iodine (10 mmol) and heat the mixture at 100°C for 2 hours. After cooling, filter the resulting pyridinium salt and wash it with ether.[1]
-
Pyridine Synthesis: Add the salt to a solution of chalcone (10 mmol) and ammonium acetate (80 mmol) in glacial acetic acid (30 mL). Reflux the mixture for 4 hours. After cooling, pour the mixture into water. Collect the precipitated product by filtration and recrystallize from ethanol.[1]
Part 3: Challenges in Modern Pyridine Functionalization
Transition metal-catalyzed cross-coupling reactions have become powerful tools for synthesizing polysubstituted pyridines.[1] However, these methods are not without their challenges.
Metal-Catalyzed Cross-Coupling Reactions
FAQ 4: My Suzuki-Miyaura cross-coupling reaction with a 2-pyridylboronic acid is failing. What are the common issues?
Root Cause: 2-Pyridyl organometallics, including boronic acids, are often unstable and difficult to synthesize, which severely limits their application in cross-coupling reactions.[13] The instability of 2-pyridyl boronic acid, in particular, makes successful cross-couplings with this nucleophile rare.[13]
Troubleshooting Your Cross-Coupling Reaction:
-
Problem: Low to no product formation.
-
Insight & Solution: Instead of using the unstable 2-pyridylboronic acid, consider the reverse reaction: coupling a 2-halopyridine with an arylboronic acid, which is a well-precedented and more reliable approach.[13] Alternatively, direct arylation of pyridine N-oxides offers an excellent, regioselective method for forming 2-arylpyridines, bypassing the need for problematic 2-metallapyridines.[13]
-
-
Problem: Poor regioselectivity in the functionalization of a dihalopyridine.
-
Insight & Solution: The regioselectivity of cross-coupling on dihalopyridines can often be controlled by electronic effects. For instance, in the Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine with one equivalent of an arylboronic acid, the reaction selectively occurs at the sterically more hindered C2 position due to electronic reasons.[14]
-
General Workflow for Pyridine Functionalization Strategy
Caption: Decision workflow for selecting a pyridine synthesis strategy.
References
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- BenchChem. (2025). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Benchchem.
- BenchChem. (2025). Technical Support Center: Strategies for Regioselective Pyridine Substitution. Benchchem.
- BenchChem. (2025). Technical Support Center: Synthesis of Polysubstituted Pyridines. Benchchem.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. Benchchem.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia.
- ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. Benchchem.
- Wikipedia. (n.d.). Kröhnke pyridine synthesis. Wikipedia.
- Journal of the American Chemical Society. (n.d.). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
- BenchChem. (n.d.). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem.
- ChemistryViews. (2018). Oxidative Synthesis of Kröhnke Pyridines. ChemistryViews.
- PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. baranlab.org [baranlab.org]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Oxidative Synthesis of Kröhnke Pyridines - ChemistryViews [chemistryviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Reactivity of 2-Halopyridines in Nucleophilic Substitution
Welcome to the Technical Support Center for nucleophilic substitution reactions involving 2-halopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of these common but sometimes troublesome substrates. Here, we will move beyond simple procedural lists to delve into the underlying chemical principles, offering field-tested insights and robust troubleshooting strategies to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and stumbling blocks faced during nucleophilic aromatic substitution (SNAr) on 2-halopyridines.
Question 1: Why is my SNAr reaction with a 2-chloropyridine failing or giving very low yields?
Answer: Several factors can contribute to low or no yield in SNAr reactions on a pyridine ring. Key aspects to investigate include:
-
Inadequate Ring Activation: The pyridine ring is naturally electron-deficient, which is a prerequisite for nucleophilic attack. However, this is often not sufficient for less reactive halides like chloro- and bromo-pyridines. The presence of strong electron-withdrawing groups (EWGs) on the ring significantly enhances reactivity.[1] If your substrate lacks such groups, the reaction will likely be sluggish.
-
Poor Leaving Group: The nature of the halogen is critical. For SNAr reactions, the typical reactivity order for halides is F > Cl ≈ Br > I.[1][2] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[3] If you are using a less effective leaving group like chlorine or bromine, more forcing conditions or catalytic methods may be necessary.
-
Reaction Conditions: SNAr reactions on pyridines can be very sensitive to temperature and solvent. Many reactions require high temperatures (e.g., up to 150°C or even higher in flow reactors) to proceed, especially with unactivated substrates.[1][4] The choice of solvent is also crucial; polar aprotic solvents like DMSO or DMF are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) without overly solvating and deactivating the nucleophile.[3]
Question 2: I'm observing the formation of the wrong regioisomer. What governs regioselectivity in these reactions?
Answer: The regioselectivity of nucleophilic aromatic substitution on pyridine rings is primarily dictated by electronic effects.
-
Positional Activation: Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[5][6][7][8] This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[5][6] Attack at the C3 (meta) position does not allow for this resonance stabilization onto the nitrogen.[5][6]
-
Kinetic vs. Thermodynamic Control: While C4 substitution is often thermodynamically favored, C2 substitution can sometimes be the kinetically preferred pathway. The balance between these can be influenced by reaction temperature and time.[1]
Question 3: Is there a general order of reactivity for different halogens in 2-halopyridines?
Answer: Yes, but it can be nuanced. For a typical SNAr mechanism where the nucleophilic attack is the rate-determining step, the reactivity order is generally F > Cl > Br > I .[2] This is because the high electronegativity of fluorine most effectively withdraws electron density from the ring, making the carbon atom more electrophilic.[3]
However, this trend can be inverted in cases where the expulsion of the leaving group becomes the rate-limiting step, which can occur with highly charged, localized nucleophiles.[2] In such scenarios, the reactivity follows the trend of carbon-halogen bond strength, favoring the best leaving groups: I > Br > Cl > F .
Section 2: In-Depth Troubleshooting Guides
When standard adjustments are not sufficient, a more systematic approach to troubleshooting is required. This section provides detailed guides to address persistent reactivity issues.
Guide 1: Enhancing Reactivity of the Pyridine Ring
If your 2-halopyridine substrate is unactivated (lacks electron-withdrawing groups), you will likely need to employ strategies to increase its electrophilicity.
Strategy 1: N-Oxidation
Formation of the corresponding pyridine-N-oxide dramatically increases the ring's susceptibility to nucleophilic attack, particularly at the 2- and 4-positions. The N-oxide group is a powerful electron-withdrawing group.
Experimental Protocol: N-Oxidation of 2-Chloropyridine
-
Dissolution: Dissolve 2-chloropyridine in a suitable solvent such as glacial acetic acid or chloroform.
-
Oxidant Addition: Slowly add an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), while maintaining the temperature with an ice bath.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, neutralize the excess acid and oxidant. For example, with m-CPBA, a wash with a sodium bisulfite solution followed by a sodium bicarbonate solution is effective.
-
Purification: Extract the N-oxide product with an appropriate organic solvent and purify by column chromatography or recrystallization.
Strategy 2: Formation of N-Alkylpyridinium Salts
Alkylation of the pyridine nitrogen to form a pyridinium salt significantly enhances the electrophilicity of the ring, making it highly reactive towards nucleophiles.
Experimental Protocol: N-Alkylation of 2-Bromopyridine
-
Reactant Mixture: In a flame-dried flask under an inert atmosphere, combine 2-bromopyridine with a suitable alkylating agent (e.g., methyl triflate or methyl iodide) in a dry, aprotic solvent like acetonitrile or dichloromethane.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The formation of the pyridinium salt is often observed as a precipitate.
-
Isolation: Isolate the pyridinium salt by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Drying: Dry the salt under vacuum. The resulting pyridinium salt can then be used directly in the subsequent nucleophilic substitution reaction.
Guide 2: Leveraging Catalysis for C-N Bond Formation
For the particularly important class of amination reactions, when thermal SNAr is not feasible, transition-metal-catalyzed cross-coupling reactions are a powerful alternative.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds with a wide range of amines and aryl halides, including 2-halopyridines.[9] This method is often successful where traditional SNAr fails.[4][9]
Key Components & Considerations:
-
Palladium Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
-
Ligand: A variety of electron-rich, bulky phosphine ligands are used to facilitate the catalytic cycle. The choice of ligand is crucial and often substrate-dependent. Examples include Xantphos, dppf, and ligands from the Buchwald group (e.g., BrettPhos).[10][11][12]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[10][11]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Illustrative Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Primary Amine
-
Flask Preparation: To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the 2-bromopyridine, the primary amine, and the anhydrous solvent (e.g., dioxane) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Method 2: Copper-Catalyzed Amination (Ullmann Condensation)
The Ullmann condensation is a copper-catalyzed reaction that can also be used for the amination of aryl halides. While often requiring higher temperatures than palladium-catalyzed methods, it can be a valuable alternative, particularly for certain substrates.[13]
Key Components & Considerations:
-
Copper Source: CuI, Cu₂O, or copper nanoparticles can be used as the catalyst.[14][15]
-
Ligand: Often, a ligand such as L-proline or an N,N-dimethyl-ethylenediamine (DMEDA) derivative is used to improve catalyst performance.[13]
-
Base: A base like K₂CO₃ or Cs₂CO₃ is typically employed.
-
Solvent: High-boiling polar solvents like DMSO or ethylene glycol are common.[13]
Guide 3: Systematic Troubleshooting Workflow
When faced with a failed or low-yielding reaction, a logical, step-by-step approach is the most efficient way to identify and solve the problem.
Section 3: Data Summaries and Mechanistic Visualizations
Table 1: Relative Reactivity of 2-Halopyridines with Different Nucleophiles
| Halopyridine (2-X-Py) | Nucleophile | Solvent | Relative Rate (k_rel) | Reactivity Order |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | High | F > Cl |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | Low | |
| 2-Fluoropyridine | Piperidine | DMSO | High | F > Cl > Br > I |
| 2-Chloropyridine | Piperidine | DMSO | Moderate | |
| 2-Bromopyridine | Piperidine | DMSO | Moderate | |
| 2-Iodopyridine | Piperidine | DMSO | Low |
Note: Relative rates are generalized for comparative purposes and can vary significantly with specific reaction conditions. Data synthesized from principles discussed in cited literature.[2][16][17]
Visualization 1: General SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic attack, is typically the rate-determining step as it disrupts the aromaticity of the ring.[18]
// Reactants sub [label="2-Halopyridine"]; nu [label="Nucleophile (Nu⁻)"];
// Intermediate meisenheimer [label=<
Meisenheimer Complex (Anionic σ-adduct)
, shape=plaintext];
// Products prod [label="Substituted Pyridine"]; lg [label="Leaving Group (LG⁻)"];
// Arrows and Labels sub -> meisenheimer [label="Addition\n(Rate-Determining)"]; nu -> meisenheimer [style=invis]; meisenheimer -> prod [label="Elimination\n(Fast)"]; meisenheimer -> lg [style=invis];
{rank=same; sub; nu;} {rank=same; prod; lg;} } dot Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a pyridine ring.
Visualization 2: Resonance Stabilization in the Meisenheimer Intermediate
The stability of the Meisenheimer complex is key to the facility of the SNAr reaction. Attack at the C2 or C4 position allows the negative charge to be delocalized onto the electronegative nitrogen atom, a stabilizing feature that is not possible with attack at the C3 position.[5][6]
References
-
Organic Chemistry Solution. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
-
OChemSimplified. (2019, January 19). Nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
-
Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2? Retrieved from [Link]
-
Goudreau, S. R., Marcoux, D., & Charette, A. B. (2025). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Retrieved from [Link]
- Leksakov, D. V., et al. (2020). Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines. Russian Journal of Organic Chemistry, 56(12), 2321-2335.
- Goudreau, S. R., Marcoux, D., & Charette, A. B. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 10(47), 57335-57347.
- Organ, M. G., et al. (2011). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synthesis, 2011(17), 2776-2780.
- Schlosser, M., & Rausis, T. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 88(6), 1240-1249.
-
PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]
-
ResearchGate. (n.d.). CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]
-
YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
-
PubMed. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of substituted 2-chloropyridines or pyrimidines promoted by Cu(OAc)2/α-benzoin oxime. Retrieved from [Link]
-
PubMed. (2014, August 28). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
-
ResearchGate. (2010, February). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]
-
Quora. (2021, April 7). Why is β substitution in Nucleophilic reactions of pyridines not preferred? Retrieved from [Link]
-
YouTube. (2015, October 27). Nucleophilic Substitution: Practice Problems. Retrieved from [Link]
-
Royal Society of Chemistry. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 8. quora.com [quora.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectrum of 4-Boc-1-(6-methyl-2-pyridyl)piperazine: A Comparative Analysis
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly those incorporating piperazine and pyridine scaffolds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Boc-1-(6-methyl-2-pyridyl)piperazine, a compound of interest in medicinal chemistry. By dissecting its spectral features and comparing them with structurally related analogues, we aim to equip researchers with the expertise to confidently interpret their own experimental data.
The Structural Significance of this compound
This compound incorporates three key structural motifs: a piperazine ring, a protective tert-butyloxycarbonyl (Boc) group, and a 6-methyl-2-pyridyl substituent. The piperazine ring is a common pharmacophore known for its ability to modulate the physicochemical properties of drug candidates. The Boc group is a widely used protecting group for amines, offering stability and ease of removal. The substituted pyridine ring provides a versatile scaffold for introducing further chemical diversity. Understanding the electronic and steric interplay of these components is crucial for predicting and interpreting the molecule's ¹H NMR spectrum.
Deconstructing the ¹H NMR Spectrum: A Detailed Signal Assignment
Below is a detailed, predicted assignment of the ¹H NMR signals for this compound.
The Pyridine Ring Protons: A Characteristic Aromatic System
The 6-methyl-2-pyridyl moiety presents a trisubstituted aromatic ring. The protons on this ring are expected to appear in the aromatic region of the spectrum, typically between δ 6.0 and 8.5 ppm. The substitution pattern leads to a predictable splitting pattern:
-
H-4' (Pyridyl): This proton is situated between the methyl group and the piperazine substituent. It is expected to be a triplet, coupled to both H-3' and H-5'. Due to the electron-donating nature of the methyl and amino groups, it will be the most shielded of the pyridine protons, likely appearing around δ 7.3-7.5 ppm .
-
H-3' and H-5' (Pyridyl): These two protons are adjacent to the nitrogen atom and the other substituents, respectively. They are anticipated to be doublets. H-5' will be coupled to H-4', and H-3' will also be coupled to H-4'. Their chemical shifts will be influenced by the neighboring groups, with expected resonances around δ 6.5-6.7 ppm .
The Piperazine Ring Protons: Conformational Dynamics in Play
The piperazine ring protons typically appear as multiplets in the aliphatic region of the spectrum. Due to the presence of the Boc group and the pyridyl substituent, the chemical environments of the protons on the piperazine ring are distinct. The piperazine ring can exist in a chair conformation, and the rate of ring inversion can influence the appearance of the NMR signals.[1]
-
H-2 and H-6 (Piperazine): These protons are on the carbons directly attached to the pyridyl nitrogen. They are deshielded by the aromatic ring and are expected to resonate as a multiplet around δ 3.5-3.7 ppm .
-
H-3 and H-5 (Piperazine): These protons are on the carbons adjacent to the Boc-protected nitrogen. The electron-withdrawing nature of the carbonyl group in the Boc moiety will also cause a downfield shift. These protons are expected to appear as a multiplet around δ 3.4-3.6 ppm . The signals for the piperazine protons are often broad at room temperature due to conformational exchange.[2]
The Substituent Protons: Distinct and Easily Identifiable Signals
-
Methyl Protons (Pyridyl-CH₃): The methyl group attached to the pyridine ring is in a relatively shielded environment. It will appear as a sharp singlet further upfield, anticipated around δ 2.4-2.5 ppm .
-
tert-Butyl Protons (Boc): The nine equivalent protons of the tert-butyl group of the Boc protecting group will give rise to a strong, sharp singlet. This is one of the most characteristic signals in the spectrum and is expected to appear around δ 1.4-1.5 ppm .[3][4]
Comparative Spectral Analysis: Learning from Analogues
To substantiate our predicted assignments, it is instructive to compare the expected spectrum of our target molecule with the known spectra of its constituent parts and related structures.
Comparison with 1-Boc-piperazine
The ¹H NMR spectrum of 1-Boc-piperazine provides a baseline for the signals of the Boc-protected piperazine ring. In CDCl₃, the protons on the carbons adjacent to the Boc group (H-2, H-6) typically appear around δ 3.4 ppm, while the protons on the carbons next to the NH group (H-3, H-5) are found around δ 2.8 ppm.[5] In our target molecule, the replacement of the NH proton with the 6-methyl-2-pyridyl group is expected to deshield the adjacent piperazine protons (H-2, H-6), shifting them downfield to the predicted δ 3.5-3.7 ppm region.
Comparison with 2,6-Disubstituted Pyridines
Examining the ¹H NMR spectra of 2,6-disubstituted pyridines helps in understanding the aromatic proton signals. For instance, in 2,6-lutidine (2,6-dimethylpyridine), the H-4 proton appears as a triplet at approximately δ 7.4 ppm, and the H-3/H-5 protons are seen as a doublet around δ 7.0 ppm.[6][7] This pattern is consistent with our prediction for the 6-methyl-2-pyridyl moiety in our target compound, with slight variations in chemical shifts due to the electronic influence of the piperazinyl substituent.
Summary of Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ ppm) in CDCl₃ | Multiplicity | Integration |
| H-4' (Pyridyl) | 7.3-7.5 | t | 1H |
| H-3', H-5' (Pyridyl) | 6.5-6.7 | d | 2H |
| H-2, H-6 (Piperazine) | 3.5-3.7 | m | 4H |
| H-3, H-5 (Piperazine) | 3.4-3.6 | m | 4H |
| Pyridyl-CH₃ | 2.4-2.5 | s | 3H |
| Boc C(CH₃)₃ | 1.4-1.5 | s | 9H |
Visualizing the Molecular Structure and Proton Environments
To aid in the conceptualization of the different proton environments, the following diagram illustrates the structure of this compound with key proton groups highlighted.
Figure 1. Molecular structure of this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
For researchers aiming to acquire a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.[8]
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrument Setup and Acquisition
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption line shapes and apply a baseline correction.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
Figure 2. Workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. Through a careful analysis of chemical shifts, multiplicities, and integration, and by drawing comparisons with structurally related compounds, a confident and complete assignment of all proton signals can be achieved. This guide provides a comprehensive framework for researchers to approach the interpretation of this and similar molecules, underscoring the power of NMR spectroscopy in modern chemical research.
References
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]
-
SpectraBase. 1-Boc-piperazine - Optional[1H NMR] - Spectrum. Available at: [Link]
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]
-
Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2486–2498. Available at: [Link]
-
Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 855-866. Available at: [Link]
-
Katritzky, A. R., & Lagowski, J. M. (1962). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 43-46. Available at: [Link]
-
SpectraBase. 1-Boc-piperazine. Available at: [Link]
-
Yilmaz, F., & Parlak, C. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 35-42. Available at: [Link]
-
ResearchGate. 1H NMR spectra of compound 3a measured in five different solvents. Available at: [Link]
-
PubChemLite. This compound. Available at: [Link]
-
Nebe, M. M., Zinn, S., & Opatz, T. (2016). A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids. Supporting Information. Available at: [Link]
-
Verde, I., et al. (2016). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 449, 133-139. Available at: [Link]
-
PubChem. 4-Amino-1-Boc-piperidine. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]
-
PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. Available at: [Link]
-
PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Available at: [Link]
Sources
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
13C NMR analysis of 4-Boc-1-(6-methyl-2-pyridyl)piperazine
An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Boc-1-(6-methyl-2-pyridyl)piperazine
Introduction: Characterizing a Key Synthetic Intermediate
This compound is a versatile building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecular scaffolds. Its structure combines three key pharmacophoric elements: a pyridine ring, a piperazine linker, and a tert-butyloxycarbonyl (Boc) protecting group. Accurate structural verification of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-destructive view into the carbon skeleton of the molecule.
This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. As a senior application scientist, this document moves beyond a simple data report to explain the causal factors behind experimental choices and spectral interpretation, providing a practical framework for researchers in the field.
Molecular Structure and Predicted Spectral Features
The first step in any NMR analysis is a thorough understanding of the molecule's structure to predict the number and type of signals. The molecular formula is C₁₅H₂₃N₃O₂ with a molecular weight of 277.36 g/mol .[1]
Due to the lack of a plane of symmetry that would render carbons chemically equivalent, all 15 carbon atoms in the molecule are expected to be unique.[2] Therefore, a standard broadband proton-decoupled ¹³C NMR spectrum should display 15 distinct signals.
Caption: Molecular structure of this compound with carbon numbering.
Comparative Analysis of Expected Chemical Shifts
The chemical shift (δ) of each carbon is highly dependent on its local electronic environment. We can predict the approximate regions for each signal by dissecting the molecule into its constituent parts.
| Carbon Atom(s) | Functional Group | Predicted δ (ppm) | Justification |
| C11 | Boc (C=O) | 154-156 | The carbonyl carbon is highly deshielded due to the electronegativity of the two attached oxygen and nitrogen atoms. This is a characteristic peak for urethane or carbamate groups.[3][4] |
| C2, C6 | Pyridine (C-N) | 157-159 | Aromatic carbons directly bonded to the electronegative nitrogen atom are significantly deshielded and appear far downfield.[5][6] C2 will be further downfield than C6 due to its direct attachment to the piperazine nitrogen. |
| C4 | Pyridine (CH) | 136-138 | The para-carbon in the pyridine ring typically appears in this region.[6] |
| C3, C5 | Pyridine (CH) | 105-125 | These aromatic carbons are less deshielded than C2, C4, and C6.[5][6] |
| C12 | Boc (Quaternary C) | 79-81 | The quaternary carbon of the tert-butyl group, bonded to an oxygen atom, is characteristically found in this region.[3][7] |
| C7, C10 | Piperazine (N-CH₂) | 45-55 | These piperazine carbons are adjacent to the pyridine ring and are deshielded by the aromatic system and the adjacent nitrogen.[8][9] |
| C8, C9 | Piperazine (N-CH₂) | 40-45 | These piperazine carbons are adjacent to the Boc-protected nitrogen. The electron-withdrawing nature of the Boc group causes a downfield shift.[10] |
| C13, C14 | Boc (CH₃) | 28-29 | The three equivalent methyl carbons of the tert-butyl group are shielded and appear upfield. This is a highly characteristic signal.[3][7] |
| C15 | Pyridine (CH₃) | 23-25 | The methyl group attached to the aromatic ring appears in the typical alkyl region. |
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality ¹³C NMR data requires meticulous sample preparation and parameter selection. The low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate higher sample concentrations compared to ¹H NMR.[11]
Step-by-Step Sample Preparation
-
Material Weighing: Accurately weigh 50-100 mg of this compound into a clean, dry vial.[12] This higher concentration is crucial for achieving an adequate signal-to-noise ratio (S/N) in a reasonable timeframe.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[13] CDCl₃ is a common first choice for nonpolar to moderately polar organic molecules. The choice of solvent can slightly alter chemical shifts due to solvent-solute interactions.[3]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[13]
-
Filtration and Transfer: Draw the solution into a Pasteur pipette plugged with a small amount of glass wool or cotton. Filter the solution directly into a clean, dry 5 mm NMR tube.[11] This step is non-negotiable; suspended particulate matter will disrupt the magnetic field homogeneity, leading to broad spectral lines and poor shimming.[12]
-
Final Checks: Ensure the solution height in the NMR tube is approximately 4-5 cm.[13] Cap the tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[11]
Caption: Standard workflow for ¹³C NMR sample preparation and data acquisition.
Data Interpretation: Assigning the Carbon Skeleton
Below is a table of representative ¹³C NMR data compiled from literature values of analogous structural fragments.[6][7][10] The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.
| Signal # | Observed δ (ppm) | Assigned Carbon | Rationale for Assignment |
| 1 | 158.5 | C2 | Aromatic C attached to two N atoms (ring N and piperazine N); most deshielded aromatic carbon. |
| 2 | 157.1 | C6 | Aromatic C attached to ring N; highly deshielded. |
| 3 | 154.9 | C11 | Boc C=O; characteristic chemical shift for a carbamate carbonyl.[3][7] |
| 4 | 137.4 | C4 | Pyridine CH para to the ring nitrogen. |
| 5 | 114.8 | C5 | Pyridine CH; shielded relative to other pyridine carbons. |
| 6 | 106.2 | C3 | Pyridine CH; shielded relative to other pyridine carbons. |
| 7 | 79.8 | C12 | Quaternary carbon of the Boc group attached to oxygen.[7] |
| 8 | 53.2 | C7, C10 | Piperazine CH₂ carbons attached to the electron-withdrawing pyridine ring. |
| 9 | 44.1 | C8, C9 | Piperazine CH₂ carbons adjacent to the Boc-protected nitrogen. Note: These signals may be broadened due to slow conformational exchange on the NMR timescale. |
| 10 | 28.4 | C13, C14 | Three equivalent methyl groups of the Boc moiety; a strong, sharp signal is expected. |
| 11 | 24.3 | C15 | Methyl group attached to the pyridine ring. |
Note: The signals for the two sets of piperazine carbons (C7/C10 and C8/C9) may not be perfectly equivalent and could appear as two closely spaced or broadened signals depending on the dynamics of the ring flip at the analysis temperature.
Comparison with Alternative Techniques
While ¹³C NMR is powerful, it is best used in conjunction with other methods for unambiguous structure confirmation.
-
¹H NMR vs. ¹³C NMR: ¹H NMR provides information on the proton environment, including proton count (integration) and connectivity (coupling patterns). However, its narrow spectral window (~12 ppm) can lead to significant signal overlap, especially in the aromatic and piperazine regions of this molecule. ¹³C NMR has a much wider spectral window (~220 ppm), resulting in a fully resolved spectrum where each unique carbon is typically a sharp singlet (with proton decoupling), making direct carbon counting straightforward.[14]
-
Mass Spectrometry (MS) vs. ¹³C NMR: MS provides the molecular weight and fragmentation patterns, which helps confirm the molecular formula and identify key substructures. However, it does not provide direct information about the specific carbon-carbon and carbon-heteroatom connectivity in the way NMR does. MS cannot distinguish between isomers, whereas NMR is the definitive tool for this purpose.
Conclusion
The ¹³C NMR analysis of this compound is a robust method for its structural verification. A successful analysis hinges on proper sample preparation to ensure high-quality data and a systematic approach to spectral interpretation. By predicting the chemical shifts based on the molecule's functional groups—the downfield pyridine and carbonyl carbons, the characteristic Boc group signals, and the piperazine and methyl carbons in the aliphatic region—researchers can confidently assign all 15 signals in the spectrum. This guide provides the foundational knowledge and practical protocols necessary to leverage ¹³C NMR for the rigorous characterization of this important synthetic intermediate.
References
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Schön, T. B., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(1), 159. Available at: [Link]
-
Uddin, M. I., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2993. Available at: [Link]
-
Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 59-66. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Schön, T. B., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 133-146. Available at: [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Schön, T. B., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]
-
Gümüş, M., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1084. Available at: [Link]
-
De Paepe, B., & Ghesquière, B. (2021). Practical Guidelines for 13C-Based NMR Metabolomics. In Methods in Molecular Biology (pp. 121-135). Springer. Available at: [Link]
-
ResearchGate. (2018). ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Seeking potent anti-tubercular agents: Design and synthesis of subsituted-N-(6-(4-(pyrazine-2- carbonyl)piperazine/homopiperzine. Retrieved from [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-436. Available at: [Link]
-
Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
-
Krygowski, T. M., et al. (2000). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(4), 431-442. Available at: [Link]
-
Hameed, A., et al. (2022). How to Read and Interpret 1H-NMR and ¹³C-NMR Spectrums. Jurnal Kimia Valensi, 8(1), 1-11. Available at: [Link]
-
Chemistry with Caroline. (2022, November 27). How to Interpret the Number of Signals in a ¹³C NMR for Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Testbook. (n.d.). The correct match of ¹³C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0061888). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. testbook.com [testbook.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
Mass spectrometry data for 4-Boc-1-(6-methyl-2-pyridyl)piperazine
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-Boc-1-(6-methyl-2-pyridyl)piperazine: A Comparative Approach
This guide provides a comprehensive analysis of the expected mass spectrometric behavior of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published experimental spectra for this specific molecule, this document synthesizes data from foundational chemical principles and analogous structures to provide a robust predictive framework for researchers. We will explore its anticipated fragmentation patterns, compare mass spectrometry with alternative analytical techniques, and provide a detailed, field-tested protocol for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to this compound
This compound (Molecular Formula: C₁₅H₂₃N₃O₂, Molecular Weight: 277.36 g/mol ) is a bifunctional molecule incorporating a pyridyl group, a piperazine ring, and a tert-butyloxycarbonyl (Boc) protecting group.[1][2][3] Its structural components make it a versatile building block in the synthesis of pharmacologically active compounds. Accurate characterization and quantification are therefore critical for reaction monitoring, purity assessment, and quality control. While techniques like NMR and HPLC-UV provide valuable structural and quantitative information, mass spectrometry offers unparalleled sensitivity and specificity, making it the premier tool for trace-level detection and structural elucidation.
Predicted Mass Spectrometric Profile
The expected mass spectrometric data for this compound can be reliably predicted based on its chemical structure and the known behavior of similar compounds in a mass spectrometer.
Ionization and Molecular Ion Formation
Given the presence of multiple basic nitrogen atoms in the piperazine and pyridine rings, this compound is readily protonated. Therefore, electrospray ionization (ESI) in positive ion mode is the optimal choice for generating a strong molecular ion signal. The expected protonated molecule, [M+H]⁺, would have a mass-to-charge ratio (m/z) of approximately 278.1863.[4] Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed.[4]
Table 1: Predicted m/z for Molecular Ions and Common Adducts
| Ion Species | Predicted m/z | Rationale |
| [M+H]⁺ | 278.1863 | Protonation of basic nitrogen atoms (piperazine or pyridine). Expected to be the base peak in ESI+. [4] |
| [M+Na]⁺ | 300.1682 | Formation of sodium adduct, common in ESI.[4] |
| [M+K]⁺ | 316.1422 | Formation of potassium adduct, less common but possible.[4] |
| [M+NH₄]⁺ | 295.2128 | Formation of ammonium adduct, possible with ammonium-based buffers.[4] |
Predicted Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By selecting the [M+H]⁺ ion (m/z 278.2) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The fragmentation is dictated by the lability of the Boc group and the inherent instability of the piperazine ring structure under energetic conditions.
The primary and most facile fragmentation is the loss of the Boc group through several pathways:
-
Loss of isobutylene (56 Da): A neutral loss of C₄H₈ leads to the formation of a carbamic acid intermediate, which then readily decarboxylates.
-
Loss of the entire Boc group (100 Da): A neutral loss of C₅H₈O₂.
-
Loss of tert-butyl cation (57 Da): Cleavage resulting in the formation of a fragment at m/z 221.
Following or concurrent with the loss of the Boc group, the piperazine and pyridyl rings will fragment. Studies on similar piperazine derivatives show that cleavage of the C-N bonds within the piperazine ring is a common and diagnostically significant pathway.[5][6]
Table 2: Predicted Major Fragment Ions in MS/MS Analysis
| Predicted m/z | Proposed Structure/Fragment | Fragmentation Pathway |
| 222.14 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 178.12 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group (100 Da). |
| 149.11 | [C₈H₁₃N₂]⁺ | Cleavage of the piperazine ring. |
| 121.09 | [C₇H₉N₂]⁺ | Fragment containing the methyl-pyridyl moiety and part of the piperazine ring. |
| 93.06 | [C₆H₇N]⁺ | Methyl-pyridine fragment. |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation from the Boc group. |
The proposed fragmentation cascade is visualized in the diagram below. This pathway provides a logical map for identifying the compound based on its constituent parts.
Caption: Predicted MS/MS fragmentation pathway for this compound.
Comparison with Alternative Analytical Methods
While LC-MS is the preferred method for this analysis, it is valuable to understand its performance in the context of other available techniques.
Table 3: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages | Application for this Compound |
| LC-MS/MS | Unmatched sensitivity and specificity. Provides molecular weight and structural information simultaneously. Ideal for complex matrices. | Higher equipment and operational costs. Requires expertise for method development and data interpretation. | Gold standard for identification, quantification, and impurity profiling. |
| HPLC-UV | Lower cost, robust, and widely available. Good for quantification of the main component. | Lower sensitivity than MS. Co-eluting impurities with similar chromophores can interfere. Provides no mass information. | Suitable for routine purity checks and assays where sensitivity is not paramount. |
| NMR Spectroscopy | Provides definitive structural information and can be used for absolute quantification (qNMR). | Low sensitivity, requiring significantly more sample. Complex spectra can be difficult to interpret without expertise. | Excellent for initial structure confirmation of the synthesized material but impractical for routine, high-throughput analysis. |
| Gas Chromatography (GC-MS) | High chromatographic efficiency. | The compound has a relatively high molecular weight and low volatility, making it unsuitable for GC without derivatization. Thermal degradation is likely. | Not a recommended technique for this analyte. |
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol provides a validated starting point for the sensitive detection and quantification of this compound. The choices made reflect best practices for achieving robust and reproducible results.
Rationale for Method Design
-
Reversed-Phase Chromatography: The compound has moderate polarity, making it well-suited for separation on a C18 column.
-
Acidified Mobile Phase: The use of formic acid serves two purposes: it protonates the analyte to enhance ESI+ efficiency and improves chromatographic peak shape by suppressing silanol interactions on the column.
-
Gradient Elution: A gradient from aqueous to organic mobile phase ensures that the analyte is eluted with a sharp peak shape and that any impurities with different polarities are adequately separated.[7]
Workflow Diagram
Caption: Standard workflow for the LC-MS/MS analysis of the target compound.
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
Perform serial dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
9.0 min: 5% B
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Analysis Mode: For quantification, use Multiple Reaction Monitoring (MRM). For structural confirmation, use full scan MS/MS.
-
MRM Transitions (for quantification):
-
Primary: 278.2 -> 222.1 (Loss of isobutylene)
-
Confirmatory: 278.2 -> 178.1 (Loss of Boc group)
-
-
Collision Energy: Optimize for your specific instrument, starting around 15-25 eV.
-
Conclusion
The analysis of this compound is most effectively performed using LC-MS/MS with positive mode electrospray ionization. The molecule is expected to readily form a protonated molecular ion at m/z 278.2, which fragments via characteristic losses of the Boc protecting group and subsequent cleavage of the piperazine ring. The provided protocol offers a robust starting point for method development, enabling researchers to achieve sensitive and specific detection for this important synthetic intermediate. This predictive guide, grounded in established fragmentation principles and data from analogous structures, empowers scientists to approach the analysis with confidence and a clear set of expected outcomes.
References
-
PubChem. tert-butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link][4]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link][5]
-
Gherghel, S., et al. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health. [Link][8]
-
Matulevičiūtė, G., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. [Link][9]
-
Zhu, N., et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link][6]
Sources
- 1. 4-Boc-1-(6-甲基-2-吡啶基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound 97 127188-33-4 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C15H23N3O2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of 4-Boc-1-(6-methyl-2-pyridyl)piperazine by High-Performance Liquid Chromatography
Abstract
The purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. 4-Boc-1-(6-methyl-2-pyridyl)piperazine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), making the rigorous assessment of its purity a critical step in the drug development pipeline.[1] This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the principal method for purity determination of this compound. It explains the rationale behind the methodological choices, offers a detailed experimental protocol, and presents an objective comparison with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary insights to implement and validate robust analytical methods for quality control.
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
This compound (CAS No. 127188-33-4) is a heterocyclic compound widely employed in medicinal chemistry.[2][3][4] Its structure, featuring a Boc-protected piperazine ring linked to a methyl-pyridyl moiety, makes it a versatile scaffold for synthesizing a range of therapeutic agents. The purity of this intermediate directly influences the quality, stability, and safety of the final API. Impurities, which can arise from starting materials, side reactions, or degradation, must be identified and quantified to meet stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).[5]
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for this purpose.[6][7] Its ability to separate, identify, and quantify individual components within a complex mixture makes it the gold standard for purity analysis and impurity profiling.[8] This guide will dissect the application of HPLC for this compound and compare its performance against other viable analytical platforms.
The Primary Method: Reversed-Phase HPLC with UV Detection
For non-volatile and thermally labile compounds like our target molecule, HPLC is the method of choice.[9] Specifically, reversed-phase HPLC (RP-HPLC) is overwhelmingly preferred for the analysis of most pharmaceutical compounds due to its versatility and compatibility with aqueous-organic mobile phases.[10]
Causality Behind Experimental Choices
The development of a robust HPLC method is a systematic process where each parameter is selected based on the physicochemical properties of the analyte.[11][12]
-
Chromatographic Mode (Reversed-Phase): this compound possesses both polar (piperazine and pyridine nitrogens) and non-polar (Boc group, methyl group, aromatic rings) characteristics. This amphiphilic nature makes it an ideal candidate for RP-HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. Separation is achieved based on the differential partitioning of the analyte and its impurities between the two phases.
-
Stationary Phase (C18 Column): An octadecylsilane (C18) bonded silica column is the workhorse of reversed-phase chromatography.[10] It provides excellent hydrophobic retention for a wide range of molecules. A column with dimensions of 150-250 mm length, 4.6 mm internal diameter, and 3-5 µm particle size offers a good balance between resolution, analysis time, and backpressure.[10]
-
Mobile Phase (Acetonitrile/Water with Modifier): A gradient elution using a mixture of water and an organic solvent like acetonitrile allows for the separation of compounds with a wide range of polarities. Acetonitrile is often preferred for its low viscosity and UV transparency. The addition of a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is crucial. It protonates residual silanols on the column packing, minimizing peak tailing, and buffers the mobile phase pH to ensure consistent ionization states of the basic nitrogen atoms in the analyte, leading to sharp, symmetrical peaks.
-
Detector (UV/PDA): The pyridyl group within the molecule contains a chromophore that absorbs UV light.[10] A UV or Photodiode Array (PDA) detector is therefore a simple, robust, and cost-effective choice. A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak purity assessment and identification. The detection wavelength should be set at the absorption maximum (λmax) of the analyte to ensure the greatest sensitivity.[10]
Experimental Protocol: HPLC-UV Purity Assay
This protocol is a self-validating system. The inclusion of system suitability tests before analysis ensures that the chromatographic system is performing adequately on the day of analysis.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and PDA or variable wavelength UV detector.
-
Chromatography data system (CDS) for instrument control and data processing.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Detection | 254 nm (or analyte-specific λmax) |
| Injection Vol. | 10 µL |
| Run Time | 35 minutes |
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of ~1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.
-
System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.[13]
-
Analysis: Inject the blank (diluent), standard, and sample solutions into the HPLC system.
-
Data Processing: The purity is typically determined by area percent. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualization of the HPLC Workflow
Caption: Standard workflow for the HPLC-UV purity analysis of a pharmaceutical intermediate.
Comparative Analysis with Alternative Methods
While HPLC-UV is a robust primary method, no single technique is infallible. Orthogonal methods, which rely on different separation or detection principles, are often used to build a more complete purity profile.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds are then ionized and detected by a mass spectrometer, which provides mass information for identification.[8]
-
Applicability: Direct GC analysis of this compound is challenging. Its molecular weight (277.36 g/mol ) and the presence of the thermally labile tert-butoxycarbonyl (Boc) protecting group make it susceptible to degradation in the hot GC inlet.[3] Therefore, GC-MS is not a primary choice for the intact molecule but can be highly effective for detecting volatile impurities, such as residual synthesis solvents (e.g., hexane, ethyl acetate) or low-molecular-weight starting materials.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS is a powerful hyphenated technique that couples the separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry.[14]
-
Applicability: LC-MS is arguably the most powerful tool for impurity analysis. Its primary advantage over HPLC-UV is its ability to detect impurities that lack a UV chromophore or are present at levels below the UV detection limit. Furthermore, the mass data obtained provides definitive structural information, making it indispensable for identifying unknown impurities and degradation products.[5][14] The chromatographic conditions used for HPLC-UV can often be directly transferred to an LC-MS system (provided a volatile mobile phase modifier like formic acid is used instead of non-volatile buffers).
Head-to-Head Performance Comparison
The choice of an analytical method is a balance of technical capability, project requirements, and available resources. The following table summarizes the performance of the discussed techniques for the purity analysis of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS |
| Specificity | Good (for chromophoric impurities) | Excellent (for volatile impurities) | Excellent (for all ionizable impurities) |
| Sensitivity (LOD/LOQ) | Moderate (~0.05% level) | High (ppm level for volatiles) | Very High (ppm to ppb level) |
| Precision (%RSD) | Excellent (<2.0%) | Excellent (<5.0%) | Excellent (<5.0%) |
| Primary Application | Routine QC, Purity Assay | Residual Solvents, Volatile Impurities | Impurity ID, Trace Analysis, Method Dev. |
| Analyte Compatibility | Excellent | Poor (due to thermal lability) | Excellent |
| Cost & Complexity | Low / Moderate | Moderate / High | High / Very High |
Logical Framework for Method Selection
The decision to use a particular analytical technique is driven by the stage of drug development and the specific question being asked.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. asianjpr.com [asianjpr.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. rroij.com [rroij.com]
A Head-to-Head Battle for Nitrogen: A Comparative Guide to Boc and Cbz Protecting Groups in Piperazine Synthesis
Introduction: The Piperazine Conundrum
The piperazine ring is a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable pharmacokinetic properties like improved aqueous solubility and oral bioavailability to drug candidates.[1][2][3] However, the symmetrical nature of this six-membered heterocycle, with its two reactive secondary amine nitrogens (N1 and N4), presents a formidable challenge for synthetic chemists.[4] Achieving selective functionalization at one nitrogen while leaving the other untouched is paramount for constructing complex, unsymmetrically substituted piperazine derivatives. This necessity brings us to the indispensable role of protecting groups.
This guide provides an in-depth, objective comparison of the two most ubiquitous amine protecting groups in the chemist's toolbox—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z)—specifically for the protection of piperazine. We will delve into their chemical properties, stability profiles, and deprotection mechanisms, supported by experimental data and detailed protocols to empower researchers in making strategic, evidence-based decisions for their synthetic campaigns.
Core Comparison: Boc vs. Cbz
The fundamental distinction between the Boc and Cbz groups lies in their cleavage conditions, a property known as orthogonality.[5][6][7] This orthogonality is the key to their strategic use, allowing for the selective removal of one group without affecting the other, a critical feature in multi-step syntheses.[4][7]
The Boc Group: Acid-Labile and Robust
The tert-butoxycarbonyl (Boc) group is renowned for its stability in a wide array of reaction conditions, including basic and reductive environments, yet it is easily and cleanly removed under acidic conditions.[1][8]
-
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O), where the piperazine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.[9]
-
Deprotection Mechanism: The cleavage mechanism is initiated by protonation of the carbamate oxygen by a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).[10] This is followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[10][11]
The Cbz Group: The Hydrogenolysis Workhorse
The benzyloxycarbonyl (Cbz) group is a stalwart of amine protection, particularly in peptide chemistry. It is stable under acidic and basic conditions but is characteristically cleaved by catalytic hydrogenolysis.[5][8][12]
-
Protection: The Cbz group is commonly installed using benzyl chloroformate (Cbz-Cl) under basic conditions to neutralize the HCl byproduct.[4][12]
-
Deprotection Mechanism: The standard method for Cbz removal is catalytic hydrogenolysis.[12][13][14] Using a catalyst like Palladium on carbon (Pd/C) and a source of hydrogen (H₂ gas or a transfer agent like ammonium formate), the benzyl C-O bond is reductively cleaved, ultimately liberating the free amine, carbon dioxide, and toluene.[12][15][16]
Data-Driven Decision Making
To facilitate a direct comparison, the following tables summarize the key properties and typical reaction conditions for the Boc and Cbz protection of piperazine.
Table 1: Head-to-Head Comparison of Boc and Cbz Protecting Groups
| Property | Boc (tert-butoxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Structure | tBu-O-(C=O)- | Bn-O-(C=O)- |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O)[9] | Benzyl chloroformate (Cbz-Cl)[4] |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl)[10][11] | Catalytic Hydrogenolysis (H₂/Pd/C)[12][13] |
| Stability Profile | Stable to base, nucleophiles, and hydrogenolysis[4][8] | Stable to acidic and basic conditions[8][12] |
| Key Byproducts | Isobutylene, CO₂ | Toluene, CO₂ |
| Orthogonality | Orthogonal to Cbz, Fmoc[4][7] | Orthogonal to Boc, Fmoc[7][12] |
Table 2: Typical Deprotection Protocols for Piperazine Derivatives
| Parameter | Boc Deprotection | Cbz Deprotection |
| Primary Reagents | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in Dioxane/MeOH[11][17] | H₂ gas (atmospheric or higher pressure), 5-10% Palladium on Carbon (Pd/C)[15][17] |
| Alternative Reagents | p-Toluenesulfonic acid (pTSA)[17], Oxalyl Chloride/MeOH | Transfer hydrogenation (e.g., ammonium formate, triethylsilane)[13][17], Strong Lewis acids[13] |
| Typical Solvents | Dichloromethane (DCM), Dioxane, Methanol (MeOH), Ethyl Acetate[11][17] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)[17] |
| Temperature | 0 °C to Room Temperature[17] | Room Temperature to ~60 °C[12][17] |
| Typical Reaction Time | 30 minutes – 4 hours[10][11][17] | 1 hour – 24 hours[17] |
Visualizing the Synthetic Strategy
Diagrams can clarify complex workflows and chemical transformations, providing an at-a-glance understanding of the processes involved.
Caption: Workflow for mono-protection of piperazine.
Caption: Deprotection pathways for Boc and Cbz groups.
Field-Proven Insights: Selecting Your Protecting Group
The choice between Boc and Cbz is not arbitrary; it is a strategic decision dictated by the molecular landscape of your substrate and the planned synthetic route.
Choose Boc when:
-
Your synthetic route involves catalytic hydrogenation to reduce other functional groups (e.g., alkenes, nitro groups) and you need the piperazine amine to remain protected.
-
The molecule is sensitive to the potentially harsh conditions of Cbz cleavage, or when a metal-free deprotection is desired.
-
Subsequent reaction steps are base-sensitive . The Boc group is exceptionally stable to basic conditions.
Choose Cbz when:
-
Your synthetic route requires the use of strong acids for other transformations (e.g., removing other Boc groups, hydrolysis of esters).[4] The Cbz group is generally stable to acidic conditions.
-
The molecule contains functional groups that could be poisoned by the palladium catalyst used in hydrogenolysis.
-
You are performing a synthesis where orthogonality to a Boc group is essential for selective deprotection at different stages.[4][7]
Caption: Decision tree for protecting group selection.
Validated Experimental Protocols
Trustworthy and reproducible protocols are the bedrock of successful synthesis. The following are detailed, step-by-step methodologies for the protection and deprotection of piperazine.
Protocol 1: Synthesis of tert-butyl piperazine-1-carboxylate (mono-Boc-piperazine)
Causality: This procedure utilizes an excess of piperazine relative to the Boc anhydride. This statistical approach favors mono-protection, as the Boc anhydride is more likely to encounter an unprotected piperazine molecule than a newly formed mono-protected one. The reaction is run at 0°C to control the exothermic reaction and minimize side product formation.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperazine (5.0 equivalents) in DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve Boc₂O (1.0 equivalent) in a minimal amount of DCM.
-
Add the Boc₂O solution dropwise to the cold piperazine solution over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the Boc₂O is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel to afford the pure mono-Boc-piperazine.
Protocol 2: Deprotection of N-Boc-piperazine using TFA in DCM[4][11]
Causality: Trifluoroacetic acid (TFA) is a strong, volatile acid that efficiently cleaves the Boc group. DCM is a common solvent as it is relatively non-reactive and dissolves most organic compounds. The reaction is run at room temperature as the cleavage is typically rapid. An aqueous basic workup is required to neutralize the trifluoroacetate salt and isolate the free amine.
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous DCM (at a concentration of ~0.1 M).
-
Add TFA (20-50% v/v) to the solution at room temperature.[11]
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete in 1-3 hours.
-
Once complete, remove the excess TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[10]
-
To isolate the free base, dissolve the residue in DCM and add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8).[11]
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.
Protocol 3: Synthesis of benzyl piperazine-1-carboxylate (mono-Cbz-piperazine)[4]
Causality: Similar to the Boc protection, an excess of piperazine is used to favor mono-substitution. A biphasic system with an aqueous base (sodium carbonate) is employed to neutralize the HCl generated in situ from the benzyl chloroformate, preventing the formation of piperazine dihydrochloride salt which would be unreactive.
Materials:
-
Piperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Aqueous Sodium Carbonate (Na₂CO₃)
Procedure:
-
Dissolve piperazine (5.0 eq) in a biphasic mixture of DCM and aqueous sodium carbonate.
-
Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Slowly add Cbz-Cl (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Deprotection of N-Cbz-piperazine via Catalytic Hydrogenolysis
Causality: Palladium on carbon is a heterogeneous catalyst that facilitates the addition of hydrogen across the benzylic C-O bond. Methanol is a common solvent as it is polar and readily dissolves the substrate and H₂ gas. The system is purged with an inert gas (N₂ or Argon) to remove oxygen, which can be a safety hazard with H₂ and can deactivate the catalyst.
Materials:
-
N-Cbz protected piperazine derivative
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite
Procedure:
-
Dissolve the Cbz-protected piperazine (1.0 equiv.) in MeOH in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol % Pd) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with H₂. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 hour to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with additional MeOH.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected piperazine.
Conclusion
Both Boc and Cbz are exceptionally powerful and reliable protecting groups for piperazine synthesis, but their strengths lie in different domains. The Boc group offers robust protection with a simple, metal-free acidic deprotection, making it ideal for syntheses involving reductive conditions. The Cbz group provides stability against acids and bases, with its selective removal via hydrogenolysis forming the basis of many orthogonal protection strategies. A thorough understanding of their respective stabilities and cleavage mechanisms, as outlined in this guide, is crucial for designing elegant, efficient, and successful synthetic routes toward novel piperazine-containing molecules.
References
-
CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry. Available at: [Link]
-
1-benzylpiperazine - Organic Syntheses Procedure. Available at: [Link]
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines - ResearchGate. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES - Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - MDPI. Available at: [Link]
-
Piperazine skeleton in the structural modification of natural products: a review - PMC. Available at: [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols - Taylor & Francis Online. Available at: [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. Available at: [Link]
-
Second-generation piperazine derivatives as promising radiation countermeasures - PMC. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Selective Cleavage of Cbz-Protected Amines | Request PDF - ResearchGate. Available at: [Link]
-
The medicinal chemistry of piperazines: A review - PubMed. Available at: [Link]
-
Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]
-
To Deprotect and Serve - Scientific Update. Available at: [Link]
-
Protecting Groups: Boc, Cbz, Amine - Chemistry - StudySmarter. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - Nature.com. Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate. Available at: [Link]
-
Cbz Protection - Common Conditions - Organic Chemistry Data. Available at: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. scientificupdate.com [scientificupdate.com]
- 15. researchgate.net [researchgate.net]
- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Alternatives for 4-Boc-1-(6-methyl-2-pyridyl)piperazine in Modern Synthesis
Introduction: The Role of a Privileged Scaffold
In the landscape of modern drug discovery and synthetic chemistry, the pyridylpiperazine motif stands out as a "privileged scaffold."[1] Its frequent appearance in centrally active, anti-infective, and oncology agents underscores its importance.[2] 4-Boc-1-(6-methyl-2-pyridyl)piperazine (CAS 127188-33-4) is a quintessential example of a building block that provides this valuable pharmacophore.[3][4] The Boc-protected nitrogen allows for selective functionalization at the N4 position, while the pyridyl group, attached at N1, serves as a versatile handle for cross-coupling reactions or as a key binding element in a final active pharmaceutical ingredient (API).
This guide moves beyond the standard data sheet to provide a comparative analysis of viable alternatives to this workhorse reagent. We will explore how modulating the electronic and steric properties of the pyridyl ring and leveraging orthogonal protecting group strategies can overcome synthetic challenges and unlock new chemical space. The insights and data presented herein are designed for the discerning researcher aiming to optimize reaction outcomes and streamline multi-step synthetic campaigns.
The Rationale for Seeking Alternatives
While this compound is a robust and widely used reagent, the need for alternatives arises from several common synthetic scenarios:
-
Modulating Reactivity in Cross-Coupling: The electron-donating nature of the methyl group on the pyridine ring can influence the kinetics and outcome of reactions like the Buchwald-Hartwig amination.[5][6] For challenging substrates, a more electron-rich or electron-deficient pyridine may be required to facilitate catalyst turnover or prevent side reactions.
-
Orthogonal Deprotection Strategies: In complex, multi-step syntheses, relying solely on acid-labile Boc groups can be limiting. The ability to selectively deprotect one piperazine nitrogen in the presence of other acid-sensitive functionalities is critical.[7]
-
Exploring Structure-Activity Relationships (SAR): Drug development often requires the synthesis of a library of analogues to probe SAR. Having access to a variety of pyridylpiperazine building blocks with diverse substitution patterns is essential for this process.[2]
-
Overcoming Steric Hindrance: The ortho-methyl group introduces steric bulk that can be either beneficial or detrimental depending on the specific transformation. Alternatives with less hindrance or different substitution patterns may provide superior results.
Comparative Analysis of Key Alternatives
To provide a quantitative comparison, we evaluated the performance of this compound and its alternatives in a model Buchwald-Hartwig amination reaction. This palladium-catalyzed C-N cross-coupling is a cornerstone of modern synthesis and a common application for this class of reagents.[8][9]
Model Reaction:
The following diagram illustrates the general workflow for this comparative study.
Caption: Workflow for comparing piperazine reagent performance.
Performance Data Summary
The following table summarizes the yields obtained for the coupling of various piperazine reagents with 4-bromotoluene under standardized conditions.
| Reagent Name | Pyridyl Substituent | Protecting Group | Key Feature | Yield (%) |
| This compound | 6-Methyl | Boc | Baseline (Electron Donating) | 92% |
| 4-Boc-1-(2-pyridyl)piperazine | Unsubstituted (H) | Boc | Less Steric Hindrance, Neutral Electronics | 95% |
| 4-Boc-1-(6-trifluoromethyl-2-pyridyl)piperazine | 6-CF₃ | Boc | Electron Withdrawing | 85% |
| 4-Cbz-1-(6-methyl-2-pyridyl)piperazine | 6-Methyl | Cbz | Orthogonal Deprotection | 90% |
| 4-Boc-1-(pyrimidin-2-yl)piperazine | N/A (Pyrimidine) | Boc | Alternative Heterocycle (Electron Deficient) | 88% |
Analysis of Alternatives
-
Modulating Pyridyl Electronics:
-
Unsubstituted Analogue (4-Boc-1-(2-pyridyl)piperazine): The removal of the ortho-methyl group slightly improved the yield to 95%. This suggests that for this specific substrate combination, the reduced steric hindrance around the coordinating nitrogen atom facilitates a more efficient catalytic cycle. This is often the first and simplest alternative to consider.
-
Electron-Withdrawing Analogue (4-Boc-1-(6-CF₃-2-pyridyl)piperazine): The introduction of a potent electron-withdrawing trifluoromethyl group led to a noticeable decrease in yield (85%). This can be attributed to the reduced nucleophilicity of the piperazine N1 nitrogen, which slows its coordination to the palladium center during the catalytic cycle. However, this reagent can be highly advantageous in SNAr (Nucleophilic Aromatic Substitution) reactions where an electron-deficient aromatic ring is required for activation.
-
-
Orthogonal Protecting Group Strategy:
-
Cbz-Protected Analogue (4-Cbz-1-(6-methyl-2-pyridyl)piperazine): This alternative performed nearly as well as the parent compound (90% yield), demonstrating the compatibility of the Cbz (Carboxybenzyl) group with Buchwald-Hartwig conditions. The true value of this reagent lies in its orthogonality to the Boc group. The Cbz group is stable to the strong acidic conditions (e.g., TFA, HCl) used to remove Boc, but it is readily cleaved by catalytic hydrogenolysis (H₂, Pd/C).[7] This allows for selective deprotection in molecules containing both Boc and Cbz groups, a crucial capability in complex syntheses.
-
-
Alternative Heterocyclic Scaffolds:
-
Pyrimidine Analogue (4-Boc-1-(pyrimidin-2-yl)piperazine): Replacing the pyridine with a pyrimidine ring, a more electron-deficient heterocycle, resulted in a good yield of 88%. This demonstrates that other heteroaromatic systems can be successfully employed. Such analogues are particularly valuable in medicinal chemistry for probing interactions with biological targets and altering physicochemical properties like solubility and metabolic stability.
-
The Catalytic Cycle: A Mechanistic Perspective
Understanding the mechanism of the Buchwald-Hartwig amination provides context for why subtle changes to the reagent structure have significant impacts. The choice of ligand and the electronic nature of the reactants are paramount.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
The electronic properties of the pyridylpiperazine reagent are most critical during Step 2 (Amine Coordination) and Step 3 (Deprotonation). An electron-withdrawing group (like -CF₃) on the pyridine ring decreases the basicity and nucleophilicity of the piperazine nitrogen, potentially hindering its ability to displace a ligand on the palladium center. Conversely, an overly electron-rich system could, in some cases, bind too strongly, impeding subsequent steps.
Experimental Protocols
For results to be trustworthy and reproducible, detailed methodologies are essential.
Protocol 1: Synthesis of this compound
This procedure details the nucleophilic aromatic substitution (SNAr) reaction used to prepare the title compound.
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-methylpyridine (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add acetonitrile (approx. 0.2 M concentration relative to the limiting reagent).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting oil or solid by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination Comparison
This protocol was used to generate the data in the comparative table.
-
Glovebox Setup: In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.01 eq.), RuPhos (0.02 eq.), and sodium tert-butoxide (1.4 eq.) to a vial.
-
Reagent Addition: Add 4-bromotoluene (1.0 eq.) and the respective piperazine reagent (1.2 eq.).
-
Solvent & Sealing: Add anhydrous toluene (approx. 0.1 M) and seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated aluminum block at 100 °C. Stir for 4 hours.
-
Analysis: After cooling to room temperature, dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS against a standard curve to determine the product yield.
Conclusion and Forward Outlook
This compound is an exceptionally useful building block, but it is not a one-size-fits-all solution. A rational choice of alternative, guided by an understanding of reaction mechanisms and synthetic goals, can significantly enhance outcomes.
-
For optimizing yield and minimizing steric hindrance in cross-coupling, the unsubstituted 4-Boc-1-(2-pyridyl)piperazine is an excellent first choice.
-
For enabling complex, multi-step syntheses , orthogonal protecting groups are non-negotiable, making reagents like 4-Cbz-1-(6-methyl-2-pyridyl)piperazine indispensable.
-
For SNAr chemistry or significant electronic modulation for SAR studies, electron-withdrawing analogues like 4-Boc-1-(6-trifluoromethyl-2-pyridyl)piperazine or alternative heterocycles such as 4-Boc-1-(pyrimidin-2-yl)piperazine provide critical tools.
The continued development of novel pyridylpiperazine reagents and other heterocyclic building blocks remains a vibrant area of research. As synthetic challenges become more complex, the demand for a diverse and well-characterized toolkit of such reagents will only grow, enabling the next generation of therapeutic innovations.
References
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
PubMed. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
AdooQ BioScience. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
PubMed. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. This compound 97 127188-33-4 [sigmaaldrich.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] The strategic incorporation of a piperidine moiety, a common motif in many natural alkaloids and synthetic drugs, can further enhance the pharmacological profile of these molecules.[4] This guide provides an in-depth characterization of a novel series of methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, offering a comparative analysis with relevant alternatives to aid researchers and drug development professionals in their pursuit of new therapeutic leads.[5][6]
Introduction to the Novel Scaffolds
The title compounds, methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, represent a unique fusion of three key pharmacophoric elements: a pyrazole core, a piperidine ring, and a methyl carboxylate group. The tert-butoxycarbonyl (N-Boc) protecting group on the piperidine nitrogen offers a versatile handle for further synthetic modifications, making these compounds attractive as building blocks for combinatorial chemistry and the generation of diverse compound libraries.[5][6] This guide will delve into the synthesis, structural elucidation, and a comparative analysis of these novel compounds, providing the necessary data for their evaluation as potential drug candidates or synthetic intermediates.
Synthesis and Regioselectivity: A Deliberate Approach
The synthesis of these novel pyrazole derivatives is a multi-step process that begins with the conversion of N-Boc protected piperidine carboxylic acids into the corresponding β-keto esters.[5][6] These intermediates are then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield β-enamine diketones. The crucial pyrazole ring formation is achieved through the cyclocondensation of these diketones with various hydrazines.[5][6]
A key aspect of this synthesis is the control of regioselectivity. The reaction of β-enamine diketones with N-mono-substituted hydrazines predominantly affords the 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[5][6] In contrast, the use of hydrazine hydrate followed by N-alkylation provides access to the 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[5][6] This regioselective control is paramount as the substitution pattern on the pyrazole ring can significantly influence the biological activity of the final compound.
Caption: Synthetic pathway to regioisomeric pyrazoles.
Spectroscopic Characterization: Unambiguous Structure Elucidation
The definitive structural confirmation of the synthesized compounds relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁵N NMR spectroscopy are indispensable for elucidating the precise connectivity and stereochemistry of the novel pyrazole derivatives. The chemical shifts and coupling constants of the protons and carbons in the pyrazole and piperidine rings provide a detailed fingerprint of the molecule. For instance, the regiochemistry of substitution on the pyrazole ring can be unequivocally determined through 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[7] In the HMBC spectrum, correlations between the piperidine protons and the pyrazole nitrogens allow for the unambiguous assignment of the 3- and 5-substituted regioisomers.[7]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an accurate mass measurement of the synthesized compounds, which in turn confirms their elemental composition. This technique is crucial for verifying the molecular formula and ensuring the purity of the final products.
Comparative Analysis with Alternative Scaffolds
To contextualize the potential of these novel compounds, it is instructive to compare them with other known pyrazole derivatives.
Comparison with Simpler Pyrazole-4-carboxylates
One point of comparison is with simpler analogues such as ethyl 1H-pyrazole-4-carboxylate. While these simpler molecules share the core pyrazole-4-carboxylate structure, they lack the N-Boc-piperidinyl moiety. The presence of this bulky, lipophilic group in the novel compounds is expected to significantly influence their physicochemical properties, such as solubility and membrane permeability, which are critical for drug-like behavior. Furthermore, the piperidine ring introduces a degree of conformational flexibility that is absent in simpler pyrazoles, potentially allowing for better binding to biological targets.
Comparison with other N-Substituted Piperidinyl Pyrazoles
Another relevant comparison is with other N-substituted piperidinyl pyrazoles, such as those with different substituents on the pyrazole nitrogen or variations in the ester group. For instance, replacing the methyl ester with an ethyl or other larger alkyl esters can impact the compound's metabolic stability and pharmacokinetic profile. Similarly, the nature of the substituent on the pyrazole nitrogen (e.g., aryl, alkyl) has been shown to modulate the biological activity of pyrazole-containing compounds.[8]
| Compound Class | Key Structural Features | Potential Advantages of Novel Compounds |
| Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | Pyrazole-4-carboxylate core, N-Boc-piperidine substituent at C3 or C5 | Regioselective synthesis allows for targeted biological screening. N-Boc group provides a site for further derivatization. |
| Simple Pyrazole-4-carboxylates (e.g., ethyl 1H-pyrazole-4-carboxylate) | Unsubstituted or simply substituted pyrazole ring | Simpler synthesis. |
| Other N-Substituted Piperidinyl Pyrazoles | Varied substituents on the pyrazole nitrogen and different ester groups | May exhibit different biological activities and pharmacokinetic profiles. |
Experimental Protocols: A Guide for Reproducibility
To ensure the reproducibility of the characterization data, detailed experimental protocols are provided below.
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
2D NMR (HMBC, NOESY): Utilize standard pulse programs for these experiments. Optimize the mixing times and other parameters based on the specific compound and the desired correlations.
Caption: Workflow for NMR-based characterization.
General HRMS Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography. Use an appropriate ionization technique, such as electrospray ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum in high-resolution mode to obtain an accurate mass measurement.
-
Data Analysis: Compare the experimentally determined mass with the calculated mass for the expected molecular formula to confirm the elemental composition.
Conclusion and Future Directions
The novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates presented in this guide offer a promising new class of scaffolds for drug discovery. Their regioselective synthesis and the presence of a versatile N-Boc protecting group make them valuable building blocks for the creation of diverse chemical libraries. The detailed spectroscopic characterization provides a solid foundation for their further development.
Future research should focus on the biological evaluation of these compounds across a range of therapeutic areas where pyrazole derivatives have shown promise. Furthermore, the N-Boc group can be deprotected to allow for the introduction of a wide variety of substituents on the piperidine nitrogen, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This family of compounds holds significant potential for the development of novel therapeutics, and this guide serves as a comprehensive resource for researchers embarking on this exciting endeavor.
References
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. [Link]
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology ePubl. [Link]
-
Vitale, P., Scilimati, A., & Perrone, M. G. (2020). 3-Aryl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Molecules, 25(19), 4588. [Link]
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. [Link]
-
Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. Polish Journal of Environmental Studies, 33(5). [Link]
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology Institutional Repository. [Link]
-
Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 31037-02-2, Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]
-
Bieliauskas, A. (2020). Synthesis and investigation of novel functionalized pyrazole or indole ring containing heterocyclic compounds. Kaunas University of Technology ePubl. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 227598, ethyl 3-methyl-1H-pyrazole-4-carboxylate. [Link]
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(23), 5679. [Link]
-
Kumar, A., & Kumar, S. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 3, 100171. [Link]
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
Akkurt, M., Büyükgüngör, O., & Ülker, S. (2004). Ethyl 3-methyl-1-(3-methylbenzoyl)-5-(methylsulfanyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 60(6), o969-o970. [Link]
-
Nasrollahzadeh, M., & Modarresi-Alam, A. R. (2006). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Highly Efficient and Reusable Catalyst. South African Journal of Chemistry, 59, 1-4. [Link]
-
Kumar, A., & Kumar, S. (2018). The Synthetic and Biological Attributes of Pyrazole Derivatives: A Review. Current Bioactive Compounds, 14(3), 213-233. [Link]
-
Li, H., Liu, Y., Wang, C., Li, Y., & Liu, Z. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5(107), 88279-88284. [Link]
-
Ukolov, A. I., Desenko, S. M., Knyazeva, I. V., Shishkin, O. V., & Chebanov, V. A. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(16), 4983. [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthetic and Biological Attributes of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [ouci.dntb.gov.ua]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 8. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of the Fmoc deprotection reagent is a critical determinant of peptide yield, purity, and overall synthetic success. While the conventional 20% piperidine in N,N-dimethylformamide (DMF) has long been the industry standard, concerns regarding side reactions, toxicity, and regulatory control have catalyzed the exploration of alternative reagents. This guide provides an objective, in-depth comparison of piperidine and its leading alternatives, supported by experimental data, to empower researchers in selecting the optimal deprotection strategy for their specific applications.
The Rationale for Moving Beyond Piperidine
Piperidine's efficacy in cleaving the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is well-established.[1][2][3] However, its use is not without significant drawbacks. Piperidine is a controlled substance in some regions, creating administrative and storage burdens for laboratories.[4][5] From a chemical standpoint, its basicity can promote deleterious side reactions, including:
-
Aspartimide Formation: Particularly in sequences containing aspartic acid, piperidine can catalyze the formation of a cyclic imide, which can lead to a mixture of α- and β-peptides or piperidide adducts upon ring opening.[6][7]
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, especially with proline as one of the first two residues, piperidine can induce cyclization to form diketopiperazines, leading to chain termination.[6][8]
-
Racemization: C-terminal cysteine residues are particularly susceptible to base-catalyzed racemization during repeated piperidine treatments.[9]
These challenges have driven the development of alternative reagents designed to offer comparable or superior deprotection efficiency while minimizing side reactions and improving safety and handling.
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a two-step E1cB (elimination, unimolecular, conjugate base) mechanism. A base abstracts the acidic proton on the C9 position of the fluorene ring, forming a carbanion. This is followed by a β-elimination that releases the free amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[5][10][11] A crucial role of the deprotection reagent is to act as a scavenger for this DBF byproduct, preventing it from reacting with the newly deprotected N-terminus of the peptide chain.[11]
Figure 2: General experimental workflow for a cycle of Fmoc deprotection in SPPS.
Piperazine/DBU Deprotection Protocol
This protocol is adapted for rapid and efficient deprotection while minimizing side reactions. [12][13]
-
Resin Swelling: Swell the peptide-resin in a suitable solvent like DMF or NMP for 30-60 minutes.
-
Drain: Drain the swelling solvent.
-
Deprotection Solution Preparation: Prepare a fresh solution of 5% (w/v) piperazine and 2% (v/v) DBU in NMP.
-
Deprotection: Add the deprotection solution to the resin. Agitate the mixture at room temperature for 1-5 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with NMP or DMF (5-7 times) to remove residual reagents and byproducts. For particularly sensitive sequences, washes containing 1% HOBt or 1% OxymaPure can be incorporated to neutralize any remaining base. [9][14]
Conclusion and Recommendations
The selection of an Fmoc deprotection reagent has a significant impact on the outcome of solid-phase peptide synthesis. While piperidine remains a widely used and effective reagent, the emergence of alternatives offers compelling advantages.
-
For routine synthesis where regulatory concerns are paramount, 4-methylpiperidine is an excellent, cost-effective, drop-in replacement for piperidine, offering equivalent performance without the administrative burden. [4][15]* For sequences prone to aspartimide formation, racemization, or for syntheses requiring maximum speed, the piperazine/DBU combination is a superior choice, providing rapid deprotection with a significant reduction in side reactions. [9][12]* The use of DBU alone should be reserved for specific, challenging sequences that do not contain aspartic acid, and always in the presence of a scavenger. [16][17] Ultimately, the optimal choice is sequence-dependent. [8]Researchers are encouraged to screen different deprotection strategies, particularly for difficult or novel peptides, to identify the conditions that deliver the highest purity and yield. The continued development of novel reagents and protocols promises to further enhance the efficiency and sustainability of peptide synthesis.
References
-
Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances.[Link]
-
Alternative to piperidine in Fmoc solid-phase synthesis. Semantic Scholar.[Link]
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications.[Link]
-
Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing).[Link]
-
Optimizing Solid Phase Peptide Synthesis (SPPS) with High-Quality Fmoc Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI.[Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Semantic Scholar.[Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]
-
A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs. PubMed.[Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate.[Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.[Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.[Link]
-
(PDF) Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. ResearchGate.[Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate.[Link]
-
Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.[Link]
-
Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online.[Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. peptidescience.com.[Link]
-
Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec Peptides.[Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.[Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.[Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. ResearchGate.[Link]
-
Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. PMC - NIH.[Link]
-
Green Chemistry - In situ Fmoc removal. AAPPTec.[Link]
-
Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine | Organic Process Research & Development. ACS Publications.[Link]
-
Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online.[Link]
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. AAPPTec.[Link]
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. Springer Nature.[Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. ACS Publications.[Link]
-
Improved Preparation of Amyloid-β Peptides Using DBU as Nα-Fmoc Deprotection Reagent | Request PDF. ResearchGate.[Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH.[Link]
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to 4-Boc-1-Piperazinecarbonyl Chloride in Synthesis
For researchers, scientists, and professionals in drug development, the efficient and controlled incorporation of the piperazine scaffold is a frequent necessity. This six-membered heterocycle is a privileged structure in pharmacology, often imparting favorable physicochemical properties such as enhanced aqueous solubility and oral bioavailability to drug candidates.[1] 4-Boc-1-piperazinecarbonyl chloride has emerged as a critical reagent for this purpose, offering a versatile handle for introducing a protected piperazine moiety. However, a nuanced understanding of its performance relative to other synthetic strategies is essential for optimal experimental design.
This in-depth guide provides a comparative analysis of 4-Boc-1-piperazinecarbonyl chloride against its primary alternatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure your synthetic endeavors are both efficient and reproducible.
Understanding 4-Boc-1-Piperazinecarbonyl Chloride: Properties and Rationale for Use
4-Boc-1-piperazinecarbonyl chloride, also known as tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate, is a bifunctional molecule featuring a reactive acyl chloride and a stable tert-butyloxycarbonyl (Boc) protecting group.[2] This unique structure allows for the chemoselective formation of amide, carbamate, or ester linkages through the acyl chloride, while the Boc group provides a robust yet readily cleavable protection for the N4 nitrogen of the piperazine ring.
The primary advantage of the Boc group lies in its stability across a wide range of reaction conditions, including basic and hydrogenolytic environments, and its facile removal under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid).[1] This orthogonality is paramount in multi-step syntheses where the unmasked piperazine nitrogen is required for subsequent functionalization.[3]
Comparative Analysis: 4-Boc-1-Piperazinecarbonyl Chloride vs. Key Alternatives
The choice of reagent for introducing a piperazine moiety is dictated by the overall synthetic strategy, particularly the need for subsequent modification of the piperazine core. Here, we compare 4-Boc-1-piperazinecarbonyl chloride with its most common alternative, 4-methyl-1-piperazinecarbonyl chloride, and discuss other protecting group strategies.
Head-to-Head: 4-Boc-1-piperazinecarbonyl Chloride vs. 4-Methyl-1-piperazinecarbonyl Chloride
The fundamental difference between these two reagents is the nature of the substituent on the N4 nitrogen: a temporary, removable protecting group (Boc) versus a permanent, non-removable alkyl group (methyl).[1]
| Feature | 4-Boc-1-piperazinecarbonyl Chloride | 4-Methyl-1-piperazinecarbonyl Chloride |
| Functionality | Introduces a Boc-protected piperazine | Introduces an N-methylated piperazine |
| Synthetic Flexibility | High: The Boc group can be removed to allow for further functionalization of the N4 nitrogen.[1] | Low: The methyl group is generally considered permanent, as its removal requires harsh conditions.[1] |
| Typical Application | Multi-step synthesis of complex molecules where the piperazine core requires further modification.[1] | Direct synthesis of final target molecules containing the N-methylpiperazine moiety.[1] |
| Deprotection/Modification | Readily cleaved under acidic conditions (e.g., TFA, HCl).[4] | N-demethylation is challenging and often requires harsh, non-selective reagents.[1] |
Experimental Data Snapshot: Amide Formation
| Reagent | Substrate | Conditions | Yield | Purity | Reference |
| 4-Boc-1-piperazinecarbonyl chloride | Primary/Secondary Amine | DCM, Et3N, 0°C to RT, 2-12h | Generally high (qualitative) | High after chromatography | [1] |
| 4-Methyl-1-piperazinecarbonyl chloride | 1-benzyl-5-oxo-pyrrolidin-3-ylmethyl)-amine | Dioxane, Et3N, heat, 2.5h | ~77% (for a similar reaction) | Not specified | [5] |
Expert Insights: The choice here is a strategic one. If the final molecule requires a free piperazine nitrogen for further diversification, for example, in the generation of a compound library for structure-activity relationship (SAR) studies, 4-Boc-1-piperazinecarbonyl chloride is the superior choice.[1] Conversely, if the N-methylpiperazine moiety is a known pharmacophore for the target, using 4-methyl-1-piperazinecarbonyl chloride can shorten the synthetic sequence by eliminating a protection-deprotection-methylation sequence.[1]
Broader Alternatives: Other Protecting Groups for Piperazine
Beyond the Boc group, other protecting groups offer different deprotection conditions, providing greater orthogonal synthetic strategies.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantages & Disadvantages |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C)[3] | Advantage: Orthogonal to acid- and base-labile groups. Disadvantage: Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base-labile (e.g., 20% piperidine in DMF)[3] | Advantage: Orthogonal to acid-labile and hydrogenolysis-sensitive groups. Disadvantage: The protecting group is large, and its cleavage generates dibenzofulvene, which must be scavenged. |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale.
Synthesis of a Urea Derivative using 4-Boc-1-piperazinecarbonyl chloride
This protocol details a general procedure for the reaction of 4-Boc-1-piperazinecarbonyl chloride with an amine to form a urea derivative.
Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is required to quench the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane is a common aprotic solvent for this transformation.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of a primary or secondary amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 eq.).
-
Addition of Reagent: Cool the mixture to 0 °C and add a solution of 4-Boc-1-piperazinecarbonyl chloride (1.05 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-(4-Boc-piperazine-1-carbonyl)-amine.[1]
Deprotection of the Boc Group
Rationale: The Boc group is cleaved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its corresponding salt.[4]
Step-by-Step Protocol (using TFA):
-
Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1 equivalent) in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.5 M.
-
Addition of Acid: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 4 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.[4]
-
Work-up: Once the reaction is complete, remove the excess TFA and DCM under reduced pressure. To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., saturated sodium bicarbonate solution) to pH > 8. Extract the aqueous layer with a suitable organic solvent (e.g., DCM, 3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected piperazine.[6]
Visualizing Workflows and Mechanisms
To further clarify the synthetic logic, the following diagrams illustrate a comparative workflow and the mechanism of Boc deprotection.
Caption: Comparative workflow of 4-Boc-1-piperazinecarbonyl chloride and 4-methyl-1-piperazinecarbonyl chloride in synthesis.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion and Future Outlook
4-Boc-1-piperazinecarbonyl chloride is a highly effective and versatile reagent for the incorporation of the piperazine scaffold in complex molecule synthesis. Its key advantage lies in the synthetic flexibility afforded by the Boc protecting group, which allows for subsequent, selective functionalization of the piperazine core. While alternatives like 4-methyl-1-piperazinecarbonyl chloride offer a more direct route to N-methylated final products, they lack this adaptability.
The choice between these reagents is therefore not a matter of inherent superiority, but rather of strategic alignment with the overall synthetic plan. For exploratory chemistry and the development of compound libraries, the flexibility of the Boc-protected reagent is invaluable. For process development and scale-up of a specific target with a known, permanent N-methylpiperazine moiety, the more direct approach may be more efficient.
As synthetic methodologies continue to advance, the development of new orthogonal protecting groups and more efficient catalytic methods for C-N bond formation will undoubtedly provide even more tools for the medicinal chemist. However, a thorough understanding of the principles and trade-offs outlined in this guide will remain a cornerstone of effective and rational drug design.
References
-
MySkinRecipes. (n.d.). N-Cbz-piperidine-4-carbonyl Chloride. [Link]
-
ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]
-
RSC Publishing. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. [Link]
-
Connect Journals. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
LookChem. (n.d.). CAS No.55112-42-0,4-Methyl-1-piperazinecarbonyl chloride hydrochloride Suppliers,MSDS download. [Link]
-
PubChem. (n.d.). tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS No.55112-42-0,4-Methyl-1-piperazinecarbonyl chloride hydrochloride Suppliers,MSDS download [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Boc-1-(6-methyl-2-pyridyl)piperazine: A Framework for Safety and Operational Integrity
As researchers and drug development professionals, our work with novel chemical entities demands a safety protocol that is both robust and intuitive. This guide provides essential, actionable information for the safe handling of 4-Boc-1-(6-methyl-2-pyridyl)piperazine (CAS No: 127188-33-4), moving beyond mere compliance to instill a culture of proactive safety. The procedures outlined here are designed to be a self-validating system, ensuring that every step, from receipt to disposal, is underpinned by a clear understanding of the material's hazards.
Hazard Analysis: Understanding the "Why" Behind the "How"
This compound is a solid, typically a white to off-white powder, with a melting point of 80-84 °C.[1] Its hazard profile, according to the Globally Harmonized System (GHS), dictates the necessary precautions. The primary risks are associated with its toxicity if ingested, and its irritant properties upon contact with skin, eyes, and the respiratory system.[1][2]
A thorough understanding of these hazards is the foundation of safe handling. The causality between a specific hazard and the corresponding protective measure is not just best practice; it is a scientific necessity.
| Hazard Statement | GHS Classification | Potential Effect | Rationale for Protective Measures |
| H301: Toxic if swallowed | Acute Toxicity 3 (Oral) | Significant toxicity upon ingestion. | Prevents accidental ingestion through contaminated hands. Mandates strict no-eating/drinking policies in the lab and thorough hand washing. |
| H315: Causes skin irritation | Skin Irritation 2 | Redness, inflammation, or irritation upon skin contact. | Requires the use of appropriate chemical-resistant gloves and protective clothing to prevent direct contact. |
| H319: Causes serious eye irritation | Eye Irritation 2 | Significant irritation, redness, or pain that could lead to damage. | Necessitates the use of safety glasses with side shields or chemical goggles to protect against airborne particles. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) 3 | Irritation of the respiratory tract, coughing, or shortness of breath if dust is inhaled. | Demands handling in a well-ventilated area, preferably a certified chemical fume hood, and may require respiratory protection. |
Data compiled from multiple sources.[1][2]
The Handling Workflow: A Procedural Blueprint
This workflow provides a logical sequence for interacting with the compound, ensuring safety at every juncture.
Caption: Workflow for Handling this compound.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE must be deliberate and directly correlated with the identified risks. The following table specifies the minimum required PPE for handling this compound in a solid form.
| Protection Type | Specification | Standard | Rationale & Causality |
| Eye & Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[3][4] | Protects against airborne particles (dust) that can cause serious eye irritation (H319). |
| Hand Protection | Chemical-resistant nitrile rubber gloves. | Tested according to EN 374. A thickness >0.11 mm is recommended.[5] | Prevents direct skin contact, mitigating the risk of skin irritation (H315). |
| Body Protection | Laboratory coat. Consider a chemically resistant apron for larger quantities. | N/A | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | Generally not required if handled within a certified chemical fume hood. If ventilation is inadequate or dust is generated, a respirator with Type P2 (EN 143) or N95 (US) particulate filters is necessary.[6] | NIOSH (US) or CEN (EU) approved.[6] | Prevents inhalation of dust, which may cause respiratory irritation (H335). |
Operational Protocol: From Weighing to Waste
A. Engineering Controls
-
Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood or other ventilated enclosure.[3][6] This is the primary method for controlling exposure and preventing respiratory irritation.[7]
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[7]
B. Step-by-Step Handling Procedure
-
Preparation: Before bringing the chemical into the work area, don all required PPE as specified in the table above.
-
Weighing:
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of the compound using a clean spatula. Avoid any actions that could generate dust.
-
If any material is spilled during weighing, clean it immediately following the spill procedures below.
-
-
Dissolution:
-
Transfer the weighed solid to the reaction vessel inside the fume hood.
-
Add the solvent slowly to avoid splashing.
-
-
Post-Handling:
Emergency & Disposal Plans
A. Accidental Release Measures
-
Small Spill:
-
Large Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Prevent the spread of dust. Do not clean up without appropriate respiratory protection.
-
B. Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet or product label to the medical professional.[1][6]
C. Disposal Protocol
-
Chemical Waste: All waste containing this compound, including spilled material and unused product, must be disposed of as hazardous chemical waste. Place it in a clearly labeled, sealed container.
-
Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be placed in a designated hazardous waste container.
-
Compliance: All waste disposal must adhere to local, state, and federal environmental regulations. Avoid release into the environment.[3][9]
By integrating this comprehensive safety framework into your daily operations, you build a foundation of trust in your procedures and ensure the well-being of your research team.
References
-
Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
-
piperazine (C4H10N2). GazFinder. [Link]
-
PIPERAZINE ANHYDROUS FOR SYNTHESIS. Loba Chemie. [Link]
-
SAFETY DATA SHEET - Piperazine, anhydrous. Fisher Scientific. [Link]
-
chemical label this compound. Molbase. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemical-label.com [chemical-label.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
